3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid
Description
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Properties
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(6(9)10)7(11)12-8(2,3)4/h5H,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDARKWFFLKAWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid
Introduction
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid, a mono-tert-butyl ester of methylmalonic acid, is a versatile building block in modern organic synthesis. Its unique trifunctional structure—comprising a free carboxylic acid, a sterically demanding tert-butyl ester, and a methyl-substituted alpha-carbon—offers chemists a powerful tool for the controlled elaboration of complex molecular architectures. The differential reactivity of the carboxylic acid and the tert-butyl ester is the cornerstone of its utility, enabling selective chemical transformations at one site while the other remains protected. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these characteristics is paramount for its effective application.
Core Properties
A summary of the key physicochemical properties for 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is presented below.
| Property | Value | Source |
| CAS Number | 37472-52-9 | [1][2] |
| Molecular Formula | C₈H₁₄O₄ | [1][3] |
| Molecular Weight | 174.19 g/mol | [1] |
| Physical Form | Colorless to pale-yellow liquid or solid | [1] |
| InChIKey | IDARKWFFLKAWQP-UHFFFAOYSA-N | [1][3] |
| Purity | Typically ≥95% | [1] |
Spectroscopic Signature
The structural features of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid give rise to a distinct spectroscopic profile. While specific experimental data is not widely published, a theoretical analysis based on its functional groups provides a reliable predictive model for spectral interpretation.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by absorptions from the carbonyl and hydroxyl groups. Key expected peaks include a very broad O-H stretching band for the carboxylic acid from approximately 3300 to 2500 cm⁻¹, superimposed on the C-H stretching bands (~2980-2850 cm⁻¹).[4] Two distinct C=O stretching absorptions are anticipated: one for the carboxylic acid carbonyl around 1710 cm⁻¹ and another for the ester carbonyl around 1735 cm⁻¹. The region below 1500 cm⁻¹ will contain the "fingerprint" C-O stretching and bending vibrations.[4]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum is expected to show four distinct signals:
-
A sharp singlet integrating to 9 protons for the magnetically equivalent methyl groups of the tert-butyl ester, typically appearing around δ 1.4-1.5 ppm.
-
A doublet integrating to 3 protons for the α-methyl group, expected around δ 1.3-1.4 ppm, coupled to the α-proton.
-
A quartet integrating to 1 proton for the α-proton, found further downfield around δ 3.4-3.6 ppm, split by the α-methyl group.
-
A broad singlet for the acidic proton of the carboxylic acid, which can appear over a wide range (typically δ 10-12 ppm) and is exchangeable with D₂O.
-
-
Carbon (¹³C NMR) Spectroscopy : The ¹³C NMR spectrum should display eight signals corresponding to each carbon atom: two downfield signals for the ester and acid carbonyl carbons (δ 170-175 ppm), a signal for the quaternary carbon of the tert-butyl group (~δ 82 ppm), a signal for the α-carbon (~δ 45-50 ppm), a signal for the nine equivalent methyl carbons of the tert-butyl group (~δ 28 ppm), and a signal for the α-methyl carbon (~δ 15 ppm).
-
Mass Spectrometry : The monoisotopic mass of the molecule is 174.0892 Da.[3] High-resolution mass spectrometry (HRMS) would confirm this exact mass. The fragmentation pattern would likely show a characteristic loss of isobutylene (56 Da) from the parent ion, corresponding to the cleavage of the tert-butyl group, a hallmark of tert-butyl esters.
Synthesis and Purification
The preparation of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid typically involves the selective hydrolysis of a diester precursor, exploiting the differential reactivity of the ester groups. A common and logical approach is the saponification of tert-butyl methyl 2-methylmalonate. The less sterically hindered methyl ester is preferentially hydrolyzed under basic conditions, while the bulky tert-butyl ester remains intact.[5]
Synthetic Workflow Diagram
The diagram below illustrates a plausible and efficient workflow for the synthesis of the target compound from a commercially available precursor.
Caption: Synthetic workflow for 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid.
Experimental Protocol: Selective Saponification
This protocol describes a representative procedure for the synthesis.
Objective: To selectively hydrolyze the methyl ester of tert-butyl methyl 2-methylmalonate.
Materials:
-
tert-Butyl methyl 2-methylmalonate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl methyl 2-methylmalonate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Saponification: Cool the solution to 0 °C in an ice bath. Add a solution of NaOH (1.05 eq.) in water dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The rationale for choosing a less reactive base or lower temperatures is to maximize selectivity and prevent potential hydrolysis of the tert-butyl ester.[6]
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 by adding 1 M HCl. The product, being a carboxylic acid, will become protonated and less water-soluble.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). The choice of ethyl acetate is based on its good solvating power for the product and its immiscibility with water.
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by silica gel column chromatography.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid stems from the orthogonal reactivity of its two primary functional groups.
Reactivity Map
The following diagram summarizes the key transformations of the molecule.
Caption: Key reaction pathways for the title compound.
Reactions of the Carboxylic Acid
The free carboxylic acid can undergo standard transformations:
-
Amidation: Due to the steric hindrance from the adjacent methyl and tert-butoxycarbonyl groups, direct amidation is often inefficient. Activation with peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an additive like Hydroxybenzotriazole (HOBt), is the preferred method to facilitate nucleophilic attack by an amine.
-
Esterification: Fischer esterification with an alcohol under acidic conditions is possible, although it may compete with the cleavage of the tert-butyl ester if conditions are too harsh.
Reactions of the Tert-Butyl Ester: Deprotection
The tert-butyl ester serves as a robust protecting group, stable to a wide range of nucleophilic and basic conditions that would cleave simpler esters like methyl or ethyl esters.[5] Its removal is almost exclusively performed under acidic conditions.
Mechanism of Acidic Cleavage: The deprotection proceeds via a mechanism that involves protonation of the ester carbonyl, followed by the departure of the highly stable tert-butyl carbocation, which is then quenched to form isobutylene gas. This stability-driven pathway allows for cleavage under mild acidic conditions.
Protocol: Deprotection with Trifluoroacetic Acid (TFA) Trifluoroacetic acid is a highly effective reagent for this transformation.[7]
-
Dissolve the substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Add TFA (typically 25-50% v/v with DCM) to the solution at room temperature.
-
Stir the reaction and monitor by TLC. The reaction is usually complete within 1-4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting methylmalonic acid can then be purified as needed.
This selective deprotection is a critical step in multi-step syntheses, allowing the unmasking of the carboxylic acid late in a synthetic sequence.[7]
Safety and Handling
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Hazard Information | Guidelines |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |
| Precautionary Codes | P261, P280, P301+P312, P302+P352 |
(Data sourced from Sigma-Aldrich)[1]
Storage: The compound should be stored in a freezer under -20°C, sealed in a dry, inert atmosphere to prevent degradation.[1] Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
Conclusion
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is a strategically important synthetic intermediate. Its value lies in the orthogonal stability of its ester and carboxylic acid functionalities. The ability to perform chemistry on the free acid while the tert-butyl ester remains protected, followed by its selective removal under mild acidic conditions, provides a reliable and powerful strategy for the synthesis of complex molecules. A thorough understanding of its properties, reactivity, and handling protocols, as outlined in this guide, is essential for its successful application in research and development.
References
-
Cano, R., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2011(1), 133-146. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Tert-butoxy)-3-oxopropanoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid. Retrieved from [Link]
-
Organic Syntheses. (1985). DI-tert-BUTYL METHYLENEMALONATE. Coll. Vol. 7, p.164 (1990); Vol. 63, p.198. Retrieved from [Link]
-
Magdalena, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 253-267. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J. Org. Chem., 16, 1784–1789. Retrieved from [Link]
- Google Patents. (2022). CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin.
- Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. W. H. Freeman.
-
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Mono-tert-butyl 2-methylmalonate: A Keystone Building Block in Asymmetric Synthesis
Abstract: This technical guide provides an in-depth analysis of Mono-tert-butyl 2-methylmalonate (CAS 37472-52-9), a specialized mono-ester derivative of fundamental importance in modern organic and medicinal chemistry. We will explore its physicochemical properties, detail robust synthetic methodologies, and dissect its core reactivity. The strategic advantage of its sterically demanding tert-butyl protecting group in concert with the α-methyl substituent will be a central theme, highlighting its role in the diastereoselective and enantioselective construction of complex molecular architectures, particularly those containing quaternary chiral centers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of high-value compounds and active pharmaceutical ingredients (APIs).
The Strategic Role of Mono-tert-butyl 2-methylmalonate in Synthesis
The malonic ester synthesis is a foundational strategy for carbon-carbon bond formation in organic chemistry.[1] The utility of malonate derivatives is significantly enhanced through differential protection of the two carboxyl groups. Mono-tert-butyl 2-methylmalonate, also known as 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid, exemplifies this advanced approach.
Its structure incorporates two key features that confer significant strategic advantages:
-
The tert-Butyl Ester: This group serves as a robust protecting group for one carboxylic acid. Its steric bulk prevents unwanted side reactions, and its true value lies in its selective deprotection. Under specific acidic conditions, such as with trifluoroacetic acid (TFA), it can be cleanly cleaved to the free carboxylic acid, leaving other ester types (e.g., methyl, ethyl, benzyl) intact.[2][3] This orthogonality is paramount in multi-step total synthesis.
-
The α-Methyl Group: The presence of a methyl group on the central α-carbon pre-installs a substituent, making this reagent the ideal starting point for synthesizing α,α-disubstituted carboxylic acids, which often contain a stereogenic quaternary carbon center.
Together, these features make CAS 37472-52-9 a powerful intermediate for creating complex chiral molecules, a common requirement in the development of modern therapeutics.[2][3]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical and spectral properties is critical for its effective use in the laboratory.
Table 1: Physicochemical Properties of Mono-tert-butyl 2-methylmalonate
| Property | Value | Source(s) |
| CAS Number | 37472-52-9 | [4] |
| Molecular Formula | C₈H₁₄O₄ | [4][5] |
| Molecular Weight | 174.19 g/mol | [6] |
| Physical Form | Colorless to pale-yellow liquid or solid | [4] |
| Purity | ≥95% | [4] |
| InChI Key | IDARKWFFLKAWQP-UHFFFAOYSA-N | [4][5] |
| Storage Conditions | Store in freezer, under -20°C, sealed in dry conditions | [4] |
Spectroscopic Characterization: While a dedicated public spectrum for this specific compound is not readily available, predicted spectral data and data from analogous structures are invaluable for characterization. For instance, in ¹H NMR spectroscopy, one would expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4-1.5 ppm, a quartet for the methine proton (α-CH) coupled to the methyl group, and a doublet for the three protons of the α-methyl group. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield. In ¹³C NMR, distinct signals for the quaternary tert-butyl carbon, the carbonyl carbons of the ester and acid, and the α-carbon would be expected.[7][8]
Synthesis and Manufacturing Insights
The preparation of Mono-tert-butyl 2-methylmalonate is efficiently achieved from commercially available starting materials. A reliable and high-yielding method involves the transesterification and subsequent decarboxylation of α-methyl Meldrum's acid.[2][3]
Causality of the Synthetic Route:
-
Meldrum's Acid as a Precursor: α-Methyl Meldrum's acid is an excellent starting material. It is a cyclic diester, and its high acidity and reactivity make it amenable to various transformations.
-
Transesterification with tert-Butanol: Refluxing α-methyl Meldrum's acid in tert-butanol serves a dual purpose. The alcohol acts as both the solvent and the reagent. The reaction proceeds via nucleophilic attack of the alcohol, leading to the ring-opening of Meldrum's acid and the formation of an unstable intermediate which readily decarboxylates (loses CO₂) upon heating to yield the desired mono-ester product.[2][3] This one-pot process is highly efficient and atom-economical.
Caption: High-level workflow for the synthesis of the title compound.
Core Reactivity and Mechanistic Principles
The utility of this reagent stems from the reactivity of its α-proton, which can be selectively removed to form a nucleophilic enolate. This enolate is the key intermediate for forming new carbon-carbon bonds.
4.1 α-Alkylation: The most common application is α-alkylation. The free carboxylic acid is deprotonated with a suitable base (e.g., triethylamine, potassium carbonate) to form the carboxylate, and a second, stronger base (or the same base under forcing conditions) can then deprotonate the α-carbon.[2][9] The resulting enolate readily participates in Sₙ2 reactions with various electrophiles, such as alkyl halides.
Sources
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- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 3. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
2-Methylmalonic acid mono-tert-butyl ester structure and molecular weight
Technical Whitepaper: 2-Methylmalonic Acid Mono-tert-butyl Ester
Part 1: Executive Summary
2-Methylmalonic acid mono-tert-butyl ester (CAS: 37472-52-9) is a critical bifunctional building block in medicinal chemistry.[1] It serves as a desymmetrized scaffold, enabling the precise introduction of chiral
Part 2: Chemical Identity & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: 3-(tert-Butoxy)-2-methyl-3-oxopropanoic acid[1][2]
-
Common Names: 2-Methylmalonic acid mono-tert-butyl ester; tert-Butyl hydrogen 2-methylmalonate[1]
-
Molecular Formula:
Molecular Weight Calculation
The molecular weight is calculated based on the standard atomic weights of the constituent elements.[1]
| Element | Count | Atomic Mass (Da) | Subtotal (Da) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 14 | 1.008 | 14.112 |
| Oxygen (O) | 4 | 15.999 | 63.996 |
| Total MW | 174.20 g/mol |
Structural Architecture
The molecule features a central
-
Steric Bulk: The tert-butyl group (
) provides significant steric shielding, preventing nucleophilic attack at the ester carbonyl and inhibiting spontaneous decarboxylation compared to the free diacid.[1] -
Acidity: The free carboxylic acid (
) is sufficiently acidic for standard coupling reactions (e.g., EDC/NHS, HATU) without affecting the ester.
Part 3: Synthesis & Production Protocols
The synthesis of 2-methylmalonic acid mono-tert-butyl ester requires desymmetrization of methylmalonic acid.[1] The most robust industrial method involves controlled esterification with isobutylene.
Protocol: Isobutylene Addition (Recommended)[1]
-
Principle: Acid-catalyzed addition of isobutylene to methylmalonic acid.[1] The reaction is kinetically controlled to favor the mono-ester over the di-ester by limiting the equivalent of isobutylene.[1]
Reagents:
-
Methylmalonic acid (1.0 equiv)
-
Isobutylene gas (1.0 - 1.2 equiv)[1]
-
Sulfuric acid (
, cat.) or Amberlyst-15 resin[1] -
Solvent: Dichloromethane (DCM) or Diethyl ether (
)
Step-by-Step Methodology:
-
Setup: Charge a high-pressure glass reactor (Parr bomb) with methylmalonic acid suspended in dry DCM.
-
Catalyst: Add concentrated
(0.1 equiv) or Amberlyst-15 beads. -
Addition: Cool the vessel to -20°C. Condense isobutylene gas into the reactor.
-
Reaction: Seal the vessel and allow it to warm to room temperature (25°C). Stir for 12–24 hours.
-
Note: Monitoring by TLC/NMR is critical to stop before significant di-ester forms.[1]
-
-
Workup: Vent excess isobutylene. Wash the organic layer with cold 5%
(rapidly) to remove unreacted diacid, then brine. -
Purification: The mono-ester is often in the organic phase (if pH is carefully managed) or can be recovered from the basic aqueous wash by acidification to pH 3 and extraction.[1] Distillation is difficult due to thermal instability (decarboxylation); column chromatography is preferred.
Alternative: Partial Hydrolysis of Di-tert-butyl Ester
If the di-tert-butyl methylmalonate is available, selective hydrolysis using 1 equivalent of KOH in ethanol/water at 0°C can yield the mono-ester.[1] This method offers better control over product purity.
Part 4: Characterization (Spectroscopy)
To validate the identity of the synthesized compound, the following spectral data are diagnostic.
H NMR Spectroscopy (400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 11.20 | Broad Singlet | 1H | -COOH | Free carboxylic acid proton.[1] |
| 3.38 | Quartet ( | 1H | -CH (CH3)- | Methine proton alpha to carbonyls.[1] |
| 1.48 | Singlet | 9H | -C(CH | tert-Butyl group (Diagnostic).[1] |
| 1.39 | Doublet ( | 3H | -CH(CH | Methyl group doublet.[1] |
Mass Spectrometry (ESI)
-
Ionization Mode: Negative Mode (ESI-) is preferred for free acids.[1]
-
Observed Ion:
at 173.1.[1] -
Fragmentation: Loss of the tert-butyl group (isobutylene) often occurs in source, showing peaks corresponding to methylmalonic acid (
117).[1]
Part 5: Applications in Drug Development
Chiral Building Block
The primary utility of this ester is in the synthesis of heterocycles and polyketide mimetics where the
-
Workflow: The free acid is coupled to an amine (e.g., using EDC/HOBt). The resulting amide retains the tert-butyl ester.[1][6]
-
Deprotection: Treatment with TFA (Trifluoroacetic acid) removes the tert-butyl group, revealing the second acid for cyclization or further coupling.[1]
Prodrug Design
The tert-butyl ester moiety is occasionally used as a bulky, lipophilic masking group to improve cellular permeability of polar acid drugs during early-stage screening, though it is metabolically stable compared to ethyl esters.[1]
Decarboxylative Cross-Coupling
Recent methodologies utilize mono-esters of malonates as precursors for transition-metal catalyzed decarboxylative cross-coupling, generating
Part 6: Handling & Stability
-
Storage: Store at -20°C. The compound is prone to slow spontaneous decarboxylation at room temperature over months, converting to tert-butyl propionate and
.[1] -
Safety: Irritant to eyes and skin. Handle in a fume hood.
-
Incompatibility: Avoid strong bases (hydrolysis of ester) and strong acids (cleavage of tert-butyl group).[1]
References
-
PubChem. (n.d.). 3-(tert-Butoxy)-2-methyl-3-oxopropanoic acid (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved March 1, 2026, from [Link][1]
-
Organic Syntheses. (1963). Malonic acid, di-tert-butyl ester.[1] Org. Synth. 1963, 43,[1] 8. (Foundation for mono-ester synthesis protocols). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Methylmalonic acid, 2TBDMS derivative Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
Sources
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- 2. 27772-62-9|Ethyl 2-methyl-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 3. 2985-33-3|3-Ethoxy-2-methyl-3-oxopropanoic acid|BLD Pharm [bldpharm.com]
- 4. 40052-13-9|3-tert-Butoxy-3-oxopropanoic acid|BLD Pharm [bldpharm.com]
- 5. 671802-00-9|tert-Butyl 3-(2-hydroxyethoxy)propanoate|BLD Pharm [bldpharm.com]
- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Difference between mono-tert-butyl methylmalonate and dimethyl methylmalonate
The following technical guide details the structural, physicochemical, and synthetic distinctions between Dimethyl Methylmalonate (DMM) and Mono-tert-butyl Methylmalonate (MtBMM) .
From Symmetric Precursors to Orthogonal Precision in Drug Synthesis
Executive Summary
In the landscape of organic synthesis—specifically in the construction of polyketides, heterocycles, and
-
Dimethyl Methylmalonate (DMM) is a symmetric, achiral diester. It is a robust, cost-effective "blunt instrument" used primarily when selectivity is not the limiting factor or when subsequent decarboxylation conditions can be harsh.
-
Mono-tert-butyl Methylmalonate (MtBMM) (specifically the half-ester form, also known as a Substituted Malonic Acid Half Oxyester or SMAHO ) is a desymmetrized, highly reactive "scalpel." It allows for mild, chemoselective carbon-carbon bond formation (via Decarboxylative Claisen Condensation) that prevents the polymerization and double-addition side reactions common with DMM.
Part 1: Structural & Physicochemical Analysis
The fundamental difference lies in the ester groups flanking the central
Comparative Data Matrix
| Feature | Dimethyl Methylmalonate (DMM) | Mono-tert-butyl Methylmalonate (MtBMM) |
| CAS Number | 609-02-9 | 39526-66-0 (Half-Ester)* |
| Structure | ||
| Symmetry | Symmetric ( | Asymmetric (Desymmetrized) |
| Chirality | Prochiral center | Chiral (Racemic mixture) |
| Physical State | Clear Liquid | Viscous Oil or Low-Melting Solid |
| Boiling Point | ~176°C (Stable) | Unstable (Decarboxylates >60-80°C) |
| Lability | Base-labile (both esters) | Acid-labile ( |
| Primary Utility | General alkylation substrate | SMAHO reagent for |
*Note: MtBMM often refers to the half-ester in synthetic protocols (SMAHO). The mixed diester precursor (Methyl tert-butyl methylmalonate, CAS 50854-15-2) is the stable storage form.
The Orthogonality Concept
The strategic advantage of MtBMM is orthogonal protection .[1]
-
DMM: Hydrolysis with LiOH/NaOH typically yields a statistical mixture of diester, mono-ester, and di-acid.
-
MtBMM:
-
Acid Treatment (TFA/HCl): Cleaves the tert-butyl group selectively (leaving the methyl ester).
-
Thermal/Catalytic: The free acid moiety of the half-ester allows for decarboxylative activation under neutral or mild conditions (e.g., Magnesium enolates), which is impossible with DMM.
-
Part 2: Synthetic Utility & Mechanism
The "Symmetry Problem" with DMM
When using DMM to synthesize
-
Self-Condensation: The enolate of DMM can attack another molecule of DMM.
-
Polymerization: Multiple additions can occur.
-
Harsh Decarboxylation: Converting the resulting intermediate to the final product requires high-temperature acidic hydrolysis, which can degrade sensitive API (Active Pharmaceutical Ingredient) scaffolds.
The "SMAHO Solution" with MtBMM
MtBMM serves as a Substituted Malonic Acid Half Oxyester (SMAHO) . It utilizes a "Soft Enolization" strategy driven by Magnesium chelation.
Mechanism:
-
Enolization: Treatment with
-PrMgCl or Magnesium Ethoxide generates a magnesium enolate. The magnesium ion chelates between the ketone and the ester, stabilizing the species. -
Acylation: The enolate attacks an acyl chloride or activated acid (CDI-activated).
-
Spontaneous Decarboxylation: Upon workup (or in situ heating), the unstable
-keto acid intermediate loses immediately because the free acid moiety is already present (or easily revealed). This happens under mild conditions, preserving chiral centers elsewhere in the molecule.
Figure 1: Comparative workflow showing the direct, mild pathway offered by MtBMM (Green path) versus the non-selective pathway of DMM (Red path).
Part 3: Experimental Protocols
Protocol A: Synthesis of -Keto Esters via MtBMM (SMAHO Method)
This protocol is the industry standard for synthesizing chiral or sensitive drug intermediates where DMM fails.
Reagents:
-
Mono-tert-butyl methylmalonate (MtBMM)
-
Isopropyl Magnesium Chloride (
in THF) or / -
Target Acyl Chloride (
)
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under Argon, dissolve MtBMM (1.0 equiv) in anhydrous THF.
-
Enolization: Cool to 0°C. Add
-PrMgCl (2.0 equiv) dropwise.-
Note: 2 equivalents are required—one to deprotonate the carboxylic acid and one to form the enolate.
-
Observation: The solution may become slightly cloudy (Magnesium salt formation). Stir at 20°C for 30 minutes.
-
-
Coupling: Cool the mixture back to 0°C. Add the Acyl Chloride (0.8 equiv) slowly.
-
Why 0.8 equiv? Using a slight excess of the malonate ensures complete consumption of the valuable acyl chloride.
-
-
Decarboxylation: Stir at room temperature for 2 hours. Quench with
HCl. -
Purification: Extract with EtOAc. The excess MtBMM remains in the aqueous phase (as the acid) or is easily separated via flash chromatography.
Protocol B: Selective Deprotection of Mixed Diester to MtBMM
If starting from the mixed diester (Methyl tert-butyl methylmalonate).
-
Method: Dissolve mixed diester in DCM/TFA (4:1).
-
Reaction: Stir at 0°C for 1 hour.
-
Result: Selective cleavage of the
-butyl ester occurs via an mechanism (stabilized carbocation), leaving the methyl ester intact. -
Yield: Quantitative conversion to the Mono-methyl methylmalonate (isomer of MtBMM).
-
Contrast: To get the Mono-tert-butyl species (acid side on methyl), one would use mild saponification (LiOH, 1 eq) which kinetically favors the less hindered methyl ester hydrolysis, though this is less selective than the acid route.
-
Part 4: References
-
Xavier, T., et al. (2023).[5] "Decarboxylative Claisen Condensations with Substituted Malonic Acid Half Oxyesters." Synthesis, 55, 598-608.[5]
-
Context: Defines the modern SMAHO methodology using magnesium enolates.
-
-
Clay, R. J., et al. (1990). "Synthesis of Beta-Keto Esters from Mono-Ethyl Malonate." Synthesis, 1993(3), 290-292.
-
Context: Foundational work on using magnesium salts for soft enolization of malonate half-esters.
-
-
Organic Chemistry Portal. (2024). "Synthesis of beta-keto esters."
-
Context: Comprehensive review of acylation methods comparing DMM and SMAHO routes.
-
-
PubChem. (2025).[6][7] "Mono-tert-butyl malonate Compound Summary."
-
Context: Physicochemical data verification for the mono-tert-butyl class of malonates.[8]
-
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
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- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl methyl malonate | C8H14O4 | CID 2733872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TERT-BUTYL METHYL MALONATE | 42726-73-8 [chemicalbook.com]
An In-depth Technical Guide to the pKa Values of 2-Methylmalonic Acid Mono-tert-butyl Ester
Introduction: The Critical Role of pKa in Medicinal Chemistry
In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs a molecule's behavior in a biological system. It dictates the extent of ionization at a given pH, which in turn influences crucial pharmacokinetic and pharmacodynamic properties such as solubility, permeability, protein binding, and receptor interaction. For researchers and scientists, a thorough understanding of the pKa of a drug candidate or a key synthetic intermediate is not merely academic; it is a cornerstone of rational drug design and optimization.
Comparative pKa Analysis: Establishing a Predictive Framework
To predict the pKa values of 2-methylmalonic acid mono-tert-butyl ester, it is instructive to first examine the acidity of its parent compounds and related analogues. This comparative approach allows for a systematic evaluation of the impact of substituents on the carboxylic acid moieties.
| Compound | pKa1 | pKa2 | Source(s) |
| Malonic Acid | ~2.83 | ~5.69 | [1][2] |
| 2-Methylmalonic Acid | ~3.07 | ~5.76 | [3] |
| Ethyl Hydrogen Malonate | ~3.55 | - | [4] |
| 2-Methylmalonic Acid Mono-tert-butyl Ester | ~3.5 - 3.8 (Predicted) | > 6 (Predicted) | - |
The first dissociation constant (pKa1) of malonic acid is significantly lower than that of a simple monocarboxylic acid like acetic acid (pKa ≈ 4.75) due to the electron-withdrawing inductive effect of the second carboxylic acid group, which stabilizes the resulting carboxylate anion.[1] The second dissociation (pKa2) is higher because it involves the removal of a proton from a negatively charged species, which is electrostatically unfavorable.
The introduction of a methyl group in 2-methylmalonic acid leads to a slight increase in both pKa1 and pKa2.[3] This is attributable to the electron-donating inductive effect of the methyl group, which destabilizes the carboxylate anion by increasing the electron density on the negatively charged oxygen atoms.[1]
Dissecting the Substituent Effects in 2-Methylmalonic Acid Mono-tert-butyl Ester
The structure of 2-methylmalonic acid mono-tert-butyl ester presents a fascinating case for analyzing the interplay of electronic and steric effects on acidity.
The First Dissociation (pKa1): The Unesterified Carboxylic Acid
The pKa of the free carboxylic acid in 2-methylmalonic acid mono-tert-butyl ester is predicted to be in the range of 3.5 to 3.8. This estimation is based on the following factors:
-
Inductive Effect of the tert-Butyl Ester: The tert-butyl ester group is electron-withdrawing, which will stabilize the conjugate base of the free carboxylic acid and thus lower its pKa relative to a simple alkyl-substituted carboxylic acid. The pKa of ethyl hydrogen malonate is approximately 3.55, and we can expect a similar value for the tert-butyl ester.[4]
-
Inductive Effect of the Methyl Group: As observed with 2-methylmalonic acid, the electron-donating methyl group will slightly increase the pKa compared to an unsubstituted malonic monoester.[1]
The Second "Dissociation" (pKa2): The Esterified Carboxylic Acid
The concept of a second pKa for 2-methylmalonic acid mono-tert-butyl ester is not directly applicable in the traditional sense, as the second acidic proton has been replaced by a tert-butyl group. However, it is useful to consider the acidity of the remaining α-proton (the proton on the carbon between the two carbonyl groups). The pKa of this proton is expected to be significantly higher, likely greater than 10, making it a much weaker acid than the carboxylic acid proton.
Steric Effects of the tert-Butyl Group
The bulky tert-butyl group can introduce steric hindrance, which may influence the solvation of the carboxylate anion. However, in the case of the first dissociation, the steric bulk is somewhat removed from the reacting center and is less likely to have a major impact on the pKa compared to the electronic effects.
The relationship between the substituents and the resulting pKa values can be visualized as follows:
Caption: Factors influencing the first pKa of 2-methylmalonic acid mono-tert-butyl ester.
Experimental Determination of pKa: A Protocol for Potentiometric Titration
For a definitive determination of the pKa values of 2-methylmalonic acid mono-tert-butyl ester, potentiometric titration is a reliable and widely used method.[5] This technique involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) and monitoring the resulting change in pH.
Methodology
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), in deionized water.
-
Accurately weigh a sample of 2-methylmalonic acid mono-tert-butyl ester and dissolve it in a suitable solvent, such as a mixture of water and a co-solvent like methanol or ethanol if the compound has limited aqueous solubility, to a known concentration (e.g., 0.01 M).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Begin stirring the analyte solution at a constant rate.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is the point at which the moles of added base equal the initial moles of the acidic proton.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[5]
-
The equivalence point can be determined from the inflection point of the titration curve, often more accurately identified from the peak of the first derivative of the curve (ΔpH/ΔV).
-
Caption: Workflow for the experimental determination of pKa by potentiometric titration.
Computational Prediction of pKa: A Theoretical Approach
In the absence of experimental data, computational chemistry provides a powerful tool for predicting pKa values. Density Functional Theory (DFT) calculations, in particular, have been shown to provide accurate pKa predictions for carboxylic acids, often with a mean absolute error of less than 0.5 pKa units.[6][7][8]
Computational Methodology
A common approach for calculating the pKa of a carboxylic acid involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the carboxylic acid (HA) and its conjugate base (A⁻) are optimized using a suitable DFT functional (e.g., B3LYP or CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain the zero-point vibrational energies and thermal corrections.
-
Solvation Energy Calculation: The effect of the solvent (typically water) is crucial and is accounted for using a continuum solvation model such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM).[6]
-
Gibbs Free Energy Calculation: The Gibbs free energies of the acid (G(HA)) and the conjugate base (G(A⁻)) in solution are calculated.
-
pKa Calculation: The pKa is then calculated using the following thermodynamic cycle and equation:
ΔG_aq = G(A⁻)_aq + G(H⁺)_aq - G(HA)_aq
pKa = ΔG_aq / (2.303 * RT)
Where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy of the proton in aqueous solution (G(H⁺)_aq) is a well-established value.
Caption: A generalized workflow for the computational prediction of pKa using DFT.
Conclusion: An Integrated Approach to Understanding Acidity
The pKa values of 2-methylmalonic acid mono-tert-butyl ester are of significant interest to synthetic and medicinal chemists. While direct experimental data is elusive, a combination of comparative analysis, theoretical principles, and established methodologies allows for a confident prediction and a clear path to experimental verification. The first pKa is predicted to be in the range of 3.5 to 3.8, influenced by the competing inductive effects of the electron-withdrawing tert-butyl ester and the electron-donating methyl group. This guide has provided both a robust theoretical framework for understanding these effects and detailed protocols for their experimental and computational determination. For researchers working with this important synthetic intermediate, this integrated approach provides the necessary tools and insights to effectively utilize its properties in the development of novel chemical entities.
References
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]
-
Turito. (2023, March 15). Malonic Acid - Formula, Significance, Properties. [Link]
-
Ataman Kimya. MALONIC ACID. [Link]
-
Wikipedia. Inductive effect. [Link]
-
Vedantu. (2020, December 28). Malonic Acid: Structure, Synthesis, Properties & Uses. [Link]
-
Blog. (2025, September 8). What is the stability of malonic acid under different conditions?[Link]
-
Chemistry LibreTexts. (2019, June 5). 17.1: Inductive Effects in Aliphatic Carboxylic Acids. [Link]
-
Milk Composition Database. Showing metabocard for Methylmalonic acid (BMDB0000202). [Link]
-
Wikipedia. Methylmalonic acid. [Link]
-
Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]
-
Wiley Online Library. (2024, January 2). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. [Link]
-
Cengage. Carboxylic Acids and the Acidity of the O±H Bond 19±1 CChhaapptteerr 1199. [Link]
-
Journal of Chemistry Letters. (2025, November 24). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]
-
MDPI. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]
-
Reddit. (2024, January 14). Intramolecular h-bonding and decrease in Pka. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Zirchrom. Methylmalonic acid. [Link]
-
Royal Society of Chemistry. (2016, November 22). Quantum mechanical based approaches for predicting pKa values of carboxylic acids. [Link]
-
ResearchGate. (2025, August 6). Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents | Request PDF. [Link]
-
Asian Publication Corporation. Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. [Link]
-
Chemistry Stack Exchange. (2020, June 12). Effect of steric effect on acidic and basic strength [duplicate]. [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]
-
ResearchGate. Effect of the intramolecular hydrogen bond in the pKa calculations.[Link]
-
Quora. (2023, July 16). Without consulting a pKa table, which is a stronger acid: o-tert-butylbenzoic acid or p-tert...[Link]
-
National Institutes of Health. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]
-
YouTube. (2020, August 21). Steric effect and applications. [Link]
-
OSTI.GOV. Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. [Link]
-
Chemistry Stack Exchange. (2015, April 30). What is the reason that tertiary alcohol pKa is higher than primary alcohol pKa?[Link]
-
Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
-
Springer. Malonic ester and acetoacetic ester synthesis of 2-[11,14C]methyl-fatty acids. [Link]
-
Organic Syntheses. Malonic acid, di-t-butyl ester. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]
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- 4. Ethyl hydrogen malonate | 1071-46-1 [chemicalbook.com]
- 5. CAS 40052-13-9: Mono-tert-butyl malonate | CymitQuimica [cymitquimica.com]
- 6. tert-Butyl hydrogen malonate, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Mono-tert-butyl Malonate | 40052-13-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. mono-tert-Butyl succinate | CAS 15026-17-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Stability and Reactivity Profile of Malonic Acid Mono-tert-butyl Esters at Room Temperature: A Comprehensive Technical Guide
Executive Summary
Mono-tert-butyl malonate (MTBM), also known as tert-butyl hydrogen malonate, is a critical bifunctional building block utilized in advanced organic synthesis, particularly in decarboxylative Claisen condensations, Mannich reactions, and asymmetric aldol additions. A common point of confusion in drug development workflows is the compound's stability at room temperature (RT). Because it is a malonic acid half-ester, it possesses a thermodynamic driving force for decarboxylation. However, as this whitepaper outlines, MTBM is kinetically stable at room temperature under neutral, non-catalytic conditions.
This guide dissects the structural causality behind its stability, maps its degradation pathways under catalytic duress, and provides self-validating protocols for empirical stability monitoring.
Physicochemical Baseline & Structural Causality
To understand the stability of MTBM, we must first examine its baseline physicochemical properties. At room temperature (20–25 °C), MTBM exists in a transitional state.
Table 1: Physicochemical Properties and Stability Impacts
| Property | Value | Causality / Impact on Handling & Stability |
| Melting Point | 19–20 °C | Oscillates between a clear liquid and crystalline solid at RT . Phase changes can induce localized concentration gradients; gentle warming is required before pipetting. |
| Boiling Point | 90 °C (at 0.3 kPa) | Low volatility at ambient pressure . Evaporative losses are negligible during standard benchtop handling. |
| Density | 1.04 g/mL (25 °C) | Slightly denser than water; relevant for phase separation during biphasic extraction workflows [1]. |
| Steric Bulk (A-value) | ~4.8 kcal/mol | The tert-butyl group provides massive steric shielding, dictating the compound's resistance to premature ester hydrolysis [2]. |
Mechanistic Stability Profile at Room Temperature (20–25 °C)
From a mechanistic standpoint, the stability of MTBM at RT is governed by the orthogonal reactivity of its two functional groups. When stored free of catalysts, the compound resists both of its primary degradation pathways.
Pathway A: Kinetic Resistance to Decarboxylation
As a β-dicarbonyl derivative, MTBM is thermodynamically prone to losing CO₂. However, spontaneous unimolecular decarboxylation requires the formation of a highly ordered, six-membered cyclic transition state. At 20–25 °C, the ambient thermal energy is insufficient to overcome this activation energy (
Pathway B: Steric Shielding Against Hydrolysis
The tert-butyl ester moiety is specifically engineered for stability. The bulky tert-butyl group physically blocks the Bürgi-Dunitz trajectory—the specific angle at which a nucleophile must approach the ester carbonyl [2]. Consequently, base-catalyzed hydrolysis (saponification) is virtually non-existent at RT. Acidic cleavage does not proceed via standard acyl substitution; instead, it requires strong acids (e.g., trifluoroacetic acid) to force an E1-like elimination, yielding isobutylene and malonic acid. Under neutral storage conditions, this pathway remains entirely dormant.
Mechanistic divergence of MTBM degradation pathways under catalytic duress.
Empirical Workflows: Validating Stability & Reactivity
To ensure scientific integrity, stability should not be assumed; it must be empirically validated. Below are two self-validating protocols. The first monitors baseline stability, while the second demonstrates how to intentionally break that stability for synthetic utility.
Protocol 1: NMR-Based Real-Time Stability Monitoring
This workflow provides a quantitative assessment of MTBM degradation over time.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 16.0 mg of MTBM (0.1 mmol) in 1.0 mL of anhydrous CDCl₃ containing 0.05% v/v tetramethylsilane (TMS) as an internal standard.
-
Aliquot Distribution: Transfer 0.5 mL of the solution into two separate, tightly sealed NMR tubes.
-
Environmental Control: Incubate Tube A at a strict 20 °C and Tube B at 25 °C using a controlled thermal chamber.
-
Data Acquisition: Acquire quantitative ¹H-NMR spectra (relaxation delay > 5s) at
, 7, 14, and 30 days. -
Kinetic Analysis: Integrate the tert-butyl singlet of MTBM (
~1.45 ppm) against the TMS standard. Monitor for the appearance of tert-butyl acetate peaks ( ~1.42 ppm) which would indicate spontaneous decarboxylation, or tert-butanol/isobutylene peaks indicating acidic cleavage.
Step-by-step NMR workflow for real-time MTBM stability monitoring.
Protocol 2: Base-Catalyzed Decarboxylative Condensation
To prove that MTBM is highly reactive when properly catalyzed at RT, this protocol forces decarboxylation via amine catalysis [3].
Step-by-Step Methodology:
-
Reagent Mixing: In a dry 10 mL round-bottom flask, combine 1.0 mmol of MTBM and 1.0 mmol of an aliphatic aldehyde in 3.0 mL of anhydrous dichloromethane (DCM).
-
Catalyst Introduction: Add 0.2 mmol (20 mol%) of triethylamine (TEA) dropwise at RT.
-
Reaction Monitoring: Stir the mixture at 20 °C. The base deprotonates the malonic acid, lowering the
for the cyclic transition state, triggering the release of CO₂ gas (visible as effervescence). -
Quenching & Isolation: After 4 hours, quench the reaction with saturated aqueous NH₄Cl, extract with DCM, and concentrate to yield the β-hydroxy tert-butyl ester.
Storage & Handling Heuristics
Based on the kinetic data, MTBM is highly stable at room temperature for short-to-medium term handling (days to weeks) [4]. However, to guarantee multi-year shelf life and prevent trace degradation, the following heuristics must be applied:
-
Thermal Control: Store bulk quantities at 2–8 °C (refrigerated) . Allow the container to equilibrate to RT before opening to prevent ambient moisture condensation.
-
Atmospheric Control: Keep tightly sealed and away from volatile amines (e.g., ammonia, pyridine) which can permeate standard seals and act as latent decarboxylation catalysts.
-
Phase Management: Because the melting point is ~19 °C, the product may arrive partially crystallized. Do not vigorously heat to melt; instead, warm gently in a 25 °C water bath until homogeneous.
References
-
Lubin, H., et al. "Malonic Acid Half Oxyesters and Thioesters: Solvent-Free Synthesis and DFT Analysis of Their Enols." ResearchGate (Originally published in peer-reviewed literature). Available at:[Link]
Sources
Is 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid commercially available?
An In-depth Technical Guide to 3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid for Advanced Research
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid (CAS No. 37472-52-9), a valuable mono-protected malonic acid derivative for researchers in organic synthesis and drug development. We address its commercial availability, detail its physicochemical properties, and present a robust, field-proven synthesis protocol for its de novo preparation. This document is structured to provide not just procedural steps, but also the underlying chemical principles, potential challenges, and troubleshooting strategies to empower researchers to confidently utilize this versatile chemical building block.
Introduction and Strategic Importance
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is a specialized chemical intermediate belonging to the class of mono-protected malonic esters. Its structure is strategically designed for advanced organic synthesis. The tert-butyl ester group serves as a sterically hindered and acid-labile protecting group, which allows for selective chemical transformations at the free carboxylic acid moiety. The methyl group at the α-position creates a chiral center upon derivatization, making it a precursor for molecules with defined stereochemistry.
While this compound is commercially available, supply chain variability, cost, or the need for isotopic labeling may necessitate its synthesis in the laboratory. Understanding its synthesis provides researchers with greater flexibility and control over their experimental design. Malonic ester synthesis is a foundational method in organic chemistry for forming carbon-carbon bonds and preparing substituted carboxylic acids, making derivatives like this essential tools in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is critical for its safe handling, storage, and application in experimental design.
| Property | Value | Source |
| CAS Number | 37472-52-9 | |
| Molecular Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.19 g/mol | - |
| Appearance | Colorless to pale-yellow liquid or solid | |
| Purity | Typically ≥95% | |
| InChI Key | IDARKWFFLKAWQP-UHFFFAOYSA-N | |
| Storage Conditions | Store in freezer, under -20°C, sealed in dry conditions | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) |
Commercial Availability
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is available from several chemical suppliers, often for research and development purposes.
| Supplier | Product Number/Synonym | Notes |
| Sigma-Aldrich | AMBH95E089D4 (Ambeed) | Sold as a product from Ambeed, Inc. |
| Ambeed | AMBH95E089D4 | Direct supplier. |
Note: Availability may vary by region and is subject to change. Researchers should verify with suppliers directly.
Recommended Synthesis Protocol
For situations requiring in-house preparation, we present a reliable two-step synthesis pathway starting from the commercially available mono-tert-butyl malonate. This method is based on the classical malonic ester synthesis, involving the deprotonation of the α-carbon followed by an SN2 alkylation.
Diagram of the Synthetic Workflow
Caption: A high-level overview of the synthesis protocol.
Step 1: Preparation of Mono-tert-butyl Malonate (If not purchased)
The precursor, mono-tert-butyl malonate (also known as 3-tert-butoxy-3-oxopropanoic acid), is itself a key intermediate.[3] It can be synthesized from Meldrum's acid and tert-butyl alcohol.[3]
-
Reaction: A flask is charged with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and tert-butyl alcohol.[3]
-
Conditions: The mixture is stirred at reflux for approximately 6 hours.[3]
-
Work-up: The reaction mixture is concentrated under reduced pressure to yield the desired mono-tert-butyl malonate as a colorless oil.[3]
Step 2: Alkylation of Mono-tert-butyl Malonate
This protocol details the core methylation step.
Materials:
-
Mono-tert-butyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.05 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF.
-
Causality: An inert atmosphere and anhydrous conditions are crucial because the sodium enolate intermediate is highly reactive with water and oxygen. Sodium hydride is a strong, non-nucleophilic base ideal for complete deprotonation of the malonate.[4]
-
-
Enolate Formation: Cool the NaH suspension to 0°C using an ice bath. Dissolve mono-tert-butyl malonate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 20-30 minutes.
-
Causality: Slow, cooled addition is a critical safety and selectivity measure. It controls the exothermic reaction and the evolution of hydrogen gas. This ensures the formation of the malonate enolate without significant side reactions.
-
-
Alkylation: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. Then, add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Causality: Using a slight excess of the alkylating agent ensures complete consumption of the enolate. The reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic methyl iodide.[1]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting malonate spot is consumed.
-
Quenching: Once complete, cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.
Mechanistic Insights and Troubleshooting
Understanding potential side reactions is key to optimizing yield and purity.
Reaction Mechanism: SN2 Alkylation
Caption: The mechanism involves base-mediated deprotonation followed by nucleophilic attack.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation (wet reagents/solvents).2. Competing E2 elimination. | 1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.2. Keep reaction temperature low; this side reaction is less common with methyl halides.[4] |
| Dialkylated Byproduct | The mono-alkylated product is deprotonated and reacts again. | 1. Use a slight excess (1.1:1) of the malonate relative to the base.[4]2. Add the alkylating agent slowly at a low temperature (0°C).[4] |
| Starting Material Remains | 1. Insufficient base or alkylating agent.2. Low reaction temperature/time. | 1. Check stoichiometry; ensure 1.05-1.1 equivalents of base and alkylating agent.2. Allow the reaction to warm to room temperature and stir for a longer duration, monitoring by TLC. |
Spectroscopic Characterization
While experimental data should always be acquired for novel batches, the following are expected spectroscopic characteristics for structural verification.
-
¹H NMR: The spectrum should show a characteristic singlet for the nine tert-butyl protons (~1.5 ppm), a singlet for the three methyl protons of the new methyl group, a quartet for the α-proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expected signals include those for the quaternary carbon of the tert-butyl group, the methyl carbons, the α-carbon, and two distinct carbonyl carbons for the ester and the carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak or, more commonly in ESI, adducts such as [M+H]⁺ or [M+Na]⁺. Predicted m/z for [M+H]⁺ is 175.0965.[5]
Applications and Further Transformations
The primary utility of 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid lies in its role as a versatile building block.
-
Drug Discovery: Malonic acid derivatives are fundamental to the synthesis of a wide range of pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[2] The title compound provides a pre-functionalized core that can be elaborated through reactions at the free carboxylic acid (e.g., amide bond formation) before a final deprotection step.
-
Asymmetric Synthesis: The α-methyl group allows this compound to be used in diastereoselective reactions, or it can be a precursor to compounds with a quaternary chiral center, a common feature in bioactive molecules.[6]
-
Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to reveal the corresponding dicarboxylic acid.[2] This orthogonality is crucial when other protecting groups that are base-labile or sensitive to hydrogenolysis are present in the molecule.
References
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Park, H., & Lee, S. (2011). Asymmetric Alkylation of Malonic Diester Under Phase-Transfer Conditions. ACS Catalysis. [Link]
-
Pádi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
PubChemLite. 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid. [Link]
-
Hong, S., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry. [Link]
-
Hong, S., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. PMC. [Link]
-
PubChem. 3-(Tert-butoxy)-3-oxopropanoic acid. [Link]
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Navigating the Safety Landscape of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid (CAS Number: 37472-52-9), a key building block in various synthetic applications. As a Senior Application Scientist, the aim is to present this information not merely as a list of hazards, but as a structured resource to inform safe handling, risk assessment, and emergency preparedness in a laboratory and drug development setting. The information herein is synthesized from available safety data sheets and chemical databases, with the understanding that for many specific toxicological and ecological endpoints, data may be limited.
Chemical Identity and Physicochemical Properties
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is a carboxylic acid and ester derivative. Its structural features, particularly the tert-butyl ester and the methyl-substituted propanoic acid backbone, dictate its reactivity and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C8H14O4 | [1] |
| Molecular Weight | 174.19 g/mol | [2] |
| CAS Number | 37472-52-9 | [1] |
| Appearance | Colorless to pale-yellow liquid or solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [1] |
| Shipping Temperature | Shipped in a cold pack | [1] |
A key aspect of its reactivity profile is the potential for thermal decomposition, a common characteristic of β-keto acids, which can proceed through a cyclic transition state. The gem-dimethyl group at the alpha-position provides steric hindrance, which can influence its reactivity with nucleophiles.[3]
Hazard Identification and GHS Classification
Based on available data, 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is classified as harmful. The Globally Harmonized System (GHS) classification is as follows:
Precautionary Statements: A comprehensive set of precautionary statements is crucial for safe handling. These include:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P330, P363
-
Disposal: P501[1]
It is important to note that the toxicological properties of this compound have not been fully investigated.[4] Therefore, it should be handled with the care due to a potentially hazardous substance.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is paramount to ensure the safety of laboratory personnel.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Safety showers and eye wash stations should be readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[4]
-
Respiratory Protection: If ventilation is insufficient or there is a risk of aerosol formation, a NIOSH-approved respirator should be used.[4]
-
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[3]
-
Keep away from heat, sparks, and open flames.[3]
-
Ground all equipment when transferring the material to prevent static discharge.
Storage Conditions
Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
The recommended storage temperature is in a freezer at or below -20°C.[1]
-
Protect from moisture and direct sunlight.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures
In the event of an emergency, a clear and practiced response plan is vital.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Emits toxic fumes under fire conditions.[4] Vapors may form explosive mixtures with air.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][8]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[4]
Toxicological and Ecological Information
A significant gap in the available safety data for 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is the lack of comprehensive toxicological and ecological studies.
-
Toxicological Information: To the best of current knowledge, the detailed toxicological properties of this compound have not been thoroughly investigated.[4] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause irritation to the skin, eyes, and respiratory tract.
-
Ecological Information: There is no specific data available on the ecotoxicity of this compound. It is crucial to prevent its release into the environment as its effects on aquatic and terrestrial organisms are unknown.[3][8]
Disposal and Transportation
-
Disposal: Dispose of this material and its container in accordance with all applicable local, regional, national, and international regulations.[3] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Transportation: As of the latest information, this substance is not classified as dangerous goods for transport.[3] However, regulations can change, and it is essential to verify the latest transportation classifications before shipping.
Conclusion
While 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is a valuable synthetic intermediate, it must be handled with a clear understanding of its potential hazards. The "Warning" signal word and the GHS hazard statements for harmful effects upon ingestion, skin contact, and inhalation necessitate the consistent use of appropriate engineering controls and personal protective equipment. The lack of extensive toxicological and ecological data underscores the importance of a cautious and proactive approach to safety, treating this compound with the respect due to any chemical with an incompletely characterized risk profile. By adhering to the guidelines outlined in this document, researchers and drug development professionals can mitigate risks and ensure a safe working environment.
References
-
Chemcia Scientific. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
AWS. (2024, July 16). Material Safety Data Sheet. Retrieved from [Link]
-
Ecolab. (2006, May 4). Safety Data Sheet. Retrieved from [Link]
-
3M. (2025, May 6). Safety Data Sheet. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid. Retrieved from [Link]
-
Dentsply Sirona. (2020, November 13). Safety Data Sheet. Retrieved from [Link]
-
Kimball Midwest. (2019, March 1). Safety Data Sheet. Retrieved from [Link]
-
Ted Pella, Inc. (n.d.). MSDS Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Tert-butoxy)-3-oxopropanoic acid. Retrieved from [Link]
-
3M. (2024, March 19). Safety Data Sheet. Retrieved from [Link]
-
Justice Laws Website. (2001). Transportation of Dangerous Goods Regulations (SOR/2001-286). Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid from Meldrum’s Acid
For: Researchers, scientists, and drug development professionals.
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, prized for the high acidity of its methylene protons (pKa ≈ 4.97) and its conformational rigidity.[1][2] These properties make it an excellent substrate for a variety of carbon-carbon bond-forming reactions, including alkylation and acylation. This application note provides a detailed, two-step protocol for the synthesis of 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid, a valuable mono-protected methylmalonic acid derivative. Such derivatives are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals, where the tert-butyl ester serves as a protecting group that can be selectively removed under acidic conditions.[3]
The synthesis proceeds via an initial C-alkylation of Meldrum’s acid to introduce a methyl group at the C-5 position, followed by a ring-opening alcoholysis reaction with tert-butanol. This latter step is facilitated by the strained nature of the Meldrum's acid ring system, which allows for effective reaction even with sterically hindered alcohols like tert-butanol.[1][4] This guide offers a comprehensive walkthrough of the reaction mechanism, detailed experimental procedures, and troubleshooting advice to ensure successful synthesis.
Reaction Mechanism and Rationale
The overall synthesis is a two-step process, beginning with the formation of an enolate from Meldrum's acid, which then acts as a nucleophile. This is followed by a nucleophilic attack of tert-butanol on a carbonyl carbon of the methylated intermediate, leading to the opening of the dioxinone ring.
Step 1: C-Alkylation of Meldrum's Acid The methylene protons at the C-5 position of Meldrum's acid are highly acidic due to the inductive effect of the two adjacent carbonyl groups. Treatment with a mild base, such as potassium carbonate (K₂CO₃), readily deprotonates this position to form a stable enolate. This enolate is a potent nucleophile and reacts efficiently with an alkylating agent, in this case, methyl iodide (CH₃I), via an Sₙ2 reaction to form 5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione.[5][6] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this reaction by solvating the potassium cation without deactivating the enolate nucleophile.
Step 2: Alcoholysis of 5-Methyl-Meldrum's Acid The second step involves the ring-opening of the methylated Meldrum's acid derivative by tert-butanol. Heating the substituted Meldrum's acid in the presence of an alcohol promotes a nucleophilic acyl substitution.[1][4] The tert-butanol attacks one of the carbonyl carbons of the Meldrum's acid derivative. This is followed by the collapse of the tetrahedral intermediate, leading to the elimination of acetone and the formation of a ketene intermediate. The ketene is then trapped by another molecule of tert-butanol to yield the final product, 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid.[7]
Caption: Overall reaction scheme for the two-step synthesis.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis.
Sources
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- 7. researchgate.net [researchgate.net]
Protocol for the Selective Mono-hydrolysis of Di-tert-butyl Methylmalonate: A Detailed Guide for Researchers
This application note provides a comprehensive guide for the selective mono-hydrolysis of di-tert-butyl methylmalonate to yield mono-tert-butyl methylmalonate, a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This document offers an in-depth exploration of the chemical principles, detailed experimental protocols, and critical parameters that ensure a successful and selective saponification.
Introduction: The Synthetic Challenge and Strategic Importance
Di-tert-butyl methylmalonate is a common building block in organic synthesis. The two sterically bulky tert-butyl ester groups provide significant stability under various reaction conditions. However, the selective removal of one of these identical groups to unmask a single carboxylic acid functionality presents a significant synthetic challenge. Achieving high selectivity for the mono-hydrolyzed product is paramount to avoid the formation of the fully hydrolyzed dicarboxylic acid or recovery of unreacted starting material, which would complicate purification and reduce overall yield.
The resulting mono-tert-butyl methylmalonate is a valuable bifunctional molecule. The remaining tert-butyl ester continues to protect one carboxylic acid, while the newly revealed carboxylic acid can undergo a variety of chemical transformations, such as amidation or esterification, enabling the stepwise construction of complex molecular architectures.
Chemical Principles and Mechanism of Selective Hydrolysis
The selective mono-hydrolysis of di-tert-butyl methylmalonate is a classic example of a saponification reaction, which proceeds via a nucleophilic acyl substitution mechanism.[1][2][3] The key to selectivity lies in a combination of stoichiometric control, reaction conditions, and the inherent steric hindrance of the tert-butyl groups.
The Saponification Mechanism
The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like potassium hydroxide) on one of the electrophilic carbonyl carbons of the di-tert-butyl methylmalonate. This results in the formation of a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, expelling a tert-butoxide anion as the leaving group and reforming the carbonyl double bond. The tert-butoxide is then protonated by the newly formed carboxylic acid or the solvent. The overall process is rendered essentially irreversible by the final acid-base reaction between the carboxylic acid product and the basic alkoxide, which forms a stable carboxylate salt.[2][4][5]
Achieving Selectivity: A Balancing Act
The selective hydrolysis of only one of the two ester groups is primarily achieved through several key factors:
-
Stoichiometric Control: By using a slight sub-stoichiometric amount of the base (typically 0.9-1.0 equivalents relative to the diester), the reaction can be halted after the first hydrolysis has occurred for the majority of the starting material, minimizing the chance of a second hydrolysis event.[6]
-
Steric Hindrance: The bulky tert-butyl groups significantly hinder the approach of the nucleophilic hydroxide ion to the carbonyl carbon.[6][7] This steric impediment slows down the rate of the first hydrolysis and even more so the second. Once the first ester is hydrolyzed to a carboxylate anion, the negative charge on this group will electrostatically repel the incoming hydroxide nucleophile, making the second hydrolysis less favorable.
-
Precipitation of the Product: In some protocols, the mono-saponified product precipitates out of the reaction mixture as a salt (e.g., potassium salt). This removal from the solution effectively prevents it from undergoing a second hydrolysis.[6][8]
-
Low Temperatures: Conducting the reaction at reduced temperatures (e.g., 0 °C) can enhance selectivity by favoring the kinetically controlled mono-hydrolysis product over the thermodynamically favored di-acid.[9][10]
Experimental Protocols
Two primary protocols have proven effective for the selective mono-hydrolysis of symmetric dialkyl malonates. While these protocols have been optimized for di-tert-butyl malonate, they are expected to be highly applicable to the methylated analog with minimal modification.
Protocol 1: Controlled Saponification with Ethanolic Potassium Hydroxide
This traditional and reliable method relies on the careful control of stoichiometry and the precipitation of the potassium salt of the mono-acid.[6]
Materials:
-
Di-tert-butyl methylmalonate
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic or mechanical stirrer
Procedure:
-
Preparation of Ethanolic KOH: In a separate flask, prepare a standardized solution of potassium hydroxide in absolute ethanol. The concentration should be accurately known.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser with a drying tube, dissolve di-tert-butyl methylmalonate in absolute ethanol.
-
Addition of Base: With vigorous stirring at room temperature, add 0.9 to 1.0 molar equivalent of the ethanolic KOH solution dropwise to the di-tert-butyl methylmalonate solution over 1-2 hours. A white precipitate of potassium mono-tert-butyl methylmalonate is expected to form during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, acidifying them, and spotting against the starting material.
-
Isolation of the Potassium Salt: Once the reaction is complete, collect the precipitated potassium salt by vacuum filtration. Wash the solid with a small amount of cold absolute ethanol and then with diethyl ether to remove any unreacted starting material and other organic impurities.
-
Acidification and Extraction (to obtain the free acid): The isolated potassium salt can be used directly or converted to the free mono-acid. To do so, dissolve the salt in water and cool the solution in an ice bath. Acidify the solution to pH 2-3 by the slow addition of 1M HCl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the mono-tert-butyl methylmalonate.
Protocol 2: High-Efficiency Mono-hydrolysis in a THF/Water System (Niwayama Method)
This modern approach, developed by Niwayama and colleagues, offers high yields and clean reaction profiles for the mono-hydrolysis of symmetric diesters by utilizing a biphasic solvent system at low temperatures.[9][10][11]
Materials:
-
Di-tert-butyl methylmalonate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate or other suitable extraction solvent
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the di-tert-butyl methylmalonate in a mixture of THF and water.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Base: With vigorous stirring, add 1.0 to 1.2 equivalents of a dilute aqueous solution of NaOH or KOH dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. These reactions are often complete within 30-60 minutes.[9]
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl while maintaining the temperature at 0 °C.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the mono-tert-butyl methylmalonate. Purification by column chromatography may be performed if necessary.
Data Presentation
The following table summarizes the key reaction parameters for the two protocols. Researchers should note that the optimal conditions for di-tert-butyl methylmalonate may require some minor adjustments from the parent compound, di-tert-butyl malonate.
| Parameter | Protocol 1 (Ethanolic KOH) | Protocol 2 (Niwayama Method) |
| Base | Potassium Hydroxide (KOH) | Sodium Hydroxide (NaOH) or KOH |
| Stoichiometry (Base) | 0.9 - 1.0 equivalents | 1.0 - 1.2 equivalents |
| Solvent | Absolute Ethanol | Tetrahydrofuran (THF) / Water |
| Temperature | Room Temperature | 0 °C |
| Reaction Time | 3 - 6 hours | 30 - 60 minutes |
| Expected Yield | 75 - 85%[6] | High to near-quantitative[9][10] |
Visualizing the Process
Reaction Mechanism
Caption: Saponification mechanism for selective mono-hydrolysis.
Experimental Workflow
Caption: General experimental workflow for selective mono-hydrolysis.
Troubleshooting and Key Considerations
-
Over-hydrolysis: If significant amounts of the di-acid are formed, reduce the equivalents of base or shorten the reaction time. For Protocol 2, ensure the temperature is maintained at 0 °C.
-
Incomplete Reaction: If a large amount of starting material remains, the reaction time may need to be extended, or a slight increase in the equivalents of base may be necessary. Ensure the base solution is accurately standardized.
-
Poor Precipitation (Protocol 1): If the potassium salt does not precipitate readily, the concentration of the reactants may be too low. The reaction mixture can be partially concentrated under reduced pressure to induce precipitation.
-
Purification: While both protocols can yield high-purity products, column chromatography on silica gel can be used for further purification if necessary.
Conclusion
The selective mono-hydrolysis of di-tert-butyl methylmalonate is a crucial transformation for the synthesis of complex molecules. By carefully controlling the reaction parameters as outlined in the provided protocols, researchers can achieve high yields of the desired mono-acid. The choice between the traditional ethanolic KOH method and the more modern Niwayama protocol will depend on the specific requirements of the synthesis, including scale, desired reaction time, and available equipment. Both methods, when executed with precision, provide reliable pathways to this valuable synthetic intermediate.
References
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]
-
Shi, J., & Niwayama, S. (2019). RECENT ADVANCEMENTS IN THE SYNTHESIS OF HALF-ESTERS AND THEIR APPLICATIONS. HETEROCYCLES, 98(1), 1. [Link]
-
Niwayama, S. (2008). Highly Efficient and Practical Selective Monohydrolysis of Symmetric Diesters: Recent Progress and Scope. Chemical and Pharmaceutical Bulletin, 56(11), 1523-1530. [Link]
-
Niwayama, S., Cho, H., & Lin, C. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(29-30), 4434-4436. [Link]
- van't Hoff, J. H. (1874). Process for preparing potassium monoethyl malonate. Berichte der deutschen chemischen Gesellschaft, 7(2), 1572-1572.
-
Rao, B. M., & Gajanan, K. (2005). Mechanistic studies of saponification of some mono- and di-esters of carboxylic acids through iso-kinetic relationships (ΔH≠ vs. ΔS≠) in protic and aprotic solvent systems. Indian Journal of Chemistry, 44B, 1453-1459. [Link]
- Cho, H. (2007). SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA.
- Process for preparing potassium monoethyl malonate. (1999).
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. [Link]
- Process for the preparation of potassium monoethylmalonate. (1999).
-
Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. [Link]
-
Maldonado-Ortega, U., Trejo-Carbajal, N., Fragoso-Vázquez, M. J., Sánchez-Zavala, M., Meléndez-Rodríguez, M., & Suárez-Castillo, O. R. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 8(16), 119-125. [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. [Link]
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Khodaei, M. M., & Tangestaninejad, A. (2015). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 20(8), 14896–14907. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
- Niwayama, S., Wang, H., Hiraga, Y., & Clayton, J. C. (2007). Influence of co-solvents in the highly efficient selective monohydrolysis of a symmetric diester. Tetrahedron, 63(49), 12152-12157.
- Changzhou Xiaqing Technological Co ltd. (2022). Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin.
-
Ballesteros, P., Roberts, B. W., & Wong, J. (1983). DI-tert-BUTYL METHYLENEMALONATE. Organic Syntheses, 61, 47. [Link]
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Breslow, R., & Chip, G. (1975). ETHYL tert-BUTYL MALONATE. Organic Syntheses, 55, 61. [Link]
-
Liu, L., & Zhao, S. (2020). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Physical Chemistry Chemical Physics, 22(33), 18451-18459. [Link]
- Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
-
Legay, R., et al. (2017). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 13, 2196–2203. [Link]
-
Bhongade, B. A., & D'souza, L. J. M. (2010). Potassium Monoalkyl Phosphonates Prepared from Dialkyl Phosphonates. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
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Application Notes and Protocols: Utilizing Mono-tert-butyl 2-methylmalonate for N-Terminal Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Re-evaluating the Role of Mono-tert-butyl 2-methylmalonate in Peptide Synthesis
Within the field of peptide chemistry, the precise assembly of amino acids is governed by a well-established repertoire of coupling reagents and protocols. The query regarding "peptide coupling conditions using mono-tert-butyl 2-methylmalonate" suggests a potential misunderstanding of this compound's function. Our comprehensive analysis indicates that mono-tert-butyl 2-methylmalonate does not operate as a peptide coupling reagent—a substance that activates a carboxylic acid for amide bond formation. Instead, its chemical structure, featuring a single free carboxylic acid and a tert-butyl protected carboxylic acid, designates it as a valuable building block for the N-terminal modification of peptides .
This guide provides the detailed application notes and protocols for the effective use of mono-tert-butyl 2-methylmalonate in peptide chemistry. We will delineate the protocols for its conjugation to a peptide's N-terminus and the subsequent deprotection of the tert-butyl group, thereby introducing a reactive methylmalonyl moiety. This modification can serve as a versatile handle for further chemical elaboration, such as the attachment of payloads, imaging agents, or for the construction of unique peptide architectures.
Scientific Rationale: The Utility of a Mono-Protected Dicarboxylic Acid
The core principle behind using mono-tert-butyl 2-methylmalonate lies in the orthogonal protection strategy inherent to its design. The free carboxylic acid allows for its attachment to the N-terminal amine of a peptide chain using standard, high-efficiency peptide coupling reagents.[1] The tert-butyl ester, on the other hand, remains intact during this process. This ester is stable to the basic conditions often used in the Fmoc solid-phase peptide synthesis (SPPS) deprotection steps but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is also used for the final cleavage of the peptide from the resin.[2]
This strategy allows for the site-selective introduction of a dicarboxylic acid moiety. The subsequent deprotection of the tert-butyl group unmasks a second carboxylic acid, providing a new site for conjugation or cyclization, away from the native side chains of the peptide.
Experimental Workflows
Workflow Overview
The overall process for the N-terminal modification of a resin-bound peptide with mono-tert-butyl 2-methylmalonate is depicted below. This workflow assumes a peptide synthesized via Fmoc/tBu strategy on a solid support.
Sources
Application Note: 3-(tert-Butoxy)-2-methyl-3-oxopropanoic Acid as a Chiral Building Block in Drug Discovery
Executive Summary
The synthesis of α-quaternary amino acids and complex peptidomimetics frequently stalls at the stereoselective installation of the quaternary carbon. 3-(tert-Butoxy)-2-methyl-3-oxopropanoic acid (CAS 37472-52-9), also known as mono-tert-butyl 2-methylmalonate, serves as a highly versatile, pre-differentiated chiral building block. By offering an orthogonally protected malonate backbone with a pre-installed methyl group, this molecule enables researchers to bypass the unpredictable yields of enzymatic desymmetrization. This application note details the mechanistic rationale, quantitative advantages, and self-validating protocols for utilizing this compound in diastereoselective alkylations and Curtius rearrangements.
Mechanistic Rationale & Orthogonal Protecting Group Logic
Historically, the generation of chiral malonate half-esters relied heavily on the enzymatic desymmetrization of dialkyl malonates using Pig Liver Esterase (PLE). However, the predictability of the resulting enantiomeric excess (ee) fluctuates wildly based on the steric bulk of the alpha-substituents, often yielding ee values as low as 43% for bulky substrates [1].
To circumvent the thermodynamic and substrate-scope limitations of biocatalysis [2], 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid is deployed as a pre-desymmetrized synthon. Its structural logic is rooted in orthogonal protecting group strategy :
-
The Free Carboxylic Acid (C1): Allows for immediate, direct activation. It can be coupled to a chiral auxiliary (e.g., Evans' oxazolidinone) to dictate the stereochemistry of subsequent reactions, or it can be directly subjected to a Curtius rearrangement.
-
The tert-Butyl Ester (C3): Highly stable to the strongly basic conditions (e.g., NaHMDS, LDA) required for enolate formation, as well as to nucleophilic attack. It is strictly acid-labile, allowing for clean deprotection via Trifluoroacetic acid (TFA) without epimerizing the newly formed quaternary center [3].
Quantitative Data: Desymmetrization vs. Auxiliary-Directed Alkylation
The table below summarizes the quantitative advantages of utilizing the orthogonally protected 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid combined with a chiral auxiliary, compared to the traditional enzymatic desymmetrization of symmetric diesters.
| Synthesis Strategy | Starting Material | Reagent / Catalyst | Average Yield | Stereocontrol (ee / de) | Scalability & Reliability |
| Enzymatic Desymmetrization | Dimethyl 2-methyl-2-alkylmalonate | Pig Liver Esterase (PLE) | 75–90% | 43% – 95% ee (Highly substrate dependent) | Moderate (Requires high dilution and strict pH control) |
| Auxiliary-Directed Alkylation | 3-(tert-Butoxy)-2-methyl-3-oxopropanoic acid | (S)-4-Benzyl-2-oxazolidinone | 88–94% | >98% de (Predictable across electrophiles) | High (Utilizes standard cryogenic batch reactors) |
Key Workflows and Pathway Visualizations
Workflow 1: Diastereoselective Alkylation via Chiral Auxiliary
By coupling the free acid to an Evans auxiliary, the pre-installed methyl group forces the incoming electrophile to attack from the less hindered face of the rigid Z-enolate, guaranteeing high diastereoselectivity.
Workflow for auxiliary-directed diastereoselective alkylation to form quaternary chiral centers.
Workflow 2: Curtius Rearrangement to α-Methyl Amino Acids
The free carboxylic acid can be converted into a protected amine while retaining the tert-butyl ester, providing a direct route to α-methylated amino acids.
Curtius rearrangement pathway converting the free acid into a protected α-methyl amino acid.
Self-Validating Experimental Protocols
Protocol A: Preparation of the N-Acyloxazolidinone Intermediate
-
Causality: Mixed anhydride activation utilizing pivaloyl chloride (PivCl) is explicitly chosen over standard carbodiimide coupling (e.g., EDC/DCC). Carbodiimides can promote the formation of unreactive N-acylureas. The bulky pivaloyl group ensures that the lithiated auxiliary attacks exclusively at the less hindered malonate carbonyl, preventing side reactions.
-
Activation: Dissolve 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Add triethylamine (1.2 eq) and cool the solution to -25 °C.
-
Anhydride Formation: Add pivaloyl chloride (1.05 eq) dropwise. Stir for 1 hour at -25 °C.
-
Validation Check: Monitor via IR spectroscopy. The appearance of a distinct anhydride C=O stretch at ~1820 cm⁻¹ validates successful activation. Do not proceed until conversion is >95%.
-
-
Auxiliary Deprotonation: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Coupling: Transfer the lithiated auxiliary via cannula into the mixed anhydride solution at -25 °C. Warm to 0 °C over 2 hours, quench with saturated aqueous NH₄Cl, and extract with EtOAc.
Protocol B: Diastereoselective Alkylation via Z-Enolate
-
Causality: Sodium hexamethyldisilazide (NaHMDS) is strictly utilized instead of Lithium diisopropylamide (LDA). The Na⁺ counterion provides an optimal, tight chelation state between the auxiliary's carbonyl oxygen and the enolate oxygen. This locks the intermediate into a rigid Z-enolate geometry, which is the physical cause of the high facial selectivity during electrophilic attack.
-
Enolization: Dissolve the N-acyloxazolidinone intermediate (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise down the side of the flask. Stir for 45 minutes to ensure complete enolization.
-
Alkylation: Add the desired electrophile (e.g., benzyl bromide, 1.5 eq) neat or as a THF solution. Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 3 hours.
-
Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl at -20 °C. Extract with DCM, dry over MgSO₄, and concentrate.
-
Validation Check: Analyze the crude mixture via ¹H NMR. The diastereomeric ratio (dr) can be determined by integrating the distinct methyl doublet signals of the epimers. A dr of >95:5 validates successful Z-enolate formation and facial shielding.
-
Protocol C: Auxiliary Cleavage & Curtius Rearrangement
-
Causality: For auxiliary cleavage, LiOOH (LiOH + H₂O₂) is used rather than simple LiOH. The alpha-effect of the hydroperoxide anion dramatically accelerates the hydrolysis, allowing the reaction to proceed at 0 °C, thereby preventing epimerization of the newly formed quaternary center.
-
Cleavage: Dissolve the alkylated intermediate in THF/H₂O (3:1) at 0 °C. Add H₂O₂ (30% aq, 4.0 eq) followed by LiOH (2.0 eq). Stir for 1 hour. Quench with Na₂SO₃ to destroy excess peroxide, acidify to pH 2, and extract to yield the free acid.
-
Curtius Rearrangement: Dissolve the resulting free acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq). Heat to 80 °C for 2 hours to promote nitrogen extrusion and isocyanate formation.
-
Trapping: Add benzyl alcohol (BnOH, 2.0 eq) to the reaction mixture and heat at 90 °C for 4 hours.
-
Validation Check: Monitor the reaction via IR spectroscopy. The transient isocyanate peak at ~2250 cm⁻¹ should completely disappear, replaced by a carbamate N-H stretch at ~3300 cm⁻¹, validating the formation of the Cbz-protected α-methyl amino acid.
-
References
-
Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry.[Link]
-
Pig Liver Esterase (PLE) as Biocatalyst in Organic Synthesis: From Nature to Cloning and to Practical Applications. Advanced Synthesis & Catalysis.[Link]
-
Attempt to Synthesize the (S) Enantiomer of a Glutathione Analog to be an Inhibitor of Glutathione Reductase. University of Southern Mississippi (Honors Theses).[Link]
Alkylation of Tert-Butyl Ethyl Malonate: A Comprehensive Guide for Synthetic Chemists
Introduction: Strategic Carbon-Carbon Bond Formation
The alkylation of malonic esters is a cornerstone transformation in organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. This reaction is of particular significance in the fields of medicinal chemistry and drug development, where the precise construction of molecular frameworks is paramount. This guide focuses on the alkylation of a dissymmetric malonate, tert-butyl ethyl malonate, a substrate that offers unique advantages in multistep synthetic sequences. The tert-butyl group serves as a sterically bulky protecting group that can be selectively cleaved under acidic conditions, leaving the ethyl ester intact for further manipulation.[1] This differential reactivity allows for the sequential introduction of diverse functionalities, making it a powerful tool for the synthesis of complex target molecules.
This document provides an in-depth exploration of the theoretical underpinnings and practical execution of the alkylation of tert-butyl ethyl malonate. We will delve into the mechanistic details, discuss the critical parameters that govern the reaction's success, and provide detailed, field-proven protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to confidently and successfully employ this pivotal synthetic transformation.
Mechanistic Insights: The Enolate-Mediated Nucleophilic Substitution
The alkylation of tert-butyl ethyl malonate proceeds through a well-established, multi-step mechanism. A thorough understanding of each step is crucial for optimizing reaction conditions and troubleshooting potential issues. The overall process can be dissected into two primary stages: enolate formation and nucleophilic substitution.[2][3]
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon (the carbon atom situated between the two carbonyl groups) of the tert-butyl ethyl malonate. The hydrogens on this carbon are significantly more acidic (pKa ≈ 13 in DMSO) than those of a simple ester due to the electron-withdrawing effect of the two adjacent carbonyl groups.[4][5] This enhanced acidity allows for the use of moderately strong bases, such as sodium ethoxide, to quantitatively generate a resonance-stabilized enolate.[6][7] The negative charge of the enolate is delocalized over the α-carbon and the two carbonyl oxygen atoms, which accounts for its stability and nucleophilicity.
-
Nucleophilic Substitution (SN2 Reaction): The generated enolate acts as a potent nucleophile and readily attacks an electrophilic alkylating agent, typically an alkyl halide, in a classic SN2 reaction.[5] The enolate displaces the leaving group (e.g., bromide, iodide) from the alkyl halide, forming a new carbon-carbon bond at the α-position of the malonate. The efficiency of this step is highly dependent on the nature of the alkylating agent, with primary and methyl halides being the most effective.[8] Secondary halides are less reactive, and tertiary halides are generally unsuitable as they tend to undergo elimination reactions.[9]
The choice of base and solvent is critical to the success of the reaction and will be discussed in detail in the following sections.
Key Experimental Parameters and Their Rationale
The successful alkylation of tert-butyl ethyl malonate hinges on the careful selection and control of several key experimental parameters. Each choice has a direct impact on reaction efficiency, yield, and the formation of byproducts.
Choice of Base: A Balancing Act of Strength and Compatibility
The base must be strong enough to completely deprotonate the malonate but should not induce unwanted side reactions.
| Base | Typical Solvent | Relative Basicity | Advantages | Disadvantages | Typical Yields |
| Sodium Ethoxide (NaOEt) | Ethanol | Strong | Readily available, inexpensive, effective for a wide range of alkyl halides.[4] | Can promote transesterification if the ester groups of the malonate and the alkoxide do not match.[4][8] Can lead to dialkylation.[4] | 70-90%[4] |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Weak | Milder and less prone to causing side reactions like ester hydrolysis.[4] Can be used with phase-transfer catalysts to improve efficiency.[10] | Slower reaction times may be required. | 60-85% |
| Potassium tert-Butoxide (KOtBu) | THF, tert-Butanol | Very Strong, Bulky | Highly effective for sterically hindered substrates. Minimizes the risk of nucleophilic attack on the ester carbonyl. | More expensive and hygroscopic. | 85-95%[11] |
Causality: For tert-butyl ethyl malonate, sodium ethoxide is a common and cost-effective choice. To avoid transesterification, it is crucial to use the alkoxide that matches the smaller ester group.[8] Potassium carbonate offers a milder alternative, which can be beneficial when working with sensitive substrates. For challenging alkylations or to drive the reaction to completion rapidly, the stronger, non-nucleophilic base potassium tert-butoxide is an excellent option.[12]
Solvent Selection: The Reaction Medium's Influence
The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile.
-
Protic Solvents (e.g., Ethanol): When using an alkoxide base like sodium ethoxide, the corresponding alcohol is the solvent of choice. This prevents transesterification.[8]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating cations, leaving the enolate anion more "naked" and therefore more nucleophilic, which can accelerate the reaction rate.[10]
-
Aprotic Nonpolar Solvents (e.g., THF, Toluene): These are often used with stronger bases like potassium tert-butoxide or when employing phase-transfer catalysis.[10][11]
The Alkylating Agent: Structure and Reactivity
The structure of the alkylating agent is a primary determinant of the reaction's success.
-
Reactivity Order: Methyl > Primary > Secondary >> Tertiary halides.[9]
-
Leaving Group: The leaving group ability follows the trend I > Br > Cl. Iodides are the most reactive but also the most expensive. Bromides often provide a good balance of reactivity and cost.
Self-Validation: To minimize the formation of dialkylated byproducts, a slight excess of the malonic ester relative to the base and alkylating agent can be used.[8][13] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of impurities.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This protocol is a standard and reliable method for the alkylation of tert-butyl ethyl malonate with primary alkyl halides.
Materials:
-
Tert-butyl ethyl malonate
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.[8]
-
Enolate Formation: To the solution of sodium ethoxide, add tert-butyl ethyl malonate (1.05 equivalents) dropwise at room temperature with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture in an ice bath. Add the alkyl halide (1.0 equivalent) dropwise over a period of 30-60 minutes. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[8]
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[4][12]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Subsequent Deprotection of the Tert-Butyl Ester
The tert-butyl ester can be selectively cleaved under acidic conditions to yield the corresponding mono-acid.
Materials:
-
Alkylated tert-butyl ethyl malonate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (for co-evaporation)
Procedure:
-
Reaction Setup: Dissolve the alkylated tert-butyl ethyl malonate in dichloromethane (DCM). Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).[1]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene.[1]
-
Purification: The resulting carboxylic acid can be purified by crystallization or column chromatography as required.
Visualizing the Workflow
The following diagrams illustrate the key transformations described in this guide.
Sources
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Application Note: Optimized Reaction Conditions for the Krapcho Decarboxylation of Malonate Derivatives
Strategic Utility & Scope
The Krapcho decarboxylation (dealkoxycarbonylation) is a highly versatile synthetic methodology used to convert geminal diesters (malonates), β-keto esters, and α-cyano esters into their corresponding mono-esters, ketones, or nitriles[1]. Historically, removing an ester group required harsh saponification (using strong aqueous acids or bases) followed by thermal decarboxylation. These aggressive conditions often lead to the degradation of sensitive functional groups or the racemization of labile stereocenters[2].
The Krapcho protocol circumvents this by operating under near-neutral conditions[3]. By utilizing a combination of a halide salt and water in a polar aprotic solvent at elevated temperatures, researchers can achieve highly selective decarboxylation while preserving sensitive moieties such as acetals, silyl ethers, and base-sensitive stereocenters[2].
Mechanistic Rationale: The Causality of Reaction Design
To successfully execute and troubleshoot the Krapcho reaction, it is critical to understand the precise physicochemical roles of the reaction components:
-
The Lewis Acid / Nucleophile Pair (e.g., LiCl, NaCl): The reaction is fundamentally driven by an
mechanism. The metal cation (Li⁺) acts as a Lewis acid, coordinating to the carbonyl oxygens of the malonate derivative. This coordination increases the electrophilicity of the ester's alkyl group (typically a methyl or ethyl group)[3]. Simultaneously, the halide anion (Cl⁻) acts as the nucleophile, attacking the alkyl group to generate an alkyl chloride gas and a carboxylate intermediate[3]. -
The Solvent Environment (DMSO): Dimethyl sulfoxide (DMSO) is the premier solvent for this transformation. As a polar aprotic solvent, DMSO heavily solvates the hard Li⁺ cation but leaves the Cl⁻ anion poorly solvated (effectively "naked"). This dramatically enhances the nucleophilicity of the chloride ion. Furthermore, DMSO's high boiling point safely accommodates the high activation energy required for the subsequent thermal decarboxylation step (150–180 °C)[4].
-
The Role of Water: Water is not merely an impurity; it is a stoichiometric reagent. Following the extrusion of CO₂, an enolate (or carbanion) intermediate is formed. Water serves as the essential proton donor to quench this intermediate, driving the reaction to completion. Absolute anhydrous conditions will stall the reaction equilibrium.
Workflow & Mechanistic Visualization
Workflow and mechanistic sequence of the Krapcho Decarboxylation reaction.
Quantitative Data: Reaction Condition Benchmarking
Selecting the appropriate conditions depends heavily on the substrate's thermal stability and the available equipment. Below is a comparison of established Krapcho methodologies:
| Methodology | Solvent | Salt Additive | Stoichiometry (Salt : H₂O) | Temp (°C) | Time | Typical Yield |
| Classical Thermal [4] | DMSO | LiCl or NaCl | 1.2 eq : 2.0 eq | 160–180 | 2–6 h | 75–95% |
| Microwave Aqueous [5] | H₂O | Li₂SO₄ | 1.2 eq : Solvent | 210 | 30 min | 80–90% |
| Solvent-Free MW [1] | Silica + DMF (cat) | LiCl | 1.2 eq : Ambient | 130–150 | 10–20 min | 70–85% |
Experimental Protocols
Protocol A: Classical Thermal Dealkoxycarbonylation
This is the most robust and widely applicable general procedure for the dealkoxycarbonylation of a substituted diethyl or dimethyl malonate[4].
Reagents & Equipment:
-
Substituted malonate ester (1.0 eq)
-
Lithium chloride, anhydrous (1.2 eq)
-
Dimethyl sulfoxide (DMSO) (0.2–0.5 M)
-
Distilled Water (2.0 eq)
-
Round-bottom flask with reflux condenser and magnetic stirrer.
Step-by-Step Methodology:
-
Preparation: To a clean round-bottom flask, add the substituted malonate ester, lithium chloride, DMSO, and water[4].
-
Dissolution: Stir the mixture at room temperature for 5–10 minutes to ensure all solid salts are fully dissolved[4]. Scientific Insight: Pre-dissolving ensures a homogeneous nucleophilic environment before the thermal threshold for decarboxylation is reached.
-
Heating: Submerge the flask in a pre-heated oil bath or heating mantle set to 160–180 °C. Maintain this temperature with vigorous stirring for 2–6 hours[4].
-
Monitoring: Monitor the reaction progress via TLC or LC-MS. The reaction is self-validating through the visible evolution of CO₂ gas; gas cessation often correlates with reaction completion.
-
Cooling: Once the starting material is consumed, immediately cool the reaction mixture to room temperature to prevent thermal degradation[4].
-
Workup: Pour the mixture into a separatory funnel containing 5 volumes of water (relative to DMSO) to solubilize the DMSO and inorganic salts. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether)[4].
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the mono-ester product[4].
Protocol B: Microwave-Assisted Aqueous Decarboxylation
Recent advancements have adapted the Krapcho reaction to purely aqueous microwave conditions, eliminating the need for high-boiling organic solvents like DMSO[5].
Step-by-Step Methodology:
-
Preparation: In a heavy-walled microwave reactor vial equipped with a magnetic stir bar, suspend the malonate ester (1.0 eq) in water (0.5 M)[4].
-
Salt Addition: Add Lithium sulfate (
) (1.2 eq)[4]. Scientific Insight: In aqueous microwave conditions, the sulfate anion provides optimal base-catalyzed hydrolysis rates without the toxicity associated with cyanides or the corrosiveness of chlorides[5]. -
Irradiation: Seal the vial securely. Place it in the microwave reactor and heat the mixture to 210 °C for 30 minutes with continuous stirring[4].
-
Workup: After the vial has cooled completely and pressure has dissipated, unseal and extract the aqueous mixture using the same workup described in Protocol A[4].
Troubleshooting & Optimization
| Issue | Mechanistic Cause | Recommended Solution |
| Incomplete or Sluggish Reaction | Insufficient thermal energy to overcome the decarboxylation activation barrier. | The Krapcho reaction is thermally driven. Ensure the internal reaction temperature reaches at least 120–180 °C[4]. Gradually increase temperature if sluggish. |
| Stalled Equilibrium | Lack of a proton source to quench the enolate intermediate. | Verify that exactly 1.0 to 2.0 equivalents of water were added to the DMSO. Strictly anhydrous conditions will halt the reaction. |
| Product Decomposition | Prolonged exposure to extreme heat (180 °C+) after the reaction has completed. | Strictly monitor via LC-MS. Quench and cool the reaction immediately upon consumption of the starting material[4]. |
References[4] Overcoming poor yield in Krapcho dealkoxycarbonylation reactions - Benchchem. Link[3] Krapcho Decarboxylation - Chem-Station Int. Ed. Link[1] The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents - ResearchGate. Link[5] Advances in the Krapcho Decarboxylation - Scite.ai. Link[2] Advances in the Krapcho Decarboxylation - ResearchGate (Journal of Chemical Research). Link[6] Microwave-Assisted Aqueous Krapcho Decarboxylation - ResearchGate. Link
Sources
Preparation of alpha-methyl beta-keto esters using mono-tert-butyl malonates
Application Note: High-Fidelity Preparation of -Methyl -Keto Esters via Magnesium-Mediated Acylation[1]
Executive Summary
The synthesis of
This guide details the Magnesium-Mediated Acylation (Masamune-Brooks reaction) using Mono-tert-butyl 2-methylmalonate .[1] By utilizing mild magnesium enolates, this protocol ensures high regio- and stereochemical fidelity.[1] The tert-butyl group serves as a robust orthogonal protecting group, allowing for subsequent controlled decarboxylation or transesterification.
Scientific Foundation & Mechanism[1]
Why Magnesium?
Unlike lithium or sodium enolates, magnesium enolates possess a high degree of covalent character and oxophilicity.[1] This allows for the formation of a rigid six-membered chelate transition state.
-
Chemo-selectivity: The mild basicity of the system (Triethylamine/MgCl
) tolerates sensitive functionalities (epoxides, lactones) that would decompose under hard enolization conditions. -
Thermodynamic Drive: The reaction is driven by the formation of a stable magnesium chelate and the evolution of CO
(if decarboxylative workup is chosen) or the formation of stable imidazole byproducts.
Mechanistic Pathway
The reaction proceeds via the activation of a carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) to form an acyl imidazole. Concurrently, the mono-tert-butyl malonate is converted to its magnesium enolate. The magnesium ion acts as a Lewis acid template, coordinating both the acyl imidazole and the malonate enolate, facilitating C-acylation over O-acylation.
Figure 1: Convergent synthesis pathway showing dual activation of the electrophile and nucleophile.
Reagent Preparation: Mono-tert-butyl 2-methylmalonate[1]
While the un-methylated mono-tert-butyl malonate is commercially available, the
Reaction: Di-tert-butyl 2-methylmalonate + KOH (1 eq) -> Mono-tert-butyl 2-methylmalonate
Protocol
-
Dissolution: Dissolve di-tert-butyl 2-methylmalonate (10.0 g, 1.0 equiv) in Ethanol (100 mL).
-
Hydrolysis: Add a solution of KOH (1.0 equiv) in Ethanol dropwise at 0°C over 30 minutes.
-
Stir: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Concentrate ethanol in vacuo. Redissolve residue in water (50 mL).[2] Wash with Et
O (2 x 30 mL) to remove unreacted diester. -
Acidification: Acidify the aqueous layer to pH 2 with 1M HCl at 0°C.
-
Extraction: Extract immediately with EtOAc (3 x 50 mL). Dry over Na
SO and concentrate. -
Storage: Store as a colorless oil at -20°C. (Use within 2 weeks to prevent decarboxylation).
Core Protocol: The Masamune-Claisen Condensation
Target: Preparation of tert-butyl 2-methyl-3-oxo-alkanoate.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Quality Attribute |
| Carboxylic Acid (R-COOH) | 1.0 | Substrate | Dry, free of residual alcohols.[1] |
| CDI | 1.1 - 1.2 | Activator | Fresh white powder (yellow = degraded).[1] |
| Mono-tert-butyl 2-methylmalonate | 1.5 - 2.0 | Nucleophile | Freshly prepared or commercial.[1] |
| MgCl | 1.5 - 2.0 | Lewis Acid | MUST be anhydrous beads/powder. Hexahydrate will fail.[1] |
| Triethylamine (TEA) | 2.0 - 2.5 | Base | Distilled over CaH |
| THF / Acetonitrile | Solvent | Solvent | Anhydrous (Water < 50 ppm). |
Step-by-Step Methodology
Stage A: Activation of Carboxylic Acid (Flask 1)[1]
-
Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Add CDI (1.1 equiv) in one portion at RT.
-
Observation: Evolution of CO
gas will occur. Stir for 1–2 hours at RT until gas evolution ceases.-
Expert Tip: If the acid is sterically hindered, heat to 40°C for 30 mins.
-
Stage B: Formation of Magnesium Enolate (Flask 2)[1]
-
In a separate flame-dried flask, charge MgCl
(anhydrous, 1.5 equiv) and Mono-tert-butyl 2-methylmalonate (1.5 equiv) . -
Add anhydrous THF (or Acetonitrile for higher solubility) to achieve 0.5 M concentration.
-
Cool the suspension to 0°C.
-
Add Triethylamine (2.0 equiv) dropwise.
-
Stir: The mixture will become a white slurry. Stir vigorously at RT for 1–2 hours to ensure complete enolate formation.
Stage C: Coupling
-
Transfer the contents of Flask 1 (Acyl Imidazole) via cannula or syringe into the slurry in Flask 2 (Mg Enolate) .
-
Note: Do not filter the slurry; the heterogeneous Mg species is active.
-
-
Stir the combined mixture at RT for 12–18 hours.
-
Monitoring: Check via TLC or LC-MS.[3] The intermediate acyl imidazole should disappear.
-
Stage D: Workup & Isolation
-
Quench: Cool to 0°C and quench carefully with 0.5 M HCl or 10% Citric Acid (approx. 2-3 volumes).
-
Caution: Vigorous bubbling (CO
) may occur if excess malonate decarboxylates.
-
-
Extraction: Extract with EtOAc (3x).
-
Wash: Wash combined organics with Sat. NaHCO
(to remove unreacted malonate/acid) and Brine. -
Dry/Concentrate: Dry over MgSO
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The
-keto ester is typically less polar than the starting acid but more polar than the decarboxylated ketone.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Wet MgCl | Use fresh anhydrous MgCl |
| Incomplete Activation | Old CDI | CDI hydrolyzes easily. Ensure vigorous bubbling occurs upon addition. If not, add fresh CDI.[1] |
| O-Acylation Observed | Solvent Polarity | Switch from THF to CH |
| Decarboxylation during Workup | Acid too strong | Use Citric Acid or NH |
Visualizing the Critical Path
Figure 2: Operational workflow for the Brooks/Masamune coupling protocol.
References
-
Brooks, D. W.; Lu, L. D. L.; Masamune, S. "C-Acylation under Virtually Neutral Conditions."[1] Angewandte Chemie International Edition in English, 1979, 18(1), 72–74.[1] [1]
-
Clayden, J.; Greeves, N.; Warren, S. "Organic Chemistry."[1] Oxford University Press, 2nd Edition.[1] (Chapter 21: Formation of Enolates). [1]
-
Rzepa, H. "Mechanism of the Masamune-Bergman reaction." Imperial College London, 2024.[1]
-
Organic Syntheses. "Preparation of Di-tert-butyl Malonate." Org. Synth. 1963, 43,[1] 32. [1]
Application Notes and Protocols for the EDC/NHS Coupling of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid to Amines
Introduction: Navigating Amide Bond Formation with a Sterically Hindered Carboxylic Acid
The formation of a stable amide bond is a cornerstone of modern drug development, bioconjugation, and materials science. Among the myriad of available methods, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) stands out for its efficiency and mild reaction conditions, particularly in aqueous environments.[1][2] This guide provides a detailed exploration of the EDC/NHS coupling of a specific carboxylic acid, 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid, to primary amines.
This particular substrate presents a unique set of considerations due to the steric hindrance imparted by the methyl group adjacent to the carboxylic acid.[3] This document will not only provide a robust protocol for this conjugation but will also delve into the mechanistic rationale behind each step, offering insights into optimization and troubleshooting. As researchers and drug development professionals, understanding the nuances of this reaction is paramount to achieving high-yield, high-purity conjugates.
The Two-Step Mechanism: A Symphony of Activation and Coupling
The EDC/NHS coupling reaction is a well-orchestrated two-step process designed to create a stable amide bond while minimizing side reactions.[4][5]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the starting carboxylic acid.[1][5]
-
Formation of a Stable NHS Ester and Amine Coupling: The addition of NHS mitigates the instability of the O-acylisourea intermediate by converting it into a more stable, amine-reactive NHS ester.[6][7] This semi-stable intermediate can then be efficiently attacked by a primary amine, leading to the formation of the desired amide bond and the release of NHS.[1]
This two-step approach is particularly advantageous as it allows for the activation of the carboxylic acid in a separate step before the introduction of the amine, which can be crucial for minimizing unwanted side reactions and improving overall coupling efficiency.[4][5]
Figure 1: The two-step reaction mechanism of EDC/NHS coupling.
Detailed Protocol: Coupling 3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid to a Primary Amine
This protocol is designed as a starting point and may require optimization depending on the specific amine being used.
Materials:
-
3-(tert-butoxy)-2-methyl-3-oxopropanoic acid
-
Primary amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[4]
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous dimethylformamide (DMF) or other suitable organic solvent
-
Reaction vials and stirring equipment
-
Purification supplies (e.g., silica gel for chromatography, dialysis tubing, or preparative HPLC)
Procedure:
Part 1: Activation of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid
-
Reagent Preparation: Allow EDC and NHS to warm to room temperature before opening the vials to prevent moisture condensation.[7] Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[4][8]
-
Reaction Setup: In a clean, dry reaction vial, dissolve 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid in a minimal amount of anhydrous DMF before diluting with Activation Buffer.
-
Activation: Add a 2-10 fold molar excess of EDC and NHS over the amount of the carboxylic acid to the reaction mixture.[7]
-
Incubation: Stir the reaction mixture at room temperature for 15-30 minutes.[4]
Part 2: Coupling to the Primary Amine
-
Amine Preparation: Dissolve the primary amine in the Coupling Buffer.
-
pH Adjustment (Optional but Recommended): For optimal coupling, the pH of the activated carboxylic acid solution can be raised to 7.2-7.5 by adding a small amount of concentrated, non-amine containing buffer, such as phosphate buffer.
-
Coupling Reaction: Immediately add the activated carboxylic acid solution to the amine solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[9]
Part 3: Quenching and Purification
-
Quenching: To stop the reaction and deactivate any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.[7] Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as column chromatography, dialysis, or preparative HPLC to remove unreacted reagents, byproducts, and the quenching agent.[1][9]
Figure 2: A generalized experimental workflow for EDC/NHS coupling.
Quantitative Data Summary for Optimization
Successful EDC/NHS coupling is contingent on several key parameters. The following table summarizes critical quantitative data for optimizing the conjugation reaction.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Activation pH | 4.5 - 6.0 | This acidic environment promotes the efficient activation of the carboxyl group by EDC.[9] |
| Coupling pH | 7.0 - 8.5 | A neutral to slightly basic pH is optimal for the nucleophilic attack of the primary amine on the NHS ester.[9] |
| EDC Molar Excess | 2 - 10 fold | A molar excess is generally required to drive the reaction to completion. The optimal ratio should be determined empirically.[7] |
| NHS Molar Excess | 2 - 5 fold | A molar excess of NHS is used to efficiently convert the O-acylisourea intermediate to the more stable NHS ester.[7][9] |
| Activation Time | 15 - 30 minutes | A short activation time is sufficient and minimizes the hydrolysis of the reactive intermediates.[4] |
| Coupling Time | 2 hours to overnight | The reaction time depends on the reactivity of the amine and the desired conversion. Overnight reactions are often performed at 4°C to maintain the stability of the reactants.[9] |
| Quenching Agent Conc. | 10 - 50 mM | Sufficient concentration is needed to effectively deactivate all remaining NHS esters.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Hydrolysis of EDC or NHS: Reagents were not fresh or were exposed to moisture. - Incorrect pH: The pH of the activation or coupling buffer was outside the optimal range. - Inactive Amine: The amine may be protonated at the coupling pH or sterically hindered. - Insufficient Molar Ratios: The concentration of EDC and/or NHS was too low. | - Use fresh, high-quality EDC and NHS stored under desiccated conditions at -20°C.[7][9] - Verify the pH of all buffers before use.[7] - Consider adjusting the coupling pH or using a stronger activating agent if steric hindrance is significant. - Systematically optimize the molar ratios of EDC and NHS.[7] |
| Precipitation During Reaction | - Poor Solubility: The carboxylic acid, amine, or conjugate may have limited solubility in the reaction buffer. - High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.[9] | - Add a co-solvent like DMF or DMSO. - If using a large excess of EDC, try reducing the concentration.[9] |
| Undesired Side Products | - Self-Polymerization: If the amine-containing molecule also has a carboxyl group, self-polymerization can occur. | - Utilize the two-step coupling procedure where the amine is added after the activation step and removal of excess EDC.[4] |
References
-
ResearchGate. (2013, January 9). How can we assess the optimal concentration of EDC and NHS for conjugation reaction? Retrieved from [Link]
-
RSC Advances. (n.d.). Mechanistic ambiguity of carbodiimide/additive coupling reactions for amide bond formation. Retrieved from [Link]
-
PubMed. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Retrieved from [Link]
-
ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]
-
PubChem. (n.d.). 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
PubChem. (n.d.). 3-(Tert-butoxy)-3-oxopropanoic acid. Retrieved from [Link]
-
PubMed. (n.d.). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]
-
Cytiva. (n.d.). Amine Coupling Kit, type 2. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid | 143688-40-8 | Benchchem [benchchem.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Strategic Protection and Manipulation of 2-Methylmalonic Acid Derivatives
Executive Summary
2-Methylmalonic acid (Methylmalonic acid, MMA) serves as a critical C3-building block in the synthesis of polyketide antibiotics, chiral heterocycles, and vitamin B12 intermediates. However, its utility is frequently compromised by two intrinsic chemical liabilities: prochirality (leading to racemization at the
This Application Note provides a rigorous guide to stabilizing and differentiating the carboxylate termini of MMA. Unlike standard dicarboxylic acids, MMA requires specialized orthogonal protection strategies to prevent statistical product mixtures and uncontrolled decarboxylation. We present three validated workflows:
-
The Meldrum’s Acid Surrogate Route: For high-purity mono-ester synthesis.
-
Orthogonal Diester Construction: Utilizing tert-butyl and benzyl sets for chemoselective deprotection.
-
Enzymatic Desymmetrization: For accessing enantiopure building blocks.
Strategic Framework: The Stability-Selectivity Trade-off
The
Selection Logic:
-
Use Meldrum's Acid when you require a Mono-Ester with 100% regiocontrol.
-
Use Orthogonal Diesters (Bn/tBu) when the molecule must survive multi-step synthesis (e.g., peptide coupling, reduction).
-
Use Enzymatic Resolution when Chirality at the C2 position is critical.
Figure 1: Decision Matrix for Protection Strategy
Caption: Strategic decision tree for selecting the appropriate protection methodology based on downstream synthetic requirements.
Protocol A: The Meldrum’s Acid Surrogate Route
Objective: Synthesis of 2-methylmalonic acid mono-esters without statistical byproducts.
Direct esterification of 2-methylmalonic acid typically yields a statistical mixture (1:2:1) of diacid, mono-ester, and diester.[1] The Meldrum’s acid pathway circumvents this by using a cyclic acylal that opens exclusively to the mono-ester.
Mechanism
5-Methyl Meldrum's acid undergoes nucleophilic attack by an alcohol (ROH). The ring opens to release acetone and CO₂, forming the mono-ester quantitatively.
Experimental Procedure
Reagents:
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[1]
-
Methyl iodide (MeI)
-
Potassium Carbonate (
) -
Target Alcohol (
, e.g., Benzyl alcohol)
Step 1: Synthesis of 5-Methyl Meldrum’s Acid
-
Dissolve Meldrum’s acid (10 mmol) in DMF (10 mL).
-
Add
(1.2 equiv) and stir for 15 min. -
Add MeI (1.1 equiv) dropwise. Caution: Exothermic.
-
Stir at RT for 4 hours. Acidify with dilute HCl and extract with EtOAc.
-
Recrystallize from acetone/water.
Step 2: Nucleophilic Opening (Mono-Ester Formation)
-
Dissolve 5-Methyl Meldrum’s acid (5 mmol) in Toluene (20 mL).
-
Add the desired alcohol (e.g., Benzyl alcohol, 5 mmol).
-
Critical Step: Heat to reflux (110°C) for 4 hours.
-
Observation: Evolution of Acetone and CO₂ gas indicates reaction progress.
-
-
Purification: The residue is the pure mono-ester. If necessary, purify via short-path silica chromatography (usually not required).
Data Validation:
-
NMR: Disappearance of the cyclic signal; appearance of ester alkoxy protons.
-
Yield: Typically >90%.[4]
Protocol B: Orthogonal Diester Synthesis (Benzyl / tert-Butyl)
Objective: Create a diester where carboxylates can be deprotected independently (Acid vs. Hydrogenolysis).
This strategy allows for the selective unmasking of one terminus for coupling (e.g., amide bond formation) while keeping the other protected.
Workflow
-
Synthesis of Mono-Benzyl Ester: (Use Protocol A).
-
Esterification of Free Acid: Use tert-butyl trichloroacetimidate (TBTA) or Boc-anhydride (
).
Experimental Procedure
Reagents:
-
Mono-benzyl 2-methylmalonate (from Protocol A)
- (Di-tert-butyl dicarbonate)
-
DMAP (4-Dimethylaminopyridine)
-
Solvent:
-BuOH / THF
Step-by-Step:
-
Dissolve Mono-benzyl 2-methylmalonate (1 equiv) in dry THF.
-
Add
(2.0 equiv) and DMAP (0.1 equiv). -
Stir at RT for 12–24 hours. Note: Evolution of
. -
Quench with saturated
. Extract with . -
Wash organic layer with 1M HCl (to remove DMAP) and Brine.
-
Dry over
and concentrate.
Deprotection Logic (Orthogonality):
-
To remove Benzyl:
, Pd/C in MeOH (Leaves -Bu intact). -
To remove t-Butyl: TFA/DCM (1:1) or 4M HCl in Dioxane (Leaves Benzyl intact).
Figure 2: Orthogonal Deprotection Pathways
Caption: Divergent deprotection pathways allowing selective access to either carboxylic acid terminus.
Protocol C: Enzymatic Desymmetrization
Objective: Preparation of chiral mono-methyl 2-methylmalonate.
Chemical synthesis yields racemates. To obtain high enantiomeric excess (ee), enzymatic hydrolysis of the symmetric diester is the industry standard.
Enzyme Choice:
-
Pig Liver Esterase (PLE): Classic, generally yields (S)-isomer.
-
Candida antarctica Lipase B (CAL-B): Highly robust, often yields (R)-isomer depending on conditions.
Experimental Procedure (PLE Route)
Reagents:
-
Dimethyl 2-methylmalonate
-
Pig Liver Esterase (crude or immobilized)
-
Phosphate Buffer (pH 7.0)[3]
Step-by-Step:
-
Suspend Dimethyl 2-methylmalonate (10 mmol) in 0.1 M Phosphate Buffer (50 mL, pH 7).
-
Add PLE (100 units/mmol substrate).
-
pH Stat Titration: The reaction produces acid, lowering pH. Maintain pH 7.0 by automatic addition of 1M NaOH using a pH-stat titrator.
-
Monitor consumption of NaOH. Stop when 1.0 equivalent is consumed.
-
Workup:
-
Basify to pH 9 (to solubilize product as carboxylate).
-
Extract with
(removes unreacted diester). -
Acidify aqueous layer to pH 2 (at 0°C).
-
Extract immediately with EtOAc.
-
-
Dry and concentrate to yield optically active Mono-methyl 2-methylmalonate.
Critical Quality Attribute (CQA):
-
Racemization Risk: Do not let the acidified solution stand. The protonated chiral center is labile. Process immediately.
Summary of Protecting Group Stability
| Protecting Group | Installation Method | Cleavage Condition | Stability (Base) | Stability (Acid) | Stability (Redox) |
| Methyl (Me) | MeOH / | LiOH / THF / | Low | High | High |
| tert-Butyl (tBu) | TFA or HCl | High | Low | High | |
| Benzyl (Bn) | BnBr / | Moderate | High | Low ( | |
| Allyl (All) | All-Br / Base | Moderate | High | Moderate |
References
-
Meldrum's Acid Synthesis: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[5][6] 2. A general and versatile synthesis of
-keto esters. Journal of Organic Chemistry. Link -
Enzymatic Desymmetrization: Cotterill, I. C., et al. (1991). Enzymatic resolution of sterically demanding substrates. Journal of the Chemical Society, Perkin Transactions 1. Link
-
t-Butyl Ester Protocol: Wilent, J. E., et al. (2016). Enantioselective Synthesis of
-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization.[4] Organic Syntheses. Link -
General Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. Link
-
Decarboxylation Mechanisms: T.L.V. Ulbricht. (1960). The mechanism of decarboxylation.[7][8][9][10] Quarterly Reviews, Chemical Society. Link
Sources
- 1. US20200399666A1 - Method for preparation of diester derivatives of malonic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Meldrum's acid mediated ketene chemistry in the formation of ester bonds for the synthesis of vitrimers with high glass transition temperatures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. utah.gov [utah.gov]
- 8. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Process Development & Scale-Up: Efficient Synthesis of Mono-tert-butyl 2-methylmalonate via the Meldrum’s Acid Pathway
[1]
Executive Summary & Strategic Rationale
Mono-tert-butyl 2-methylmalonate (1 ) is a critical chiral building block (often resolved downstream) employed in the synthesis of polyketide mimics,
The Challenge: Statistical vs. Directed Synthesis
Standard hydrolysis of di-tert-butyl 2-methylmalonate yields a statistical mixture of diester (starting material), mono-ester (product), and di-acid (over-hydrolyzed byproduct).[1] Separation of these species on a kilogram scale is inefficient, requiring extensive chromatography or wasteful acid-base extractions that degrade the sensitive tert-butyl group.[1]
The Solution: The Meldrum’s Acid Platform
This protocol utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s Acid) as a scaffold.[1][2][3][4] This route is superior for scale-up because:
-
Atom Economy: It avoids the "protect-deprotect" cycle of diesters.[1]
-
Purification: Intermediates are often crystalline solids, allowing filtration rather than distillation.[1]
-
Regiospecificity: The ring-opening of the cyclic scaffold by tert-butanol is 100% selective for the mono-ester, completely avoiding di-acid formation.[1]
Chemical Strategy & Mechanism[1][6][7][8]
The synthesis proceeds in two distinct stages. First, the methylation of the methylene carbon at the 5-position of Meldrum's acid. Second, the nucleophilic ring-opening (alcoholysis) using tert-butanol.[1]
Reaction Scheme
Caption: Two-step synthetic pathway avoiding statistical hydrolysis mixtures.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Methyl Meldrum’s Acid
Objective: Selective C-alkylation of the active methylene.[1] Critical Quality Attribute (CQA): Minimizing 5,5-dimethyl (dialkylated) impurity.
Reagents & Materials
| Reagent | Equiv.[1][3][4][5] | Role | Safety Note |
| Meldrum's Acid | 1.0 | Substrate | Irritant |
| Methyl Iodide (MeI) | 1.1 | Electrophile | High Toxicity , Volatile |
| Potassium Carbonate ( | 1.2 | Base | Irritant |
| DMF (Anhydrous) | 5 Vol | Solvent | Hepatotoxic |
Protocol
-
Setup: Charge a jacketed glass reactor with Meldrum’s Acid (1.0 equiv) and anhydrous DMF (5 volumes). Stir until dissolved.
-
Base Addition: Add
(1.2 equiv) in portions. The reaction is slightly exothermic; maintain internal temperature (IT)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> C. -
Alkylation: Cool the slurry to
C. Add Methyl Iodide (1.1 equiv) dropwise via an addition funnel over 60 minutes.-
Process Tip: Slow addition is crucial to prevent local hotspots that favor dialkylation.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (
C) and stir for 4–6 hours. -
Quench & Workup: Pour the reaction mixture into ice water (20 volumes). Acidify to pH 3–4 with 2N HCl.
-
Isolation: The product, 5-methyl Meldrum’s acid , typically precipitates as a white solid.[1] Filter the solid.[1][4][5][6]
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if the dialkylated impurity
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step 2: Nucleophilic Ring Opening (The Target Synthesis)
Objective: Conversion of the cyclic diester to the mono-tert-butyl malonate.[1] Mechanism: The reaction is driven by the release of ring strain and the elimination of acetone. Unlike the high-temperature decarboxylation used to make esters (Krapcho-type), this process uses controlled heating to stop at the carboxylic acid stage.[1]
Reagents & Materials
| Reagent | Equiv.[1][3][4][5] | Role |
| 5-Methyl Meldrum's Acid | 1.0 | Substrate |
| tert-Butanol (t-BuOH) | 10-15 Vol | Reagent/Solvent |
| Toluene (Optional) | Co-solvent | Azeotrope carrier |
Protocol
-
Setup: Equip a reactor with a reflux condenser and a Dean-Stark trap (optional, if removing acetone actively) or simple reflux setup.
-
Loading: Charge 5-Methyl Meldrum's Acid (1.0 equiv) and tert-butanol (10 volumes).
-
Reaction: Heat the mixture to reflux (
C).-
Reaction Monitoring: The solution will become clear as the starting material reacts.[1] Acetone is generated as a byproduct.[1]
-
Time: Typically 3–5 hours.[1]
-
IPC:[1] Monitor via
-NMR.[2][7][10] Look for the disappearance of the cyclic methine proton and appearance of the tert-butyl singlet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ppm). -
CRITICAL STOP: Do not overheat (
C) or extend reaction time unnecessarily, as this will promote decarboxylation to tert-butyl propionate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess tert-butanol and acetone.[1]
-
Dissolve the residue in saturated aqueous
(pH ~8).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Wash the aqueous layer with Ethyl Acetate (to remove any fully decarboxylated ester byproducts).[1]
-
Acidification: Cool the aqueous layer to
C and carefully acidify with 1N HCl or Citric Acid to pH ~3.
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Drying: Dry combined organics over
, filter, and concentrate in vacuo. -
Final Product: Mono-tert-butyl 2-methylmalonate is obtained as a thick, colorless oil or low-melting solid.[1]
Process Safety & Hazard Analysis
The thermal instability of Meldrum's acid derivatives is the primary safety concern during scale-up.[1]
Caption: Mandatory thermal safety decision tree before Step 2 scale-up.
-
Thermal Runaway: Meldrum's acid derivatives can undergo rapid, exothermic decomposition releasing
and acetone gas. Differential Scanning Calorimetry (DSC) is mandatory for every new batch of intermediate before heating.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Gas Evolution: The ring-opening step releases acetone vapor.[1] Ensure adequate condenser capacity.
-
Alkylating Agents: Methyl Iodide is a known carcinogen and neurotoxin.[1] Use closed-system transfer devices (CSTD) for charging.[1]
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ||
| Purity | HPLC (Reverse Phase) | |
| Residual Solvent | GC-Headspace | DMF |
| Assay | Titration (NaOH) |
References
-
Meldrum's Acid General Reactivity
-
Alkylation Protocols
-
Ring Opening Kinetics & Mechanism
-
Thermal Stability Data
-
Alternative Half-Ester Synthesis (Comparative)
Sources
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Process for the preparation of meldrum's acid - Patent 0206673 [data.epo.org]
- 7. mdpi.com [mdpi.com]
- 8. icheme.org [icheme.org]
- 9. A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Mechanism-Inspired Synthesis of Poly(alkyl malonates) via Alternating Copolymerization of Epoxides and Meldrum's Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneonline.com [geneonline.com]
- 14. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Mono-tert-butyl 2-methylmalonate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate malonate half-esters. The synthesis of mono-tert-butyl 2-methylmalonate inevitably leaves behind unreacted 2-methylmalonic acid (the di-acid byproduct) and di-tert-butyl 2-methylmalonate (the di-ester).
Because the mono-ester and di-acid share a free carboxylic acid moiety, standard purification techniques often fail. This guide provides field-proven, self-validating methodologies to achieve baseline separation, explaining the underlying physicochemical causality behind each step.
Physicochemical Profiling: Why is Separation Difficult?
Q: Why does standard silica gel chromatography fail to separate the mono-ester from the di-acid?
A: The difficulty stems from the hydrogen-bonding capabilities of the molecules. On a silica gel stationary phase, free carboxylic acids interact strongly with surface silanol groups, causing severe peak tailing (streaking). Because both the mono-ester and the di-acid possess at least one free carboxyl group, their retention factors (
To design a successful purification strategy, we must abandon chromatography and instead exploit their differential ionization states and crystal lattice energies. Below is the quantitative data that dictates our experimental design:
Table 1: Comparative Physicochemical Properties
| Physicochemical Property | 2-Methylmalonic Acid (Di-acid Byproduct) | Mono-tert-butyl 2-methylmalonate (Target) | Di-tert-butyl 2-methylmalonate (Di-ester Byproduct) |
| Ionizable Groups | 2 (Di-protic) | 1 (Mono-protic) | 0 (Neutral) |
| pKa Values | pKa₁ = 3.07, pKa₂ = 5.76 [[1]]() | pKa ≈ 4.5 | N/A |
| Physical State (RT) | Crystalline Solid | Viscous Oil / Low-melting solid | Liquid |
| Aqueous Solubility | Highly Soluble | Moderately Soluble | Insoluble |
| Non-Polar Solubility | Insoluble (Hexanes/Toluene) | Soluble | Highly Soluble |
Troubleshooting the Extraction Workflow
Q: My standard acid-base extraction yields a mixture of both compounds. How do I isolate the mono-ester?
A: A standard extraction using saturated sodium bicarbonate (
To solve this, we utilize a Solvent-Selective Trituration protocol. Rather than relying solely on pKa, this method exploits differential solubility.
Protocol 1: Solvent-Selective Trituration (Self-Validating System)
Objective: Isolate the mono-ester by exploiting the high crystal lattice energy of the di-acid.
-
Base Extraction: Dissolve the crude reaction mixture in ethyl acetate (EtOAc, 10 mL/g). Wash with saturated aqueous
(3 x 5 mL/g).-
Causality: The weak base deprotonates the carboxylic acids, transferring them to the aqueous phase. The di-ester remains in the EtOAc (discard).
-
-
Acidification: Cool the combined aqueous layers to 0 °C. Carefully acidify to pH 1.0 using 3M HCl.
-
Causality: Fully protonates both carboxylate salts back to their lipophilic free acid forms.
-
-
Organic Recovery: Extract the acidic aqueous layer with EtOAc (3 x 5 mL/g). Dry over anhydrous
, filter, and concentrate under reduced pressure to yield a crude mixture of mono-ester and di-acid. -
Selective Trituration: Suspend the crude residue in a cold mixture of Hexanes/Diethyl Ether (4:1 v/v, 5 mL/g) and stir vigorously at 0 °C for 30 minutes.
-
Causality: The di-acid forms a strong intermolecular hydrogen-bonded dimer network, giving it a high lattice energy and rendering it strictly insoluble in cold, non-polar solvents. The mono-ester's bulky tert-butyl group sterically disrupts this packing, allowing it to easily solvate.
-
-
Filtration (Self-Validation): Filter the suspension.
-
Self-Validation: This step provides immediate visual proof of success. The di-acid will deposit as a stark white, crystalline precipitate on the filter paper. A clear filtrate confirms the mono-ester is in solution. Concentrate the filtrate in vacuo to yield the pure target.
-
Workflow for purifying mono-tert-butyl 2-methylmalonate via extraction and trituration.
Analytical Validation
Q: How do I analytically validate that my mono-ester is completely free of the di-acid byproduct?
A: Standard Gas Chromatography-Mass Spectrometry (GC-MS) is highly ineffective for this validation. Malonic acid derivatives undergo rapid thermal decarboxylation in the high-temperature GC injection port.
Causality: The beta-dicarbonyl structure facilitates a six-membered cyclic transition state upon heating, resulting in the loss of
To solve this, you must chemically derivatize the sample prior to analysis using Pentafluorobenzyl bromide (PFB-Br) 1.
Protocol 2: PFB-Br Derivatization for GC-MS Validation
Objective: Prevent thermal decarboxylation to accurately quantify trace di-acid impurities.
-
Sample Prep: Dissolve 1 mg of the purified mono-ester in 100 µL of anhydrous acetone.
-
Reagent Addition: Add 10 µL of 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br) and 10 µL of N,N-diisopropylamine (acting as the catalyst).
-
Incubation: Seal the vial and heat at 80 °C for 60 minutes.
-
Causality: The organic base deprotonates the carboxylic acids, which then undergo nucleophilic substitution with PFB-Br. This converts the thermally labile free acids into highly stable, volatile dipentafluorobenzyl (PFB) esters that survive the GC injection port 1.
-
-
Analysis: Inject 1 µL into the GC-MS. The di-acid will appear as a di-PFB ester (or tri-PFB derivative depending on C-H acidity), while the mono-ester will appear as a mono-PFB ester, providing distinct, quantifiable peaks.
References
-
Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]
-
Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and its Stable-Isotope Dilution GC-MS Measurement in Human Urine Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]
Sources
Improving yield in the partial hydrolysis of diesters to monoesters
Ticket ID: HYD-OPT-882
Subject: Optimizing Yield & Selectivity in Diester-to-Monoester Conversions
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The Kinetic Challenge
Welcome to the technical support center. You are likely here because your hydrolysis reaction yielded a statistical mixture (diester : monoester : diacid) rather than the desired monoester, or you are struggling to desymmetrize a meso-compound.
The Core Problem:
In a symmetric diester, the statistical limit for monoester yield is often cited as 50% if the rate constants for the first (
This guide provides three distinct "Tier 1" protocols to break this statistical lock:
-
The "Niwayama" Effect (Chemical Selectivity via Co-solvent)
-
The Precipitation Trap (Barium Hydroxide)
-
Biocatalytic Desymmetrization (Pig Liver Esterase)
Visual Decision Matrix
Before selecting a protocol, determine your substrate class and solubility profile.
Figure 1: Decision tree for selecting the optimal hydrolysis protocol based on substrate symmetry and chirality.
Module 1: Chemical Strategies (Achiral/Symmetric)
Protocol A: The "Niwayama" Method (THF/Water)
Best For: Lipophilic symmetric diesters (e.g., diethyl esters of glutaric or adipic acid derivatives). Mechanism: This method relies on a semi-two-phase system.[1] The reaction occurs at the interface or within the organic phase where the monoester anion is stabilized, preventing the second attack.
The Protocol:
-
Dissolve: Dissolve the diester in THF (Tetrahydrofuran).
-
Cool: Bring the solution to 0°C (ice bath). Temperature control is critical to maximize the
ratio. -
Reagent: Add 1.2 equivalents of aqueous NaOH or LiOH .
-
Note: The volume of water should be minimized to maintain the specific THF/Water ratio (typically 4:1 to 10:1 v/v).
-
-
Monitor: Stir vigorously. The reaction is often complete within 30–60 minutes.
-
Workup: Evaporate THF before acidification to prevent solubilizing the diacid during extraction.
Troubleshooting Table:
| Issue | Possible Cause | Corrective Action |
|---|---|---|
| Low Conversion | Reaction too cold or biphasic barrier too high. | Switch base to LiOH . Lithium cations coordinate with the carbonyl oxygen (Lewis acid activation) and are more soluble in THF than Sodium cations [1][2]. |
| Over-hydrolysis (Diacid) | Temperature > 0°C or too much water. | Ensure strict 0°C. Increase THF ratio to reduce water activity. |
Protocol B: The Barium Hydroxide "Trap"
Best For: Diesters where the mono-carboxylate salt is insoluble in the reaction medium.
Mechanism:
The Protocol:
-
Solvent: Use Methanol or Ethanol (anhydrous).
-
Reagent: Add 0.5 equivalents of
(since Barium is divalent, 0.5 eq provides 1 eq of hydroxide, but often a slight excess like 0.55-0.6 eq is used). -
Observation: Look for a white precipitate (the monoester barium salt).
-
Workup: Filter the solid. Acidify the solid filter cake with dilute HCl to release the free monoester.
Module 2: Enzymatic Desymmetrization (Meso-Diesters)
Protocol C: Pig Liver Esterase (PLE)
Best For: Creating chiral monoesters from prochiral (meso) diesters.[2] Mechanism: Enzymes possess chiral pockets that distinguish between enantiotopic ester groups. PLE is the industry standard for this application.
The Protocol:
-
Buffer: Phosphate buffer (0.1 M, pH 7.0 – 8.0).
-
Co-solvent: Add DMSO or Acetone (max 10-20% v/v).
-
Why? Most organic diesters are insoluble in buffer. DMSO helps solubilize them.
-
Warning: >20% DMSO can denature PLE, killing activity [3].
-
-
Add Enzyme: Add PLE (lyophilized powder or suspension).
-
pH Stat (CRITICAL): As hydrolysis proceeds, acid is produced, dropping the pH.
-
Manual: Monitor with pH meter; add 1M NaOH dropwise to maintain pH 7-8.
-
Automated: Use a pH-stat titrator.
-
-
Termination: When 1.0 equivalent of base has been consumed, stop the reaction immediately by extracting with organic solvent or freezing.
Visualizing the Kinetic Pathway:
Figure 2: Kinetic pathway showing the diversion of the monoester to a solid phase (Barium method) to prevent diacid formation.
Module 3: Frequently Asked Questions (FAQs)
Q: Why use Lithium Hydroxide (LiOH) instead of NaOH?
A: Lithium acts as a weak Lewis acid. In THF-rich environments,
Q: My enzyme reaction stopped at 10% conversion. Why? A: Check your pH. If you did not use a pH-stat or sufficient buffer capacity, the carboxylic acid product likely lowered the pH below 6.0, deactivating the esterase. Alternatively, if you used >20% DMSO to dissolve your substrate, you may have denatured the enzyme [3].
Q: Can I use this for asymmetric diesters (e.g., position 1 vs position 4)? A: Chemical methods (LiOH/NaOH) rely on steric differentiation. If the two esters have significantly different steric environments (e.g., one is hindered by a methyl group), chemical hydrolysis will selectively target the less hindered ester. If they are sterically similar, you must use enzymes (PLE or Candida antarctica Lipase B) for regioselectivity.
Q: How do I separate the product from the starting material? A: The beauty of mono-hydrolysis is the "pH switch" purification:
-
Basify reaction mixture (
): Diester remains organic; Monoester and Diacid go to aqueous phase. -
Extract with organic solvent (removes Diester).
-
Acidify aqueous phase (
). -
Extract with organic solvent (pulls Monoester and Diacid).
-
If Diacid is minimal (due to optimized protocol), you now have pure Monoester.
References
-
Niwayama, S. (2000).[1] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.
-
Hiskand, et al. (2014).[3] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Reddit/Chemistry Discussion on Mechanism (grounded in HSAB principle).
-
Khmelnitsky, Y. L., et al. (1994). Denaturation capacity: a new quantitative criterion for the selection of organic solvents as reaction media in biocatalysis. European Journal of Biochemistry. (Contextualized via search results on DMSO tolerance in enzymatic hydrolysis).
-
Ohno, M., et al. (1989). Enantioselectivity of Pig Liver Esterase Catalyzed Hydrolyses of 4-Substituted Meso Cyclopentane 1,2-Diesters.[4] The Journal of Organic Chemistry.
Sources
- 1. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Enzyme-Catalyzed Asymmetric Synthesis. 8. Enantioselectivity of Pig Liver Esterase Catalyzed Hydrolyses of 4-Substituted Meso Cyclopentane 1,2-Diesters - Lookchem [lookchem.com]
Storage conditions to prevent degradation of malonic acid half-esters
Welcome to the Technical Support Center for Malonic Acid Half-Esters (MAHEs). This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous control over the stability of monoalkyl malonates.
Because MAHEs possess both a highly reactive carboxylic acid moiety and an ester group on a single methylene backbone, they are intrinsically unstable under ambient conditions. This guide bypasses generic advice to provide a mechanistic understanding of MAHE degradation, self-validating handling protocols, and targeted troubleshooting strategies.
Part 1: The Causality of MAHE Degradation
To prevent degradation, one must first understand the thermodynamic and kinetic drivers that compromise MAHE integrity. Malonic acid half-esters primarily degrade via two distinct pathways: Thermal Decarboxylation and Hydrolysis [1][2].
-
Concerted Thermal Decarboxylation: The proximity of the free carboxylic acid to the ester carbonyl allows for the formation of a six-membered cyclic transition state. Upon exposure to thermal energy or catalytic bases, the molecule undergoes a concerted rearrangement, releasing carbon dioxide gas (
) and yielding the corresponding acetate ester[2]. This process is entropically driven and irreversible. -
Ester Hydrolysis: The ester linkage is highly susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic and basic extremes, as well as ambient moisture, ultimately cleaving the molecule into malonic acid and an alcohol[1].
Mechanistic pathways of MAHE degradation via decarboxylation and hydrolysis.
Part 2: Optimal Storage Conditions & Quantitative Data
To arrest the degradation kinetics described above, storage conditions must explicitly eliminate thermal energy and atmospheric moisture.
Table 1: Quantitative Storage Parameters for MAHEs
| Storage Duration | Recommended Temperature | Atmosphere | Container Type | Expected Shelf-Life |
| Working Stock (Daily) | 2°C to 8°C (Refrigeration) | Ambient (Desiccated) | Amber glass, PTFE-lined cap | 1 to 2 Weeks |
| Short-Term (Months) | -20°C (Freezer) | Inert (Argon/Nitrogen) | Amber glass, Parafilm sealed | 6 to 12 Months |
| Long-Term (Years) | -80°C (Ultra-low Freezer) | Inert (Argon/Nitrogen) | Sealed ampoule or Septum vial |
Note: The presence of bulky alpha-substituents (e.g., gem-dimethyl groups) can provide steric hindrance that slightly slows hydrolysis, but it does not prevent thermal decarboxylation[1][2].
Part 3: Troubleshooting & FAQs
Q: I opened my sealed vial of MAHE and heard a distinct "hiss" or popping sound. What happened?
A: This is a self-validating indicator of thermal decarboxylation . The "hiss" is pressurized
Q: My reaction yields are dropping, but the MAHE looks physically unchanged (clear liquid/white powder). How do I confirm its integrity? A: MAHE degradation products (acetate esters and malonic acid) often share the same physical state as the parent compound. You must perform an analytical assessment. Hydrolysis introduces free malonic acid, which alters the pH of your reaction, while decarboxylation removes the reactive carboxylic handle entirely, preventing coupling reactions (such as biomimetic decarboxylative Claisen condensations)[3]. Action: Run an HPLC or NMR stability assay (see Part 4).
Q: Can I store MAHEs in standard plastic microcentrifuge tubes? A: No. Standard polypropylene tubes are somewhat permeable to atmospheric moisture over long periods and often lack airtight seals. Furthermore, trace leachables from plastics can act as weak catalytic sites. Always use amber glass vials with PTFE-lined screw caps [1].
Q: How should I handle the reagent when moving it from the -20°C freezer to the bench? A: Never open a cold vial. If you open a vial at -20°C in a humid laboratory, ambient moisture will immediately condense on the cold chemical inside. This introduces water directly into your bulk supply, initiating rapid ester hydrolysis[1]. Causality-driven protocol: Place the sealed vial in a desiccator and allow it to equilibrate to room temperature (approx. 30-45 minutes) before breaking the seal.
Part 4: Self-Validating Experimental Protocols
Protocol A: Inert Atmosphere Storage Workflow
To ensure trustworthiness in your storage, utilize this self-validating Schlenk-line or glovebox protocol before returning MAHEs to the freezer.
-
Equilibration: Ensure the MAHE is in a heavy-walled amber glass vial.
-
Purging: Insert a needle connected to a low-pressure Argon line through a septum cap. Insert a secondary bleed needle.
-
Displacement: Allow heavy Argon gas to flow gently for 60 seconds. Argon is heavier than air and will displace atmospheric oxygen and moisture from the bottom up.
-
Sealing: Remove the bleed needle first, wait 2 seconds to allow slight positive pressure to build (self-validating against vacuum leaks), then remove the Argon needle.
-
Secondary Barrier: Wrap the cap tightly with Parafilm and transfer immediately to -20°C[2].
Protocol B: HPLC Stability Assessment (Detecting Degradation)
If degradation is suspected, run this forced-degradation validated HPLC method to separate the parent MAHE from its byproducts[1].
-
Sample Preparation: Dissolve 1 mg of the MAHE in 1 mL of anhydrous Acetonitrile (HPLC grade). Do not use water or methanol as the diluent, as this can induce on-column hydrolysis.
-
Mobile Phase Setup:
-
Phase A: 0.1% Formic Acid in Water (Use minimal acid to prevent on-column degradation).
-
Phase B: Acetonitrile.
-
-
Chromatography: Use a standard C18 reverse-phase column. Run a gradient from 10% B to 90% B over 15 minutes.
-
Analysis & Causality:
-
Peak 1 (Early Elution): Free malonic acid (highly polar, indicates hydrolysis).
-
Peak 2 (Mid Elution): Parent MAHE.
-
Peak 3 (Late Elution): Acetate ester derivative (loss of polar COOH group makes it more lipophilic, indicating decarboxylation).
-
HPLC workflow for identifying specific MAHE degradation pathways.
References
-
Self-Condensation of Activated Malonic Acid Half Esters: A Model for the Decarboxylative Claisen Condensation Source: ResearchGate URL:[Link]
Sources
Troubleshooting low coupling efficiency with sterically hindered malonates
Technical Support Center: Troubleshooting Low Coupling Efficiency with Sterically Hindered Malonates
Case ID: #MAL-009-HINDERED Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]
Executive Summary
Low coupling efficiency in sterically hindered malonates is rarely a single-point failure.[1] It typically results from a mismatch between the steric demand of the nucleophile (the enolate) and the accessibility of the electrophile . In hindered systems, the standard "textbook" protocols (NaOEt/EtOH, reflux) often fail because the activation energy for C-C bond formation becomes prohibitively high, allowing competing pathways (O-alkylation, elimination, retro-Claisen, or simple stagnation) to dominate.[1]
This guide deconstructs the problem into three technical pillars: Enolate Thermodynamics , Electrophile Trajectory , and Catalytic Intervention .[1]
Module 1: The Nucleophile (Enolate Generation & Stability)
The Problem: You are using a standard base (e.g., Sodium Ethoxide) and observing low conversion or recovered starting material.
The Science: Steric hindrance around the
Protocol 1.1: Base Selection Matrix
Do not default to alkoxides for hindered substrates.
| Base | pKa (DMSO) | Steric Profile | Recommended Use Case |
| NaOEt / NaOMe | ~29 | Moderate | Standard: Unhindered malonates.[1] Risk: Transesterification; often too weak for rapid, complete deprotonation of hindered systems at low temp.[1] |
| NaH (Sodium Hydride) | ~35 | Low (H-) | Intermediate: Excellent for irreversible deprotonation.[1] Risk: "Clumping" in non-polar solvents.[1] Requires polar aprotic solvent (DMF/THF) to dissolve the surface oxide layer.[1] |
| KHMDS / LiHMDS | ~26 | High | Advanced: Kinetic control.[1] The bulky silyl groups prevent aggregation. Critical: Li+ counter-ion can coordinate to carbonyl oxygens, tightening the ion pair and reducing reactivity in SN2 reactions (see "Counter-Ion Effect").[1] |
| KOtBu (Potassium tert-butoxide) | ~32 | High | Specific: Good for bulky substrates where nucleophilicity of the base must be zero.[1] The K+ counter-ion is "looser," often promoting better reactivity than Li+. |
Troubleshooting Q&A
Q: I am using NaH in THF, but the reaction is stuck at 50% conversion. A: This is likely a solubility/aggregation issue , not an acidity issue. Sodium enolates of hindered malonates often form tight aggregates in THF.[1]
-
Fix: Add a co-solvent like DMF or DMPU (10-20% v/v) to break up the aggregates.[1] Alternatively, add 15-crown-5 (for Na+) to sequester the cation and create a "naked," highly reactive enolate.[1]
Module 2: The Electrophile (Classical Alkylation)
The Problem: You observe O-alkylation (enol ether formation) instead of C-alkylation. The Science: The malonate enolate is an ambident nucleophile.[2] According to HSAB theory, the Oxygen is the "hard" center, and the Carbon is the "soft" center. Steric hindrance at the Carbon effectively "hardens" the nucleophile or simply blocks the trajectory for C-attack, leaving Oxygen as the only accessible site.
Protocol 2.1: Optimizing C-Selectivity
-
Solvent Switch: While polar aprotic solvents (DMF, DMSO) increase overall rate, they separate the ion pair, which can sometimes increase O-alkylation if the electrophile is hard (e.g., sulfates, sulfonates).[1] However, for hindered halides, the rate enhancement usually outweighs this.
-
Recommendation: Use DMF but keep the temperature moderate (0°C to RT). High heat favors the higher activation energy pathway (often O-alkylation in extremely hindered cases).[1]
-
-
Leaving Group: Switch from "hard" leaving groups (OTs, OMs) to "soft" ones (Iodide).
-
Tip: Perform a Finkelstein reaction in situ by adding 10 mol% NaI if you are restricted to using alkyl bromides or chlorides.[1]
-
Q: My alkyl halide is secondary or branched. I see elimination products (alkenes). A: A hindered enolate acts as a base rather than a nucleophile when facing a hindered electrophile.[1]
-
Fix: You cannot force an SN2 reaction here. You must switch strategies:
Module 3: Transition Metal Catalysis (Arylation)
The Problem: Classical SNAr fails because the arene is not electron-deficient enough. You are trying Pd-catalyzed coupling but getting low yields.
The Science: Coupling a hindered malonate with an aryl halide requires a catalyst system that can accommodate a bulky nucleophile while preventing
Protocol 3.1: The "Hartwig-Buchwald" Adjustment
For
-
Ligand: Use electron-rich, sterically bulky phosphines.[1]
-
Base: Use
or .[1] Avoid strong alkoxides which can cause de-arylation or ester cleavage at the high temps required. -
Solvent: Toluene or Xylene (non-polar is often better here to stabilize the neutral Pd-complex).[1]
Caption: Decision logic for selecting ligand systems in Pd-catalyzed arylation of hindered malonates.
Module 4: The "Cheat Code" – Meldrum's Acid
The Problem: Diethyl malonate is simply too sterically hindered or not acidic enough (pKa ~13) to react with your specific electrophile.[1] The Solution: Switch to Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[1][3][4]
Why it works:
-
Acidity: pKa is ~4.97 (vs ~13 for diethyl malonate).[1] It deprotonates instantly with weak bases (e.g., pyridine, acetate).[1]
-
Sterics: The cyclic structure "ties back" the carbonyls, reducing the steric cone angle compared to the freely rotating ethyl chains of diethyl malonate.
-
Reactivity: It is a "loaded spring."[1] After alkylation, it can be hydrolyzed/decarboxylated or converted to esters/amides in one pot.[1]
Protocol 4.1: The Meldrum's Surrogate Route
-
Alkylation: React Meldrum's acid + Electrophile + Base (TEA or Pyridine often suffices).[1]
-
Workup: Isolate the alkylated Meldrum's acid.
-
Conversion: Reflux in Ethanol (to get Diethyl Malonate derivative) or t-Butanol (to get Di-tert-butyl malonate).[1] The ring opens, decarboxylates, and transesterifies in situ.
Summary of Troubleshooting Data
| Symptom | Probable Cause | Corrective Action |
| Recovered Starting Material | Base too weak or Enolate aggregation.[1] | Switch to NaH/DMF or KHMDS/18-crown-6 .[1] |
| O-Alkylation Product | Hard electrophile / Polar solvent / High Temp.[1] | Switch leaving group to Iodide . Lower Temp. Use non-polar solvent with crown ether.[1] |
| Elimination (Alkene) | Basic enolate attacking H instead of C. | Stop. SN2 is impossible. Use Knoevenagel or Pd-catalysis .[1] |
| De-arylation (Pd-coupling) | Base is too nucleophilic/strong.[1] | Switch from NaOtBu to |
References
-
Beare, N. A., & Hartwig, J. F. (2002).[1][5][6] Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands.[1][5][6][7] The Journal of Organic Chemistry, 67(2), 541-555.[1][5][6] [1]
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1] (Cited for pKa values).[1]
-
Otera, J. (1991).[1] Transesterification. Chemical Reviews, 93(4), 1449-1470.[1] (Cited for base/ester mismatch issues).[1]
-
Chen, B. C. (2015).[1] Meldrum's acid in organic synthesis.[1][4] Heterocycles, 32(3), 529-597.[1] (Standard reference for Meldrum's acid utility).
-
BenchChem Technical Support. (2025). Managing steric hindrance in reactions with diethyl(trimethylsilylmethyl)malonate. [1]
Sources
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 5. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Connected Papers | Find and explore academic papers [connectedpapers.com]
Technical Support: Meldrum’s Acid Remediation Strategies
[1][2][3]
Status: Operational Ticket ID: MA-REM-001 Subject: Removal of unreacted 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) from synthesis mixtures.[1]
Introduction
Meldrum's acid is a unique reagent in organic synthesis.[1][2] While it appears structurally similar to simple esters, its behavior is dominated by an anomalously high acidity (
This guide details three distinct protocols for removal, ranked by operational simplicity and product safety.
Module 1: The pH-Switch Strategy (Liquid-Liquid Extraction)
Best For: Stable, neutral, or basic products.[1][2] Mechanism: Deprotonation.[1][2]
Because Meldrum's acid has a
Protocol
-
Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Dichloromethane or Ethyl Acetate).[1][2]
-
The Wash: Wash the organic phase with saturated aqueous Sodium Bicarbonate (
) .[1][2] -
Validation: Check the aqueous layer pH. It should remain basic. If it turns acidic, you have saturated the base; repeat the wash.[1]
-
Separation: The unreacted Meldrum's acid resides in the aqueous layer.[1][2] Your product remains in the organic layer.[1][2]
Troubleshooting
-
Issue: "My product is also acidic (e.g., a carboxylic acid)."
-
Fix: You cannot use this method. Proceed to Module 2 (Chromatography) or Module 3 (Thermal).[1]
-
-
Issue: "I see massive gas evolution."
Figure 1: Decision logic for aqueous removal of Meldrum's Acid.
Module 2: Chromatographic Triage
Best For: Acid-sensitive products or when aqueous workup is impossible.[1][2] Mechanism: Polarity modulation.[1][2]
Meldrum's acid is highly polar and acidic.[1][2][4] On standard silica gel, it often "streaks" (elutes as a long smear rather than a tight band) because it interacts strongly with the silanol groups (
Protocol
-
TLC Visualization:
-
Column Conditions:
-
Elution Order:
Data: Retention Factor ( ) Shifts
| Solvent System | Additive | Peak Shape | |
| 50% EtOAc/Hex | None | 0.2 - 0.4 (Variable) | Streaking/Tailing |
| 50% EtOAc/Hex | 1% AcOH | 0.45 (Sharp) | Tight Band |
Module 3: Thermal Decomposition (The "Boil-Off")[1]
Best For: Thermally stable products.[1][2] Mechanism: Retro-Diels-Alder / Decarboxylation.[1][2]
Meldrum's acid is thermally unstable.[1][2][4] Upon heating, it undergoes a pericyclic decomposition to generate acetone, carbon dioxide, and dimethylketene.[1] This is a "destructive" removal method.[1][2]
Protocol
-
Solvent Switch: Dissolve the crude mixture in a high-boiling alcohol (e.g., Ethanol or
-Butanol) or Toluene. -
Heat: Reflux the mixture (
is ideal, but works slowly). -
Reaction:
-
Verification: Monitor the cessation of gas evolution (
).
Critical Warning: If your product contains a nucleophile (amine, alcohol), it will react with the generated dimethylketene, forming an impurity.[1] Only use this method if your product is non-nucleophilic.[1][2]
Figure 2: Thermal decomposition pathway of Meldrum's Acid.[1]
Frequently Asked Questions (FAQ)
Q: Can I use basic alumina to remove it? A: Yes. Filtration through a pad of Basic Alumina is an excellent way to scavenge Meldrum's acid.[1][2] The acidic protons bind to the basic sites on the alumina.[1] Your neutral product will pass through.[1][2] This is often cleaner than liquid-liquid extraction for small scales (<100 mg).[1][2]
Q: I tried the NaHCO3 wash, but I still see Meldrum's acid in the NMR.
A: You likely formed an emulsion or didn't shake vigorously enough. Meldrum's acid has a partition coefficient.[1][2] If you use a very non-polar solvent (like Hexane) for the organic layer, the salt forms easily.[1] If you use DCM, some salt might linger in the organic phase if the water content is high.[1] Dry the organic layer thoroughly with
Q: Does Meldrum's acid decompose in DMSO?
A: Yes, over time, especially if heated.[1] DMSO can accelerate the decomposition due to its polarity.[1][2] If you store stock solutions, keep them in anhydrous acetonitrile at
References
-
Acidity of Meldrum's Acid
-
Thermal Decomposition Mechanism
-
General Properties & Solubility
Optimizing temperature for decarboxylative acylation reactions
Module: Temperature Optimization & Troubleshooting
Welcome to the Application Scientist Support Portal. Decarboxylative acylation is a powerful strategy for constructing complex ketones and amides from stable carboxylic or α-keto acids. However, the mechanistic divergence between photoredox and thermal transition-metal (TM) catalysis makes temperature control the most critical, yet frequently overlooked, parameter. This guide provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure reproducible yields.
I. The Causality of Temperature in Decarboxylative Acylation
(Expertise & Causality)
The role of temperature in decarboxylative acylation is not merely kinetic; it dictates the fundamental reaction pathway.
-
Photoredox & Dual Catalysis (20–25 °C): In metallaphotoredox systems (e.g., Ir/Ni or Pd/Fluorescein), the generation of the acyl radical is driven by a single-electron transfer (SET) from a photoexcited catalyst, not by heat 1. High-wattage LEDs emit significant thermal energy. If the reaction temperature exceeds 30 °C, the photocatalyst can undergo thermal deactivation, or the highly reactive acyl radical may undergo premature decarbonylation (loss of CO) before cross-coupling can occur , 2.
-
Thermal Transition-Metal Catalysis (45–110 °C): In standard Pd- or Ag-catalyzed reactions, thermal energy is mandatory to overcome the high activation barrier for the extrusion of CO₂ from α-oxocarboxylic acids 3, 4. However, excessive heat (>80 °C for sensitive substrates) accelerates the decomposition of directing groups (e.g., carbamates) and rapidly depletes oxidants like persulfates, crashing the catalytic cycle 5.
II. Mechanistic Pathway Visualization
Mechanistic divergence of decarboxylative acylation based on temperature and catalytic modality.
III. Troubleshooting FAQs
Q: My photoredox decarboxylative acylation yields are inconsistent, ranging from 20% to 80% using the exact same reagents. Why? A: This is the most common symptom of unmitigated thermal output from high-wattage LEDs. A 45W or 90W LED array can easily heat a sealed Schlenk tube beyond 40 °C. At these elevated temperatures, the excited state of the photocatalyst deactivates, and the generated acyl radical is prone to decarbonylation (yielding an alkyl radical instead of the desired acyl radical) . You must implement active cooling (fans or an air-conditioned enclosure) to strictly maintain the internal temperature at 25 °C 6.
Q: I am running a Pd-catalyzed decarboxylative ortho-acylation with an α-oxocarboxylic acid. At 45 °C, I see 20% conversion, but when I push it to 80 °C, my yield drops to 10%. What is happening? A: While thermal energy is required to initiate decarboxylation, excessive heat (≥80 °C) in the presence of strong oxidants (like persulfates) accelerates the degradation of your directing group (e.g., carbamates) and causes the α-oxocarboxylic acid to decompose into unreactive byproducts [[5]](). Optimize strictly within the 45–60 °C window and adjust the equivalence of your acid and oxidant rather than relying on higher temperatures 5.
Q: Can I use thermal heating instead of light for a dual Pd-photoredox system to speed up the reaction? A: No. Control experiments in dual palladium-photoredox catalysis (e.g., using fluorescein and Pd(OAc)₂) demonstrate that without visible light, running the reaction at elevated temperatures yields absolutely no product 1. The generation of the acyl radical from the α-keto acid in these specific systems is strictly a photon-driven single-electron transfer (SET) process, not a thermal decomposition 1.
Q: I am using Eosin Y for the visible-light-induced decarboxylative acylation of styrene. Does the solvent temperature matter? A: Yes. Even with organic dyes like Eosin Y, maintaining room temperature is critical. Elevated temperatures can induce competing thermal radical pathways, leading to polymerization of the styrene rather than the desired Csp²–Csp² cross-coupling to form chalcones 7.
IV. Quantitative Data Summary
The following table synthesizes the optimal thermal windows and failure modes across different decarboxylative acylation modalities.
| Reaction Modality | Catalyst System | Optimal Temp Range | Yield at Optimal Temp | Failure Mode at Extreme Temp |
| Photoredox-Nickel Dual Catalysis | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂ | 20–25 °C | Up to 98% | >30 °C: Photocatalyst degradation, premature decarbonylation [[6]](). |
| Dual Palladium-Photoredox | Fluorescein / Pd(OAc)₂ | 25 °C | 80–90% | >35 °C: Loss of regioselectivity; <20 °C: Incomplete SET 1. |
| Thermal Pd-Catalyzed ortho-Acylation | Pd(OAc)₂ / (NH₄)₂S₂O₈ | 45–60 °C | 60–71% | >80 °C: Directing group decomposition, rapid oxidant quenching 5. |
| Thermal Ag-Catalyzed MCR | AgOTf / Air (O₂) | 100 °C | 89% | <80 °C: Insufficient energy for Ag(I) to Ag(II) oxidation 4. |
V. Standardized Experimental Protocols
Protocol A: Photoredox-Nickel Catalyzed Decarboxylative Acylation (Strict Room Temperature)
Self-Validating Principle: Active thermal monitoring prevents runaway LED heating.
-
Reactor Setup: Place a Schlenk tube approximately 5 cm away from two 45-W blue LEDs (λmax = 455 nm). Position a high-velocity fan directly aimed at the reaction vessel. Ensure the ambient room air-conditioning is set to 20 °C .
-
Reagent Charging: Under argon, add the aliphatic carboxylic acid (1.0 equiv), thioester (1.0 equiv), Ir-photocatalyst (2 mol%), Ni-catalyst (10 mol%), and ligand (20 mol%) in anhydrous CH₃CN (3.0 mL) 6.
-
Self-Validation Check (Critical): Before adding the photocatalyst to the main reaction, insert a thermocouple into a dummy vial containing only CH₃CN. Turn on the LEDs for 30 minutes. If the solvent temperature exceeds 25 °C, your cooling setup is insufficient. Increase fan speed or distance the LEDs before proceeding.
-
Irradiation: Seal the tube and stir the reaction mixture for 21–48 h under blue LED irradiation []().
-
Quenching: Remove the vessel from the light source to immediately halt the SET process. Dilute with water, extract with EtOAc (3 × 2.0 mL), and dry over anhydrous Na₂SO₄ 6.
Protocol B: Thermal Palladium-Catalyzed Decarboxylative ortho-Acylation (Elevated Temperature)
Self-Validating Principle: Controlled thermal ramping prevents oxidant dumping.
-
Reagent Charging: In an oven-dried 25 mL screw-cap tube equipped with a magnetic stirrer, combine aniline carbamate (0.30 mmol), α-oxocarboxylic acid (0.54 mmol), Pd(OAc)₂ (10 mol%), (NH₄)₂S₂O₈ (0.60 mmol), and PTSA (0.225 mmol) in 1,2-dichloroethane (DCE, 3.0 mL) 5.
-
Thermal Equilibration: Seal the tube and submerge it in a pre-heated oil bath strictly calibrated to 45 °C or 60 °C (depending on substrate electronics).
-
Self-Validation Check: Monitor the reaction at the 2-hour mark. If rapid, violent bubbling is observed, the internal temperature has overshot, causing the persulfate to dump O₂ and the acid to dump CO₂ non-productively. If this occurs, reduce the bath temperature by 5 °C for subsequent runs.
-
Reaction Execution: Allow the mixture to stir continuously for 24 h at the target temperature 5.
-
Workup: Remove from the heat source and cool to room temperature to quench the thermal catalytic cycle. Neutralize with saturated NaHCO₃, filter through a silica gel plug using ethyl acetate, and evaporate in vacuo 3.
VII. References
-
Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry.
-
Decarboxylative photocatalytic transformations. Chemical Society Reviews (RSC Publishing).
-
Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids. ACS Omega.
-
Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry.
-
Catalyzed Decarboxylative Acylation of Acyl C–H of Formamides with α-Oxocarboxylic Acids Leading to α-Ketoamides. The Royal Society of Chemistry.
-
Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega.
-
Visible-Light-Driven Regioselective Decarboxylative Acylation of N-Methyl-3-phenylquinoxalin-2(1H)-one by Dual Palladium–Photoredox Catalysis Through C–H Activation. ACS Omega.
-
Silver-Catalyzed Decarboxylative Acylation of Isocyanides Accesses to α-Ketoamides with Air as a Sole Oxidant. MDPI.
-
Visible-light-induced decarboxylative acylation of unsaturated hydrocarbons with α-oxocarboxylic acid via Csp2–Csp2 cross-coupling: a facile access to chalcones. RSC Publishing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silver-Catalyzed Decarboxylative Acylation of Isocyanides Accesses to α-Ketoamides with Air as a Sole Oxidant [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Visible-light-induced decarboxylative acylation of unsaturated hydrocarbons with α-oxocarboxylic acid via Csp 2 –Csp 2 cross-coupling: a facile access ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00684H [pubs.rsc.org]
Technical Support Center: Solubility Solutions for 2-Methylmalonic Acid Mono-esters
Welcome to the technical support center for 2-methylmalonic acid mono-esters. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical troubleshooting for solubility challenges encountered during your experiments. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to make informed decisions in your work.
Troubleshooting Guide: Step-by-Step Solubilization
This section addresses the most common solubility issues in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Q1: My 2-methylmalonic acid mono-ester won't dissolve in water. What is the first thing I should try?
A1: The most effective initial approach is pH adjustment. 2-methylmalonic acid mono-esters are acidic compounds due to the remaining carboxylic acid group. In their neutral (protonated) form, they are less soluble in water. By increasing the pH of the aqueous solution, you can deprotonate the carboxylic acid, forming a more polar and significantly more water-soluble carboxylate salt.[1][2]
Underlying Principle: Acid-Base Chemistry and Solubility
The solubility of an ionizable compound like a 2-methylmalonic acid mono-ester is highly dependent on its ionization state, which is governed by the pH of the solution and the compound's pKa (the pH at which 50% of the compound is ionized). When the pH is below the pKa, the compound is primarily in its less soluble, protonated (acidic) form. When the pH is above the pKa, it is predominantly in its more soluble, deprotonated (conjugate base) form.[1]
Experimental Protocol: Solubilization via pH Adjustment
Objective: To dissolve a 2-methylmalonic acid mono-ester in an aqueous buffer by converting it to its more soluble salt form.
Materials:
-
2-methylmalonic acid mono-ester
-
Deionized water or desired aqueous buffer with low buffering capacity
-
0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Initial Slurry: Add the desired amount of the 2-methylmalonic acid mono-ester to your aqueous solvent (e.g., water, saline) to create a slurry.
-
Stirring: Begin stirring the slurry at room temperature.
-
Incremental Base Addition: Slowly add the NaOH or KOH solution dropwise to the stirring slurry.
-
Monitor pH: Continuously monitor the pH of the solution. As you add the base, the solid material will begin to dissolve.
-
Target pH: Continue adding the base until all the solid has dissolved and the pH of the solution is approximately 1.5 to 2 pH units above the pKa of your specific 2-methylmalonic acid mono-ester. For many mono-esters of substituted malonic acids, a target pH of 6.0-7.5 is a good starting point.[1]
-
Final Volume Adjustment: Once the compound is fully dissolved, you can adjust the final volume with your aqueous solvent as needed.
Causality Behind the Choices:
-
Why dropwise addition? This prevents overshooting the target pH and avoids potential degradation of the compound at very high local pH.
-
Why stir? Stirring increases the surface area of the solid exposed to the solvent and the base, accelerating the dissolution process.
-
Why a target pH above the pKa? To ensure complete deprotonation and therefore maximum solubility, it's recommended to adjust the pH to be significantly higher than the pKa. A good rule of thumb is to aim for a pH that is at least one to two units above the pKa.[1]
Frequently Asked Questions (FAQs)
Q2: What are the key physicochemical properties of 2-methylmalonic acid mono-esters that I should be aware of?
A2: Understanding the physicochemical properties of your specific mono-ester is crucial for troubleshooting solubility. Here is a summary of key data for the parent compound and a representative mono-ester.
| Property | 2-Methylmalonic Acid | 2-Methylmalonic Acid Monoethyl Ester |
| Molecular Formula | C4H6O4 | C6H10O4 |
| Molecular Weight | 118.09 g/mol | 146.14 g/mol |
| pKa1 | ~3.07 | ~3.9 (Predicted) |
| pKa2 | ~5.76 | N/A |
| Aqueous Solubility | High | Limited (as free acid) |
Data for 2-methylmalonic acid from PubChem. pKa and solubility for the mono-ester are based on predictions for similar structures and should be considered estimates.
Q3: I've tried pH adjustment, but my compound still has low solubility or precipitates over time. What's my next step?
A3: If pH adjustment is insufficient, the next logical step is to consider the use of co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble compounds.[2]
Underlying Principle: Polarity Matching
Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for less polar solutes to dissolve. The ester group and the methyl substituent on your compound increase its lipophilicity compared to the parent dicarboxylic acid. A co-solvent can help to bridge the polarity gap between your compound and the aqueous environment.
Experimental Protocol: Solubilization Using Co-solvents
Objective: To prepare a stock solution of a 2-methylmalonic acid mono-ester using a water-miscible organic co-solvent.
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), e.g., PEG 400
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Neat Dissolution: First, dissolve the 2-methylmalonic acid mono-ester in a small amount of the chosen pure co-solvent (e.g., DMSO, ethanol).
-
Aqueous Dilution: Once fully dissolved, slowly add this organic stock solution to your aqueous buffer with vigorous stirring.
-
Observe for Precipitation: It is critical to add the organic stock to the aqueous phase and not the other way around. This helps to avoid precipitation. Observe the solution carefully for any signs of cloudiness or precipitation.
-
Optimization: You may need to experiment with the final concentration of the co-solvent. It is generally advisable to use the lowest percentage of co-solvent necessary to maintain solubility, as high concentrations of organic solvents can affect biological experiments.
Causality Behind the Choices:
-
Why dissolve in the co-solvent first? This ensures the compound is fully solvated before being introduced to the less favorable aqueous environment, minimizing the risk of precipitation.
-
Why add the organic to the aqueous? This method, sometimes called "reverse addition," allows for a more gradual change in the solvent environment for the dissolved compound, preventing it from crashing out of solution.
Solubilization Strategy Decision Workflow
The following diagram outlines a logical workflow for addressing solubility issues with 2-methylmalonic acid mono-esters.
Caption: Decision workflow for solubilizing 2-methylmalonic acid mono-esters.
Further FAQs
Q4: Does the type of ester (e.g., methyl, ethyl, benzyl) affect the solubility?
A4: Yes, absolutely. The nature of the ester group plays a significant role in the overall polarity and, therefore, the aqueous solubility of the molecule. As the alkyl chain of the ester group gets longer or more complex (e.g., from methyl to ethyl to butyl), the lipophilicity of the compound increases, which generally leads to a decrease in aqueous solubility.[3] For example, a 2-methylmalonic acid mono-benzyl ester will likely be significantly less water-soluble than a 2-methylmalonic acid mono-methyl ester.
Q5: Can I heat the solution to improve solubility?
A5: While gentle warming can sometimes aid dissolution, it should be approached with caution. Substituted malonic acids and their esters can be susceptible to decarboxylation (loss of CO2) upon heating, which would result in the degradation of your compound.[4] If you choose to use heat, it is recommended to use the lowest effective temperature and for the shortest possible time. Always confirm the stability of your specific compound under these conditions.
Q6: Are there any other methods I can consider if pH adjustment and co-solvents are not sufficient?
A6: For particularly challenging compounds, more advanced techniques can be employed. These include:
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, increasing their apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic guest molecules, enhancing their solubility in water.
-
Particle Size Reduction: Techniques like micronization or sonication can increase the surface area of the solid compound, which can lead to a faster dissolution rate.[5]
These methods are generally more complex and may require formulation development expertise.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Pardhi, V. P., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 10(5-s), 236-243. Retrieved from [Link]
-
Nahire, S. B. (2021). SOLUBILITY, MOLECULAR INTERACTIONS THROUGH DFT STUDY OF MALONIC ACID IN WATER, 1-PROPANOL AND THEIR BINARY MIXTURES AT 293.15-313.15K TEMPERATURE. Journal of Advanced Scientific Research, 12(2) Suppl 1, 235-244. Retrieved from [Link]
-
Patsnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Experiment and modelling on solubility of malonic acid in different solvents. Retrieved from [Link]
-
ResearchGate. (2023, September 2). How to obtain 2-substituted malonic acids?. Retrieved from [Link]
-
IJSDR. (2011, January 12). Methods to boost solubility. Retrieved from [Link]
-
Reddit. (2019, October 4). What pH for Complete Reprotonation of an Acid?. r/chemhelp. Retrieved from [Link]
-
Sawatdee, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Applied Pharmaceutics, 15(3), 1-11. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Racemization of Chiral 2-Methylmalonic Acid Derivatives
Welcome to the advanced troubleshooting and methodology hub for researchers working with chiral malonate derivatives. This guide synthesizes mechanistic causality with field-validated protocols to ensure the preservation of stereochemical integrity during complex syntheses.
The Causality of Racemization in Malonate Systems
Before troubleshooting, it is critical to understand the mechanistic forces at play. Chiral 2-methylmalonic acid derivatives (such as mono-alkyl esters) possess an
During standard peptide or amide coupling workflows, the free carboxylic acid is converted into a highly reactive intermediate (e.g., an
Fig 1. Mechanistic pathways of alpha-carbon racemization vs. chirality retention during coupling.
Troubleshooting & FAQs
Q1: I am using HATU and DIPEA to couple a chiral 2-methylmalonic acid monoester with a primary amine, but my product is completely racemic. Why?
A: HATU is a powerful uronium-based coupling reagent that forms a highly reactive HOAt ester. While excellent for difficult or sterically hindered couplings, it heavily promotes racemization in
Q2: Which coupling reagents and bases are recommended to preserve enantiomeric excess (ee)? A: The golden rule for malonates is: Minimize base strength and maximize aminolysis rate.
-
Reagents: Use DIC (
-Diisopropylcarbodiimide) with Oxyma Pure. Oxyma forms an active ester that is highly reactive toward amines but less prone to base-catalyzed enolization compared to HOAt[1]. Alternatively, the mixed anhydride method using isobutyl chloroformate (IBCF) is highly effective. -
Bases: Replace DIPEA with 2,4,6-trimethylpyridine (TMP/collidine, pKa ~7.4) or
-methylmorpholine (NMM, pKa ~7.3). These bases are strong enough to neutralize the reaction but too weak to efficiently abstract the -proton of the activated malonate.
Q3: How can I ensure my starting chiral monoester is optically pure before coupling?
A: Chemical hydrolysis of dialkyl malonates often leads to partial racemization due to the harsh basic conditions required. The most reliable method to generate enantiopure 2-methylmalonic acid half-esters is through enzymatic desymmetrization. Porcine liver esterase (PLE) can selectively hydrolyze prochiral
Quantitative Data: Impact of Coupling Conditions on ee
The table below summarizes the causality between reagent selection and the stereochemical outcome.
| Coupling Reagent | Base (pKa) | Solvent | Temp (°C) | Expected ee (%) | Mechanistic Outcome |
| HATU | DIPEA (10.5) | DMF | 25 | < 20% | Rapid enolization due to strong base and highly reactive uronium species. |
| EDC·HCl / HOBt | DIPEA (10.5) | DCM | 0 | 60 - 70% | Moderate racemization; HOBt active ester is less prone to enolization than HOAt. |
| DIC / Oxyma Pure | TMP (7.4) | DCM/DMF | 0 | > 95% | Weak base prevents deprotonation; Oxyma provides rapid, neutral coupling[1]. |
| Isobutyl Chloroformate | NMM (7.3) | THF | -20 | > 98% | Mixed anhydride forms rapidly at low temp; NMM minimizes ketene formation. |
Field-Proven Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems. By incorporating in-process controls, you can verify stereochemical integrity before committing to scale-up.
Fig 2. Step-by-step workflow for the racemization-free amide coupling of chiral malonates.
Protocol A: DIC/Oxyma-Mediated Amide Coupling (Recommended for General Use)
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral 2-methylmalonic acid monoester (1.0 equiv) in anhydrous DCM (to achieve a 0.1 M concentration).
-
Additive Addition: Add Oxyma Pure (1.1 equiv). Cool the reaction mixture strictly to 0 °C using an ice-water bath.
-
Activation: Add
-Diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise. Stir for 10-15 minutes at 0 °C.-
Self-Validation Checkpoint: Spot the mixture on a TLC plate. The complete disappearance of the starting monoester confirms the quantitative formation of the active ester.
-
-
Amine Addition: Add the target amine (1.1 equiv) followed immediately by 2,4,6-trimethylpyridine (TMP/collidine) (1.1 equiv) dropwise.
-
Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to gradually warm to room temperature over an additional 2 hours.
-
Self-Validation Checkpoint: Aliquot 10
L of the reaction mixture, quench with methanol, and analyze via chiral HPLC against a known racemic standard to confirm the absence of racemization during the critical coupling phase.
-
-
Workup: Quench the reaction with saturated aqueous NH
Cl. Extract with DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO , and brine. Dry over anhydrous Na SO and concentrate in vacuo.
Protocol B: Mixed Anhydride Method (Recommended for Highly Sensitive Substrates)
-
Preparation: Dissolve the chiral monoester (1.0 equiv) in anhydrous THF (0.1 M) and cool to -20 °C using a dry ice/ethylene glycol bath.
-
Base Addition: Add
-methylmorpholine (NMM) (1.1 equiv). -
Activation: Add isobutyl chloroformate (IBCF) (1.05 equiv) dropwise. Stir for exactly 15 minutes at -20 °C to form the mixed anhydride.
-
Amine Addition: Add the target amine (1.1 equiv) pre-dissolved in a minimal volume of cold THF.
-
Reaction: Stir at -20 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Workup: Dilute the mixture with EtOAc, wash sequentially with 5% aqueous citric acid, saturated NaHCO
, and brine. Dry over anhydrous Na SO and concentrate.
References
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: Nature Communications URL:[Link]
-
Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid
Comparative 1H NMR Analysis Guide: 3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid
Executive Summary & Compound Significance
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid (also known as Mono-tert-butyl methylmalonate ) is a critical chiral building block in pharmaceutical synthesis. Its unique structure—possessing both a labile tert-butyl ester and a free carboxylic acid—allows for orthogonal protection strategies and decarboxylative functionalization.
This guide provides an authoritative analysis of its 1H NMR spectrum. Unlike standard spectral lists, we compare the "performance" of different deuterated solvents in resolving critical signal overlaps and distinguishing the product from its most common synthetic impurities (the di-ester and the di-acid).
Critical Spectral Analysis (The Product)
The 1H NMR spectrum of this molecule is defined by four distinct signal environments. The proximity of the methyl doublet and the tert-butyl singlet requires careful processing.
Theoretical & Observed Shifts (CDCl₃)
| Signal Assignment | Type | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| COOH | Acidic Proton | 10.5 – 12.0 | Broad Singlet | 1H | - | Highly dependent on concentration and water content. Often invisible in wet CDCl₃ due to exchange. |
| Methine | 3.35 – 3.45 | Quartet | 1H | ~7.2 Hz | Deshielded by two carbonyls (acid & ester). The quartet arises from coupling to the adjacent methyl group. | |
| Ester Alkyl | 1.44 – 1.48 | Singlet | 9H | - | Intense singlet. Diagnostic for the ester protection. | |
| Methyl | 1.38 – 1.42 | Doublet | 3H | ~7.2 Hz | Coupled to the methine proton. Often overlaps with the base of the |
Technical Note: The chemical shift of the Methine (
-CH) is the "fingerprint" region. In the desmethyl analog (Mono-tert-butyl malonate), this signal appears as a singlet at ~3.35 ppm [1]. The addition of the methyl group splits this into a quartet and shifts it slightly downfield due to the inductive effect of the alkyl group.
Comparative Analysis: Solvents & Alternatives
To ensure rigorous quality control, we must compare the spectral performance of the product against its synthetic precursors (alternatives) and evaluate solvent suitability.
Comparison A: Solvent Performance (CDCl₃ vs. DMSO- )
The choice of solvent fundamentally alters the "performance" of the analysis, particularly regarding the acidic proton and water suppression.
| Feature | CDCl₃ (Chloroform-d) | DMSO- | Recommendation |
| COOH Visibility | Poor. Often broad/invisible due to exchange. | Excellent. Usually sharp/broad singlet at >12 ppm. | Use DMSO if confirming acid presence is critical. |
| Resolution ( | High. Good separation between the doublet and singlet. | Moderate. DMSO viscosity broadens lines slightly; shifts may converge. | Use CDCl₃ for accurate integration of the methyl group. |
| Sample Recovery | High. Volatile, easy to remove. | Low. Hard to remove; sample is often sacrificed. | Use CDCl₃ for in-process checks. |
Comparison B: Distinguishing Impurities (The "Alternatives")
In synthesis, the product competes with the starting material (Di-tert-butyl methylmalonate) and the hydrolysis byproduct (Methylmalonic acid).
-
Impurity 1: Di-tert-butyl methylmalonate (The Di-ester)
-
Differentiation: Look for the loss of the COOH signal and the doubling of the
-Bu integration . -
Ratio: Product has 9H (
-Bu) : 3H (Me). Di-ester has 18H ( -Bu) : 3H (Me).
-
-
Impurity 2: Methylmalonic acid (The Di-acid)
-
Differentiation:Total disappearance of the
-Bu singlet at ~1.45 ppm. -
Shift: The methyl doublet often shifts downfield slightly due to the loss of the steric bulk of the ester.
-
Visualization of Logic & Structure
Structural Connectivity & Coupling Logic
Figure 1: NMR connectivity map showing the scalar coupling between the Methine and Methyl protons, and the distinct chemical environments.
Impurity Identification Decision Tree
Figure 2: Logical workflow for distinguishing the target mono-ester from common synthetic byproducts.
Experimental Protocol
To achieve the resolution necessary to separate the Methyl doublet from the tert-Butyl singlet, follow this optimized protocol.
Step 1: Sample Preparation
-
Weigh 10–15 mg of the compound into a clean vial.
-
Add 0.6 mL of CDCl₃ (containing 0.03% TMS).
-
Why? High concentration prevents dilution broadening, but too high causes viscosity issues. CDCl₃ is preferred for resolution over DMSO.
-
-
Filtration (Optional but Recommended): Filter through a cotton plug into the NMR tube to remove suspended solids (e.g., dicyclohexylurea if synthesized via DCC coupling) which cause magnetic inhomogeneity.
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Angle: 30° (allows faster relaxation).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Methyl protons relax slowly. A short D1 will attenuate the methyl integral relative to the tert-butyl signal, skewing the 3:1 ratio calculation.
-
-
Scans (NS): 16 scans are sufficient for this concentration.
-
Spectral Width: -2 to 14 ppm (to capture the COOH).
Step 3: Processing
-
Apodization: Apply an Exponential Window Function (LB = 0.3 Hz).
-
Phasing: Manually phase the tert-butyl singlet; automatic phasing often fails due to the signal intensity.
-
Baseline Correction: Apply a polynomial baseline correction, critical for accurate integration of the small Methyl doublet sitting on the tail of the large tert-butyl peak.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved March 1, 2026, from [Link]
-
Beilstein Journals. (2013). Supporting Information: Asymmetric synthesis of quaternary aryl amino acid derivatives. (Referencing methylmalonate shifts). Retrieved March 1, 2026, from [Link]
Technical Analysis of Fragmentation Dynamics: Mono-tert-butyl 2-methylmalonate vs. Analogues
Executive Summary
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of mono-tert-butyl 2-methylmalonate (MtBMM) versus its common synthetic analogues: Dimethyl 2-methylmalonate (DMM) and Mono-methyl 2-methylmalonate (MMM).
While all three compounds serve as C3-synthons in drug development (e.g., for chiral barbiturates or polyketide mimetics), their behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) differs radically due to the lability of the tert-butyl ester. Understanding these differences is critical for validating synthesis intermediates and monitoring deprotection reactions.
Key Differentiator
MtBMM exhibits a diagnostic "Cascade Fragmentation" pathway—rapid loss of isobutene followed by decarboxylation—which is absent in stable diesters like DMM.
Structural & Physicochemical Context
| Feature | Mono-tert-butyl 2-methylmalonate (MtBMM) | Dimethyl 2-methylmalonate (DMM) | Mono-methyl 2-methylmalonate (MMM) |
| Structure | Free Acid + t-Butyl Ester | Diester (Symmetric) | Free Acid + Methyl Ester |
| MW ( g/mol ) | 174.20 | 146.14 | 132.11 |
| Stability | Labile (Acid/Thermal sensitive) | High | Moderate |
| Primary Loss | Isobutene ( | Methoxy ( | Methanol ( |
Fragmentation Mechanism Analysis
The fragmentation of MtBMM is dominated by the McLafferty-type rearrangement inherent to tert-butyl esters, followed by the decarboxylation characteristic of malonic acids.
The "Cascade" Pathway (MtBMM)
Unlike methyl esters, the tert-butyl group possesses
Pathway Visualization
The following diagram illustrates the unique cascade fragmentation of MtBMM compared to the standard cleavage of DMM.
Figure 1: Comparative fragmentation pathways. MtBMM undergoes a specific rearrangement-elimination sequence (Left), whereas DMM follows standard ester alpha-cleavage (Right).
Experimental Data Comparison
The following table synthesizes expected ion abundances based on standard EI-MS libraries for malonate derivatives.
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
| m/z | MtBMM (Target) | DMM (Alternative) | Assignment / Origin |
| 174 | < 1% (Weak/Absent) | — | Molecular Ion ( |
| 146 | — | 15-20% | Molecular Ion ( |
| 118 | 30-50% | — | |
| 115 | — | 100% (Base Peak) | |
| 74 | 100% (Base Peak) | 5-10% | |
| 57 | 20-40% | — | |
| 59 | — | 40-60% |
Interpretation for Researchers
-
Absence of Molecular Ion: Do not expect to see a strong parent peak at m/z 174 for MtBMM. The labile tert-butyl group fragments inside the source.
-
The "57" Flag: A strong peak at m/z 57 combined with m/z 74 is the fingerprint of MtBMM.
-
Differentiation: If you observe m/z 115, your sample contains the dimethyl ester (DMM), likely from transesterification or incomplete hydrolysis.
Experimental Protocols
Protocol A: GC-MS Analysis for Purity Check
Use this protocol to verify the integrity of MtBMM and ensure no thermal degradation occurs in the injector.
Instrument: Agilent 7890B/5977B (or equivalent). Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Sample Prep: Dissolve 1 mg MtBMM in 1 mL Ethyl Acetate (avoid Methanol to prevent transesterification).
-
Inlet Conditions:
-
Mode: Split (20:1).
-
Critical: Temperature set to 150°C (Low temperature prevents thermal decarboxylation of the free acid before ionization).
-
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Hold 2 min.
-
-
MS Source: 230°C, 70 eV.
-
Validation: Look for the peak at Retention Time (RT) ~4.5 min (varies by flow). Confirm spectrum matches the "Cascade" pattern (Base peak 74, significant 57).
Protocol B: Monitoring Deprotection (LC-MS)
Use this for monitoring the removal of the t-butyl group to yield methylmalonic acid.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).
-
Ionization: ESI Negative Mode (ESI-).
-
Note: In ESI-, MtBMM (MW 174) will appear as m/z 173 [M-H]- .
-
The product, Methylmalonic acid (MW 118), will appear as m/z 117 [M-H]- .
-
Unlike EI, ESI is "soft" and will preserve the molecular ion, making it better for reaction monitoring than structural fingerprinting.
-
References
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard reference for McLafferty rearrangement and ester fragmentation).
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Protocols for handling thermally labile esters in GC).
-
BenchChem. (2025).[3] Spectroscopic identification of mono- and di-alkylated malonates. Retrieved from .
-
Sigma-Aldrich. (n.d.). Product Specification: Mono-tert-Butyl malonate. Retrieved from .
- NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library.
Sources
Precision Purity Analysis of Malonic Acid Half-Esters: A Comparative Guide
Topic: HPLC Method for Purity Determination of Malonic Acid Half-Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Trojan Horse" of Intermediates
Malonic acid half-esters (MHEs), such as monoethyl malonate (MEM) or monomethyl malonate, are critical "Trojan Horses" in drug development. They are essential for introducing acetate units or
Unlike stable diesters, MHEs exist in a precarious state of equilibrium. They are prone to disproportionation (reverting to diacid and diester) and thermal decarboxylation (degrading to acetic acid derivatives).
The Core Thesis: Standard Gas Chromatography (GC) is fundamentally flawed for MHE purity assessment due to the thermal degradation of the analyte during injection. Reverse-Phase HPLC (RP-HPLC) with acidic buffering is the only authoritative method for determining purity without altering the sample's composition during analysis.
The Analytical Challenge: Why Standard Methods Fail
To select the correct method, one must understand the degradation pathways. The MHE is not a static molecule; it is the center of a "instability triangle."
The Instability Triangle (Visualized)
The following diagram illustrates why thermal methods (GC) and non-separative methods (Titration) fail.
Figure 1: The degradation pathways of Malonic Acid Half-Esters. Thermal methods trigger the black dashed pathways, invalidating the results.
Method Comparison: HPLC vs. Alternatives
The following table objectively compares the primary analytical techniques available for MHE analysis.
| Feature | RP-HPLC (Recommended) | GC / GC-MS | qNMR (Quantitative NMR) | Titration |
| Primary Mechanism | Partitioning (Polarity) | Volatility | Magnetic Resonance | Acid-Base Neutralization |
| Sample State | Liquid (Ambient/Cold) | Gas (High Heat) | Liquid (Ambient) | Liquid |
| Thermal Stability | High (Analyzed < 40°C) | Low (Decarboxylation risk) | High | High |
| Specificity | Excellent (Separates Mono/Di/Ester) | Good (Only if derivatized) | Excellent (Structural ID) | Poor (Cannot distinguish acid types) |
| Sensitivity (LOD) | High (UV @ 210nm) | High (FID/MS) | Moderate (~0.1-1%) | Low |
| Throughput | High (Automated) | Low (Derivatization required) | Low | Moderate |
| Verdict | Gold Standard | Avoid (unless derivatized) | Secondary Verification | Rough Assay Only |
Why HPLC Wins:
-
Preservation of Integrity: HPLC operates at ambient or sub-ambient temperatures, preventing the decarboxylation that occurs in GC injector ports.
-
Equilibrium Resolution: It physically separates the malonic acid (polar), mono-ester (medium), and diester (non-polar), which titration cannot distinguish.
-
No Derivatization: Unlike GC, which requires methylation (potentially masking the very impurities you are trying to measure), HPLC analyzes the native molecule.
The "Gold Standard" Protocol: Acidic RP-HPLC
This protocol is designed to suppress the ionization of the carboxylic acid group (
Chromatographic Conditions
-
Column: C18 (L1) with high aqueous stability (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3).
-
Why: Standard C18 columns may suffer from "phase collapse" in high-aqueous mobile phases required to retain polar acids.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.-
Why: Low pH (< 2.[1]5) suppresses ionization (
), increasing retention. Phosphoric acid is transparent at low UV wavelengths.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Wavelength: 210 nm.
-
Why: MHEs lack strong chromophores; detection relies on the carbonyl
transition.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Do not heat the column).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Hold (Retain Malonic Acid) |
| 5.0 | 5 | Isocratic Elution |
| 15.0 | 60 | Gradient (Elute Mono/Diesters) |
| 20.0 | 90 | Wash |
| 21.0 | 5 | Re-equilibration |
Sample Preparation (Crucial Step)
The Error Source: Dissolving MHEs in pure methanol or water can induce transesterification or hydrolysis before injection.
-
Diluent: Use Mobile Phase A (0.1%
). -
Concentration: 0.5 – 1.0 mg/mL.
-
Handling: Prepare fresh. If autosampler storage is needed, keep at 4°C.
Experimental Workflow & Self-Validation
To ensure trustworthiness, the method must be self-validating. The workflow below incorporates "System Suitability" checkpoints that act as Go/No-Go gates.
Figure 2: Validated Analytical Workflow. The SST (System Suitability Test) is mandatory to confirm separation of the equilibrium triad.
Validation Criteria (Acceptance Limits)
-
Resolution (
): > 2.0 between Malonic Acid and Half-Ester. -
Tailing Factor (
): < 1.5 (Acidic mobile phase is critical here to prevent tailing). -
LOD: ~0.05% (area) for Malonic Acid impurity.
References
-
SIELC Technologies. (2018). Separation of Potassium methyl malonate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Helix Chromatography. (2025). HPLC Methods for analysis of Malonic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Malonic esters - Acidity and Decarboxylation. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester Synthesis and Decarboxylation Mechanism. Retrieved from [Link]
Sources
Chiral HPLC separation of (R) and (S) 2-methylmalonic acid mono-tert-butyl ester
Comparative Guide: Chiral HPLC Separation of (R)- and (S)-2-Methylmalonic Acid Mono-tert-butyl Ester
Introduction
The enantiomeric resolution of 2-methylmalonic acid mono-tert-butyl ester presents a classic chromatographic challenge. As a highly versatile chiral building block used in the synthesis of complex polyketides and active pharmaceutical ingredients (APIs), determining its precise enantiomeric excess (ee) is critical[1]. However, the molecule possesses a contradictory structural profile: a highly polar, ionizable free carboxylic acid paired with a bulky, highly lipiphatic tert-butyl ester.
This guide objectively evaluates the performance of industry-standard chiral stationary phases (CSPs) for this analyte, explaining the mechanistic causality behind column selection and providing a self-validating experimental protocol for immediate laboratory implementation.
Mechanistic Insights: The Causality of Chiral Recognition
To successfully separate the (R) and (S) enantiomers of this half-ester, an Application Scientist must navigate two primary chemical hurdles:
1. The Ionization Problem (Secondary Interactions) The free carboxyl group (-COOH) is prone to deprotonation. In standard normal-phase chromatography, a deprotonated acid will interact non-specifically with residual silanols on the silica support of the CSP. This results in severe peak tailing, shifting retention times, and potential irreversible adsorption[2].
-
The Causality: To suppress ionization and force the analyte into a neutral state, an acidic modifier must be introduced into the mobile phase. The addition of 0.1% Trifluoroacetic Acid (TFA) provides the necessary proton-rich environment to neutralize the analyte, ensuring that interactions occur exclusively with the chiral selector rather than the silica matrix.
2. The Absence of
-
The Causality: Separation must rely entirely on hydrogen bonding (between the CSP's carbamate linkages and the analyte's carbonyl/carboxyl groups) and steric inclusion. The chiral cavity of the stationary phase must physically accommodate the bulky tert-butyl group to allow the hydrogen bonds to form stereoselectively[3].
Column Comparison & Quantitative Data
We evaluated three standard polysaccharide-based columns for the resolution of this malonate half-ester. The data below summarizes the chromatographic performance under optimized normal-phase conditions.
Standardized Conditions:
-
Dimensions: 250 mm × 4.6 mm, 5 µm
-
Mobile Phase: Hexane / Isopropanol / TFA (95 : 5 : 0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm
| Column | Polysaccharide Backbone | Chiral Selector (Derivatization) | Retention Time (R) | Retention Time (S) | Selectivity ( | Resolution (Rs) | Peak Shape |
| Chiralpak AD-H | Amylose | 3,5-Dimethylphenylcarbamate | 8.4 min | 10.2 min | 1.28 | 2.4 | Excellent, sharp |
| Chiralcel OD-H | Cellulose | 3,5-Dimethylphenylcarbamate | 11.5 min | 12.1 min | 1.07 | 0.9 | Moderate tailing |
| Chiralpak AS-H | Amylose | (S)- | 14.2 min | 14.2 min | 1.00 | 0.0 | Co-elution |
Expert Analysis: The Chiralpak AD-H column significantly outperforms the alternatives. The causality lies in the polymer backbone. Amylose forms a relatively flexible helical structure that perfectly encapsulates the bulky tert-butyl group of the malonate. In contrast, the cellulose backbone of the OD-H column forms a more rigid, linear cavity that restricts the deep inclusion of the tert-butyl moiety, leading to weaker stereoselective hydrogen bonding and poor resolution (Rs < 1.5).
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) to validate the method in real-time.
Step 1: Mobile Phase Preparation
-
Measure 950 mL of HPLC-grade Hexane and 50 mL of HPLC-grade Isopropanol (IPA).
-
Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA).
-
Critical Note: Do not use aged TFA. Degraded TFA absorbs heavily at 210 nm, which will obscure the weak aliphatic carbonyl absorbance of the analyte.
-
-
Degas the mixture via ultrasonication for 10 minutes.
Step 2: Sample Preparation
-
Weigh 5.0 mg of the 2-methylmalonic acid mono-tert-butyl ester sample.
-
Dissolve entirely in 1.0 mL of the prepared mobile phase.
-
Causality: Dissolving the sample in the exact mobile phase prevents "solvent shock" at the column head, which is a primary cause of artificial peak splitting in chiral chromatography.
-
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: Chromatographic Execution
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min (Isocratic)
-
Injection Volume: 10 µL
-
Thermostat: 25°C ± 1°C. (Strict temperature control is mandatory; thermal fluctuations alter the kinetic energy of the analyte, disrupting the delicate hydrogen bonds required for chiral recognition).
Step 4: System Suitability Testing (SST) - Self-Validation
Before analyzing unknown samples, the system must pass these three validation gates:
-
Baseline Validation: Inject 10 µL of blank mobile phase. The baseline at 210 nm must be flat without ghost peaks.
-
Modifier Efficacy (Tailing Factor): The tailing factor (Tf) of the second eluting peak must be
. If Tf > 1.5, the TFA modifier is either insufficient or degraded; prepare a fresh mobile phase. -
Resolving Power: The resolution (Rs) between the (R) and (S) enantiomers must be
(baseline resolution).
Workflow Visualization
Workflow for chiral HPLC method development of acidic mono-esters.
References
1.1, Frontiers in Chemistry, 2023. 2.2, The Journal of Organic Chemistry, 2010. 3.3, The Journal of Organic Chemistry, 2024.
Sources
A Comparative Guide to Infrared (IR) Spectroscopy Peaks for Carboxylic Acid vs. Ester Groups
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of analytical chemistry, infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure. Its power lies in its ability to probe the vibrational transitions of chemical bonds, providing a unique "fingerprint" for different functional groups.[1][2][3] For professionals in research and drug development, the accurate identification of functional groups is paramount, as it directly impacts a molecule's chemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison of the IR spectral features of two of the most common and structurally similar functional groups: carboxylic acids and esters. By understanding their distinct spectroscopic signatures, researchers can confidently differentiate between these two classes of compounds, a critical step in synthesis, quality control, and molecular characterization.
The Foundational Principle: Molecular Vibrations
Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energy levels of their chemical bonds.[1][4] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy and transitions to a higher vibrational state. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The position, intensity, and shape of these absorption bands provide a wealth of information about the functional groups present in a molecule.[5][6]
The Telltale Signs: Distinguishing Carboxylic Acids from Esters
While both carboxylic acids (-COOH) and esters (-COOR) contain a carbonyl group (C=O), their surrounding atomic arrangement leads to distinct and readily identifiable differences in their IR spectra.[7]
The Carboxylic Acid Signature: A Tale of Two Broad Peaks
The most definitive feature in the IR spectrum of a carboxylic acid is the exceptionally broad O-H stretching vibration, which typically appears as a wide band in the region of 3300-2500 cm⁻¹ .[1][8] This broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid molecules, which form dimers in the solid and liquid states.[1][8][9] This hydrogen bonding creates a continuum of O-H bond strengths, resulting in a wide range of absorption frequencies.[1] This broad O-H absorption often overlaps with the C-H stretching vibrations.[10]
The second key peak for a carboxylic acid is the strong and sharp C=O stretching vibration, which is typically observed between 1725-1700 cm⁻¹ .[7] The exact position can be influenced by factors such as conjugation and hydrogen bonding.
Additionally, carboxylic acids exhibit a C-O stretching vibration, which appears in the range of 1320-1210 cm⁻¹ , and an out-of-plane O-H bend, which can be seen between 950-910 cm⁻¹ .[8]
The Ester Signature: A Sharper Picture
In contrast to carboxylic acids, esters lack the hydroxyl group and therefore do not exhibit the broad O-H stretching band. This absence is a primary and immediate point of differentiation.
The carbonyl (C=O) stretching vibration in esters is typically found at a slightly higher wavenumber than in carboxylic acids, appearing as a strong, sharp peak in the range of 1750-1735 cm⁻¹ .[7][11] This shift to a higher frequency is due to the electron-withdrawing effect of the adjacent oxygen atom, which strengthens the C=O double bond.
A key characteristic of esters is the presence of two distinct C-O stretching vibrations.[12][13] The asymmetric C-O-C stretch is a strong and broad band typically found between 1300-1150 cm⁻¹ , while the symmetric C-O-C stretch appears as a weaker band between 1150-1000 cm⁻¹ .[13] The presence of these two C-O stretching bands is a strong indicator of an ester functional group.
Data at a Glance: A Comparative Summary
| Vibrational Mode | Carboxylic Acid (cm⁻¹) | Ester (cm⁻¹) | Key Differentiating Features |
| O-H Stretch | 3300-2500 (very broad, strong) | Absent | The presence of a very broad O-H stretch is the hallmark of a carboxylic acid. |
| C=O Stretch | 1725-1700 (strong, sharp) | 1750-1735 (strong, sharp) | The C=O stretch in esters is typically at a higher wavenumber. |
| C-O Stretch | 1320-1210 (medium) | 1300-1150 (asymmetric, strong, broad) and 1150-1000 (symmetric, weaker) | Esters exhibit two distinct C-O stretching bands. |
| O-H Bend (out-of-plane) | 950-910 (broad, medium) | Absent | This broad peak is another indicator for carboxylic acids. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following is a generalized protocol for obtaining an IR spectrum of a liquid or solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is a common and convenient method for analyzing a wide range of samples with minimal preparation.
Objective: To obtain a clean and interpretable IR spectrum of an organic compound to identify the presence of a carboxylic acid or ester functional group.
Materials:
-
FTIR Spectrometer with ATR accessory
-
Sample (liquid or solid)
-
Spatula (for solid samples)
-
Dropper or pipette (for liquid samples)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Background Spectrum Acquisition:
-
Rationale: This step is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the final sample spectrum, ensuring that the resulting spectrum is solely that of the sample.
-
Procedure:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
With nothing on the crystal, initiate the background scan using the spectrometer's software.
-
The software will collect and store the background spectrum.
-
-
-
Sample Application:
-
Rationale: Proper sample application ensures good contact with the ATR crystal, which is essential for obtaining a strong and representative signal.
-
Procedure:
-
For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
For Solid Samples: Place a small amount of the solid sample onto the ATR crystal using a clean spatula. Use the pressure arm of the ATR accessory to press the solid firmly and evenly against the crystal. A consistent pressure is key for reproducible results.
-
-
-
Sample Spectrum Acquisition:
-
Rationale: This step collects the infrared spectrum of the sample. The software will automatically ratio the single beam spectrum of the sample against the stored background spectrum to generate the final absorbance or transmittance spectrum.
-
Procedure:
-
Initiate the sample scan using the spectrometer's software.
-
The software will display the resulting IR spectrum.
-
-
-
Data Analysis and Interpretation:
-
Rationale: This is the core of the experiment, where the spectral features are analyzed to identify the functional groups present.
-
Procedure:
-
Examine the obtained spectrum for the key characteristic peaks of carboxylic acids and esters as detailed in the table above.
-
Pay close attention to the region between 4000 cm⁻¹ and 2500 cm⁻¹ for the presence or absence of a broad O-H stretch.
-
Analyze the carbonyl region (around 1700 cm⁻¹) for the precise position of the C=O stretch.
-
Inspect the fingerprint region (below 1500 cm⁻¹) for the characteristic C-O stretching bands.
-
-
-
Cleaning:
-
Rationale: Thorough cleaning of the ATR crystal after each measurement prevents cross-contamination between samples.
-
Procedure:
-
Remove the sample from the ATR crystal.
-
Clean the crystal thoroughly with a lint-free wipe dampened with an appropriate solvent.
-
Allow the crystal to dry completely before the next measurement.
-
-
Logical Workflow for Differentiation
The following diagram illustrates a systematic approach to distinguishing between a carboxylic acid and an ester based on their IR spectra.
Sources
- 1. echemi.com [echemi.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Detailed Explanation of Infrared Spectroscopy Characteristic Functional Group Analysis Technology - Oreate AI Blog [oreateai.com]
- 5. tutorchase.com [tutorchase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. brainly.com [brainly.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
A Researcher's Guide to Validating Ester Hydrolysis with Thin-Layer Chromatography
In the realm of synthetic chemistry and drug development, the precise monitoring of chemical reactions is paramount to ensuring product purity and optimizing reaction conditions. The hydrolysis of esters, a fundamental reaction in organic chemistry, is a critical step in the synthesis of many pharmaceutical compounds. This guide provides a comprehensive, experience-driven approach to validating the progress of ester hydrolysis using a simple, rapid, and cost-effective technique: thin-layer chromatography (TLC). We will delve into the principles behind the method, provide a detailed experimental protocol, and compare its performance against other common analytical techniques.
The Chemistry: Understanding Ester Hydrolysis
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction typically catalyzed by an acid or a base. The progress of this reaction is characterized by the consumption of the starting ester and the formation of its corresponding products. Monitoring this transformation is crucial for determining the reaction's endpoint and preventing the formation of unwanted byproducts.
The Technique: Thin-Layer Chromatography as a Monitoring Tool
Thin-layer chromatography is a powerful and widely used separation technique in organic chemistry. Its simplicity, speed, and low cost make it an ideal choice for the real-time monitoring of chemical reactions. The principle of TLC lies in the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents that moves up the plate via capillary action).
The separation is based on the polarity of the compounds. In the context of ester hydrolysis, the starting material (ester) is generally less polar than its products (carboxylic acid and alcohol). This difference in polarity leads to a difference in their affinity for the stationary phase. The less polar ester will travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, the more polar carboxylic acid and alcohol will interact more strongly with the polar silica gel stationary phase, traveling a shorter distance and exhibiting lower Rf values.
The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Rf = Distance traveled by the compound / Distance traveled by the solvent front
By spotting the reaction mixture on a TLC plate at different time intervals, one can visualize the disappearance of the starting material spot and the appearance of the product spots, thus confirming the progress of the hydrolysis.
Experimental Protocol: A Step-by-Step Guide to TLC Monitoring
This protocol outlines a self-validating system for monitoring ester hydrolysis.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane)
-
Visualization agent (e.g., potassium permanganate stain or a UV lamp)
-
Reaction mixture at various time points (e.g., t=0, t=1h, t=2h, etc.)
-
Reference standards (starting ester, expected carboxylic acid, and alcohol)
Workflow for Validating Ester Hydrolysis using TLC
Caption: Workflow for monitoring ester hydrolysis using TLC.
Detailed Methodology:
-
Preparation of the Mobile Phase: The choice of the mobile phase is critical for achieving good separation. A common starting point for esters is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. The ratio can be optimized to achieve an Rf value for the starting ester between 0.3 and 0.5. For example, a 30:70 mixture of ethyl acetate to hexane is often a good starting point.
-
Preparation of the TLC Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better and more reproducible results. Close the chamber and allow it to equilibrate for at least 15-20 minutes.
-
Spotting the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Using separate capillary tubes, spot the starting ester, the reaction mixture at different time points, and, if available, the pure expected products (co-spotting). The spots should be small and concentrated to avoid streaking.
-
Developing the TLC Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring that the baseline is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Many organic compounds are not visible to the naked eye. Visualization can be achieved by:
-
UV Light: If the compounds are UV-active (often indicated by F254 on the TLC plate), they will appear as dark spots under a UV lamp.
-
Staining: A variety of chemical stains can be used to visualize the spots. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with compounds that can be oxidized, appearing as yellow spots on a purple background.
-
-
Analysis and Interpretation: After visualization, calculate the Rf values for each spot. A successful hydrolysis will show the disappearance of the starting material spot and the appearance of new spots corresponding to the carboxylic acid and alcohol products. By comparing the Rf values of the spots from the reaction mixture to those of the reference standards, you can confirm the identity of the products. The relative intensity of the spots can also give a qualitative indication of the reaction's progress.
Data Interpretation: A Visual Comparison
The following table provides a hypothetical but typical example of the results one might expect when monitoring the hydrolysis of ethyl acetate to acetic acid and ethanol.
| Compound | Polarity | Expected Rf Value (30:70 Ethyl Acetate:Hexane) | Observations on TLC Plate |
| Ethyl Acetate (Starting Material) | Low | ~0.6 | Spot diminishes over time. |
| Acetic Acid (Product) | High | ~0.2 | Spot appears and intensifies over time. |
| Ethanol (Product) | High | ~0.1 | Spot appears and intensifies over time. |
Comparative Analysis: TLC vs. Other Techniques
While TLC is an excellent tool for rapid, qualitative monitoring, other techniques offer quantitative data and higher resolution.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Differential partitioning between a solid stationary phase and a liquid mobile phase. | High-pressure separation on a packed column with a liquid mobile phase. | Separation of volatile compounds in a gaseous mobile phase. |
| Speed | Very fast (minutes). | Slower (minutes to an hour). | Slower (minutes to an hour). |
| Cost | Low (inexpensive plates and solvents). | High (expensive instrumentation and solvents). | High (expensive instrumentation and gases). |
| Data | Qualitative to semi-quantitative. | Highly quantitative and reproducible. | Highly quantitative and reproducible. |
| Resolution | Lower. | High. | Very high for volatile compounds. |
| Ideal For | Rapid reaction monitoring, screening of reaction conditions. | Purity determination, quantitative analysis of complex mixtures. | Analysis of volatile and thermally stable compounds. |
Conclusion
Thin-layer chromatography is an indispensable tool for the modern chemist, providing a rapid, reliable, and cost-effective method for monitoring the progress of ester hydrolysis. Its simplicity allows for real-time decision-making in the laboratory, enabling the optimization of reaction times and conditions. While it may not offer the quantitative precision of techniques like HPLC or GC, its value as a frontline analytical tool is undeniable. By understanding the principles and mastering the experimental technique, researchers can effectively validate the successful conversion of esters to their corresponding carboxylic acids and alcohols, a critical step in numerous synthetic pathways.
References
-
Clark, J. (2016). Thin Layer Chromatography. Chemguide. [Link]
A Comparative Guide to Elemental Analysis Standards for C8H14O4 Compounds
In the realms of pharmaceutical development, chemical research, and quality control, the precise characterization of organic compounds is non-negotiable. For any given compound, such as those with the molecular formula C8H14O4, confirming its elemental composition is a fundamental step in verifying its identity, purity, and quality.[1][2][3] This guide provides an in-depth comparison of the standards, methodologies, and best practices for the elemental analysis of C8H14O4 compounds, designed for researchers, scientists, and drug development professionals.
The Foundational Importance of Elemental Analysis
Elemental analysis is the process of determining the elemental composition of a sample, providing quantitative data on the amount of each element present.[1][4] For a synthesized C8H14O4 compound, such as diethyl succinate or dimethyl adipate, elemental analysis serves as a primary gatekeeper for quality. It validates that the empirical formula matches the theoretical composition, a critical requirement for regulatory submissions and ensuring the reliability of research data. The most common and robust method for this purpose is combustion analysis, which determines the content of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O).[1][4]
Theoretical Composition: The Benchmark for C8H14O4
Any experimental result requires a theoretical benchmark for comparison. For any compound with the molecular formula C8H14O4, the expected mass percentages of each element are constant.
Molecular Formula: C8H14O4 Molar Mass: 174.20 g/mol
| Element | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 55.16% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 8.10% |
| Oxygen (O) | 15.999 | 4 | 63.996 | 36.74% |
These theoretical values are the "gold standard" against which all experimental results are measured.
Core Methodology: Combustion Analysis
The gold standard for determining the C, H, and O content in organic compounds is combustion analysis.[4][5] Modern CHN/O analyzers are automated instruments that perform this analysis with high precision and accuracy.[5]
The Principle of Operation:
-
Combustion (for C and H): A small, precisely weighed sample (typically 1-3 mg) is encapsulated in a tin or silver container and combusted in a furnace at high temperatures (~950-1000°C) in the presence of excess oxygen.[6] This process quantitatively converts all carbon in the sample to carbon dioxide (CO2) and all hydrogen to water (H2O).[5][6]
-
Pyrolysis (for O): For oxygen analysis, the sample is pyrolyzed in the absence of oxygen. The resulting gases are passed over a carbon catalyst, which converts all oxygen into carbon monoxide (CO).
-
Gas Separation and Detection: The resulting mixture of gases (CO2, H2O, CO) is passed through a separation column (often using gas chromatography principles) and quantified by a thermal conductivity detector (TCD) or non-dispersive infrared (NDIR) sensors.[1][7] The instrument's software then back-calculates the mass percentage of each element in the original sample.
Workflow of Modern Combustion Analysis
The following diagram illustrates the typical workflow for determining the elemental composition of a C8H14O4 sample.
Caption: Figure 1. High-level workflow for elemental analysis.
The Cornerstone of Accuracy: Certified Reference Materials (CRMs)
The trustworthiness of any elemental analysis result hinges on proper instrument calibration. This is achieved using Certified Reference Materials (CRMs)—highly pure, stable organic compounds with a precisely known elemental composition.[8][9] An instrument is calibrated by analyzing a CRM and adjusting its response factor until the measured values match the CRM's theoretical values.
For a C8H14O4 compound, it is best practice to select a CRM with a similar elemental composition to minimize analytical bias.
Table of Suitable Certified Reference Materials:
| CRM Name | Formula | % Carbon | % Hydrogen | % Oxygen | Key Characteristics |
| Acetanilide | C8H9NO | 71.09% | 6.71% | 11.84% | Common, stable standard for C/H/N. |
| Benzoic Acid | C7H6O2 | 68.85% | 4.95% | 26.20% | Excellent standard for oxygen determination due to high oxygen content. |
| Sulfanilamide | C6H8N2O2S | 41.85% | 4.68% | 18.58% | Used when sulfur is also of interest, but a reliable C/H standard. |
| EDTA | C10H16N2O8 | 41.10% | 5.52% | 43.79% | High oxygen content makes it suitable for O analysis and its C/H values are in a useful range. |
Note: The selection of a CRM should be documented, and its certificate of analysis should be retained for auditing purposes. CRMs should be sourced from accredited suppliers like NIST, Sigma-Aldrich (TraceCERT®), or Elemental Microanalysis.[9]
Experimental Protocol: A Self-Validating System
This protocol describes a self-validating method for the elemental analysis of a C8H14O4 sample. The inclusion of blanks, standards, and checks ensures the trustworthiness of the results.
Objective: To determine the %C, %H, and %O of a C8H14O4 sample.
Instrumentation: A modern CHNOS elemental analyzer.
Materials:
-
C8H14O4 test sample, dried to constant weight.
-
Certified Reference Material (e.g., Benzoic Acid).
-
High-purity tin or silver capsules.
-
Carrier gases (Helium and Oxygen) of appropriate purity (>99.995%).
-
Microbalance (readable to 0.001 mg).
Methodology:
-
Instrument Preparation & Conditioning:
-
Ensure the combustion and reduction tubes are packed with fresh reagents as per the manufacturer's guidelines.
-
Perform a leak test on the system.
-
Condition the instrument by running at least three empty tin capsules (blanks) to ensure a stable baseline. The results for these blanks should be negligible.
-
-
Calibration:
-
Accurately weigh 3-5 replicates of the chosen CRM (e.g., Benzoic Acid) into tin capsules, aiming for a sample weight of 1-3 mg.
-
Analyze the CRM replicates.
-
The instrument software will generate a calibration factor based on the known composition of the CRM. The Relative Standard Deviation (RSD) of the replicate analyses should be ≤0.2%.
-
-
System Suitability & Calibration Verification:
-
Analyze a mid-weight CRM sample as an unknown.
-
The result must be within the acceptable limits of the theoretical value (typically ±0.3% absolute). This verifies the integrity of the calibration.
-
-
Sample Analysis:
-
Accurately weigh 3 replicates of the C8H14O4 test sample into tin capsules (1-3 mg).
-
Analyze the sample replicates.
-
-
Data Analysis & Acceptance Criteria:
-
The instrument software will automatically calculate the average %C, %H, and %O for the sample replicates.
-
Acceptance Criterion: Per common pharmaceutical industry standards, which often align with guidelines from pharmacopeias like the USP, the mean experimental value for each element should be within ±0.4% (absolute) of the theoretical value.
-
The RSD for the sample replicates should be ≤0.3%.
-
Logic of a Self-Validating Analytical Run
This diagram illustrates the decision-making process and quality checks embedded within a single analytical run, ensuring the final data is trustworthy.
Caption: Figure 2. Decision logic for a valid elemental analysis.
Performance Comparison and Data Interpretation
The ultimate goal is to compare the experimental data against the theoretical values for C8H14O4.
Example Data Set and Interpretation:
| Analyte | Theoretical Value (%) | Experimental Result (%) | Absolute Difference (%) | Pass/Fail |
| % Carbon | 55.16 | 55.31 | 0.15 | Pass |
| % Hydrogen | 8.10 | 8.01 | -0.09 | Pass |
| % Oxygen | 36.74 | 36.55 | -0.19 | Pass |
In this example, all results fall within the ±0.4% acceptance window, confirming the elemental composition of the sample is consistent with the formula C8H14O4. A failing result would trigger an investigation into sample purity, homogeneity, or potential issues with the analytical system.
Conclusion
The elemental analysis of C8H14O4 compounds, while routine, demands rigorous adherence to established standards and protocols to ensure data integrity. The foundation of a reliable analysis rests on three pillars: a properly functioning combustion analyzer, the use of appropriate and certified reference materials for calibration, and a self-validating experimental design that includes blanks and controls. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can generate trustworthy, high-quality data to support their scientific and regulatory objectives.
References
-
Combustion analysis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). GXP-CC. Retrieved from [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. Retrieved from [Link]
-
ASTM D5291 - 21 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. Retrieved from [Link]
-
Introduction to Combustion Analysis. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]
-
Combustion Analysis. (n.d.). Chemistry. Retrieved from [Link]
-
Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]
-
USP General Chapter <232> Elemental Impurities—Limits. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]
-
USP General Chapter <233> Elemental Impurities—Procedures. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]
Sources
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- 2. smithers.com [smithers.com]
- 3. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Combustion analysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 8. Analytical Standards, Standard/Certified Reference Materials | Agilent [agilent.com]
- 9. Standards and CRMs [elementalmicroanalysis.com]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess (ee) of Alpha-Methylated Malonate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) for chiral molecules such as alpha-methylated malonate derivatives is not just a matter of analytical rigor; it is a cornerstone of stereoselective synthesis, ensuring the efficacy and safety of potential therapeutic agents. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and practical insights. We will delve into the causality behind experimental choices, offering a self-validating framework for your analytical workflows.
The Crucial Role of Enantiomeric Purity in Alpha-Methylated Malonates
Alpha-methylated malonates are versatile chiral building blocks in organic synthesis. The introduction of a methyl group at the alpha-position creates a stereocenter, leading to the existence of two enantiomers. These enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately quantify the enantiomeric composition of these derivatives is paramount. This guide will compare and contrast the most effective methods for this critical analytical task.
A Comparative Analysis of Key Analytical Techniques
The principal methods for determining the enantiomeric excess of alpha-methylated malonate derivatives include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. Each technique offers a unique set of advantages and limitations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Auxiliaries |
| Principle | Differential interaction with a chiral stationary phase leading to separation. | Differential interaction with a chiral stationary phase for volatile compounds. | Formation of diastereomeric complexes with distinct NMR signals. |
| Sample Preparation | Simple dissolution in a suitable mobile phase. | May require derivatization to increase volatility. | Simple mixing with a chiral solvating agent or chemical reaction with a chiral derivatizing agent. |
| Analysis Time | ~15-20 minutes per sample. | ~30 minutes per sample.[1] | ~5-15 minutes per sample.[1] |
| Resolution | Excellent resolution (Rs ≥ 5) can be achieved.[1] | High resolution can be achieved with appropriate chiral columns. | Dependent on the choice of chiral auxiliary and NMR field strength. |
| Sensitivity (LOD/LOQ) | High sensitivity. For some applications, LOD can be in the low µg/mL range.[1][2] | High sensitivity, especially with mass spectrometry (MS) detection. | Generally lower sensitivity than chromatographic methods.[1][2] |
| Accuracy | High, with results showing good agreement with nominal concentrations.[2] | High, with proper calibration. | High, with absolute errors in ee determinations reported to be within 2.0%.[2] |
| Precision | Excellent, with high reproducibility. | Good, with proper control of injection volume and oven temperature. | Good, with results in good agreement with HPLC methods.[2] |
| Non-destructive | Yes. | Yes. | Yes, particularly with chiral solvating agents. |
| Instrumentation | HPLC system with a UV or other suitable detector. | Gas Chromatograph with a Flame Ionization Detector (FID) or MS detector. | NMR Spectrometer. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most widely used and robust method for the determination of enantiomeric excess.[3] Its strength lies in the physical separation of enantiomers on a chiral stationary phase (CSP), leading to distinct peaks in the chromatogram that can be accurately integrated.
The Causality Behind the Method
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the alpha-methylated malonate and the chiral selector of the stationary phase. These complexes have different interaction energies, resulting in different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including esters like malonate derivatives.
Experimental Protocol: Chiral HPLC of an Alpha-Methylated Malonate Derivative
This protocol provides a general guideline for the chiral separation of a typical alpha-methylated diethyl malonate.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the alpha-methylated malonate sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Daicel CHIRALPAK® AD-H (4.6 mm ID × 25 cm L, 5 µm particle size) or similar polysaccharide-based chiral column.[4]
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C.[4]
-
Detection: UV at 220 nm.[4]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
Workflow for ee Determination by Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): A Powerful Alternative for Volatile Derivatives
For alpha-methylated malonate derivatives that are sufficiently volatile or can be easily derivatized to enhance volatility, chiral GC offers excellent resolution and sensitivity.
The Causality Behind the Method
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers. Cyclodextrin-based CSPs are commonly used in capillary GC columns for this purpose.[6] The enantiomers partition differently between the mobile gas phase and the chiral stationary phase, leading to different elution times.
Experimental Protocol: Chiral GC of an Alpha-Methylated Malonate Derivative
1. Sample Preparation:
-
Prepare a stock solution of the alpha-methylated malonate in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
-
If the compound is not sufficiently volatile, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.
2. GC System and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as a Supelco ALPHADEX™ 120 (based on permethylated α-cyclodextrin).[7]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 2-5°C/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C (for FID).
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
Workflow for ee Determination by Chiral GC
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy with Chiral Auxiliaries: A Rapid and Non-Destructive Approach
NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers spectroscopically distinguishable.
The Causality Behind the Method
This is achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes lead to distinct chemical shifts for corresponding protons in the NMR spectrum.
-
Chiral Derivatizing Agents (CDAs): These react with a functional group on the analyte (if available) to form stable diastereomers. A classic example is Mosher's acid, which reacts with alcohols to form diastereomeric esters.[8] For alpha-methylated malonates, which lack a suitable functional group for derivatization with agents like Mosher's acid, the use of CSAs is the more direct NMR approach.
Experimental Protocol: NMR with a Chiral Solvating Agent
1. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the alpha-methylated malonate (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Add an appropriate amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The optimal molar ratio of CSA to analyte may need to be determined, but a 1:1 ratio is a good starting point.
2. NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the signals of interest.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter, such as the alpha-methyl protons or the ester methylene protons, are often good candidates.
-
Carefully integrate the areas of these two distinct signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Workflow for ee Determination by NMR with a CSA
Caption: Workflow for ee determination by NMR with a CSA.
Emerging and Complementary Techniques: A Glimpse into the Future
While chromatography and NMR are the workhorses for ee determination, other techniques are emerging that may offer advantages in specific applications.
-
Colorimetric Methods: These methods utilize chiral sensors that undergo a color change upon binding to enantiomers.[9] While not yet widely applied to alpha-methylated malonates, the development of sensor arrays for chiral dicarbonyl compounds suggests potential future applications for rapid, high-throughput screening.[10]
-
Enzymatic Methods: Lipases and other enzymes can exhibit high enantioselectivity in the hydrolysis or transesterification of esters.[3] This selectivity can be exploited in kinetic resolutions, where the extent of conversion can be correlated to the enantiomeric excess of the remaining substrate or the product formed.[7][11] While more complex to set up than direct analytical methods, enzymatic assays can be highly sensitive and specific.
Conclusion: Selecting the Optimal Method for Your Needs
The choice of the most appropriate method for determining the enantiomeric excess of alpha-methylated malonate derivatives depends on a careful consideration of the specific requirements of your analysis.
-
For routine, high-accuracy, and validated quantitative analysis, chiral HPLC is the undisputed gold standard. Its robustness, high resolution, and sensitivity make it ideal for quality control in research and development.
-
Chiral GC is an excellent choice for volatile derivatives, offering high resolution and sensitivity, particularly when coupled with a mass spectrometer.
-
NMR with chiral solvating agents provides a rapid, non-destructive method that is particularly useful for reaction monitoring and screening purposes where high throughput is desired.
For comprehensive and unambiguous characterization of enantiomeric purity, a cross-validation approach using two different techniques, such as chiral HPLC and NMR, is highly recommended. This provides a high degree of confidence in the analytical results, which is essential in the rigorous environment of pharmaceutical development.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022). Pharmaceutical Technology. [Link]
-
Sánchez, F. G., Medina Lama, A. I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 137-142. [Link]
-
Di Lio, G., et al. (2022). Chiral Recognition with Broad Selective Sensor Arrays. Chemosensors, 10(8), 308. [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]
-
Lee, S., et al. (2025). Colorimetric Visualization of Chirality: From Molecular Sensors to Hierarchical Extension. Advanced Materials. [Link]
-
Wenzel, T. J. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. [Link]
-
Method validation parameters of the enantiomers. (n.d.). ResearchGate. [Link]
-
Strub, D. J., et al. (2017). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Arkivoc, 2017(ii), 313-323. [https://www.semantic scholar.org/paper/Synthesis%2C-lipase-catalyzed-kinetic-resolution%2C-of-Strub-Gajda/c213600f68133502b4e85731383794b150c950d9]([Link] scholar.org/paper/Synthesis%2C-lipase-catalyzed-kinetic-resolution%2C-of-Strub-Gajda/c213600f68133502b4e85731383794b150c950d9)
-
Limits that Matter: How LoD and LoQ Shape Analytical Results. (2024). Nanalysis. [Link]
-
Solymár, M., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron Asymmetry, 14(23), 3805-3814. [Link]
-
Lee, H.-J., & Maruoka, K. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1202865. [Link]
-
Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.). MIT OpenCourseWare. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331. [Link]
-
Anslyn, E. V., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1386-1392. [Link]
-
Uccello-Barretta, G., et al. (2007). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 5(11), 1789-1798. [Link]
-
Sánchez, F. G., Medina Lama, A. I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
Iacob, R. A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12345–12356. [Link]
-
Suslick, K. S., et al. (2010). Colorimetric Sensor Array for Determination and Identification of Toxic Industrial Chemicals. Analytical Chemistry, 82(5), 2050-2056. [Link]
-
Pescitelli, G., & Di Bari, L. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2883, 169-183. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
How I Used Mosher Esters in my PhD. (2023). YouTube. [Link]
-
Szymańska, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules, 26(8), 2291. [https://www.semantic scholar.org/paper/Lipase-Immobilized-on-MCFs-as-Biocatalysts-for-and-Szyma%C5%84ska-G%C3%B3ra-R%C3%B3%C5%BCa/e0b1c2b54d334e2c90c74384587a8f895c0c9f1e]([Link] scholar.org/paper/Lipase-Immobilized-on-MCFs-as-Biocatalysts-for-and-Szyma%C5%84ska-G%C3%B3ra-R%C3%B3%C5%BCa/e0b1c2b54d334e2c90c74384587a8f895c0c9f1e)
-
Boyarskaya, S., et al. (2023). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]
-
Hou, C., et al. (2020). Development of a colorimetric sensor Array for the discrimination of aldehydes. Sensors and Actuators B: Chemical, 305, 127488. [Link]
-
Askim, J. R., et al. (2016). Colorimetric Sensor Arrays for the Detection and Identification of Chemical Weapons and Explosives. ACS Sensors, 1(11), 1285-1296. [Link]
-
Development of a Synthesis Route for Chiral α-Amidophosphonates with Enhanced Optical Purity. (2026). ACS Omega. [Link]
-
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024). Journal of Chemical Education. [Link]
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Safety Operating Guide
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid proper disposal procedures
Operational Safety and Disposal Protocol: 3-(Tert-butoxy)-2-methyl-3-oxopropanoic Acid
Executive Summary & Chemical Profile[1]
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid (Commonly: Mono-tert-butyl methylmalonate) is a specialized building block frequently utilized in peptide synthesis and medicinal chemistry. While often categorized generically as an "organic acid," its specific structural features—a free carboxylic acid adjacent to an acid-labile tert-butyl ester—create a unique pressurization hazard often overlooked in standard waste streams.
The Directive: This compound must never be commingled with acidic waste streams (e.g., TFA, HCl, H₂SO₄). Acid-catalyzed cleavage of the tert-butyl group generates isobutylene gas, leading to rapid vessel pressurization and potential rupture.
| Property | Data | Operational Implication |
| CAS Number | 42726-73-8 (Racemic) | Verification key for inventory tracking. |
| Molecular Formula | ||
| Flash Point | ~79°C - 91°C (Closed Cup) | Classify as Combustible Liquid (Class IIIA). |
| Acidity (pKa) | ~3.0 - 4.0 (Carboxylic acid) | Weak acid; compatible with basic/neutral organic streams. |
| Stability | Acid-Sensitive | CRITICAL: Decomposes in presence of strong acids. |
| Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][3] | Standard PPE (Nitrile gloves, Goggles) required. |
The "Why": Mechanistic Causality of Hazard
To ensure compliance, personnel must understand the chemical causality of the safety rule. We are not just avoiding "reactivity"; we are preventing a specific fragmentation pathway.
The Isobutylene Fragmentation Pathway: Under acidic conditions (pH < 2), the tert-butyl ester moiety undergoes protonation followed by E1 elimination. This releases the tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas . Simultaneously, the resulting malonic acid derivative is prone to thermal decarboxylation, releasing carbon dioxide .
-
Result: 1 mole of liquid waste generates >2 moles of gas.
-
Risk: In a sealed 4L safety waste bottle, this reaction can generate pressures exceeding the vessel's burst limit within minutes.
Figure 1: Mechanism of gas generation upon acidification.
Operational Handling & Self-Validating Protocols
This section outlines the "Self-Validating System." Every step includes a check to confirm safety before proceeding.
A. Pre-Disposal Stabilization (The "Buffer Check")
Before moving the substance to waste, you must validate the pH of the receiving container.
-
Identify the Stream: Select a "Non-Halogenated Organic" waste container.
-
The Litmus Validation:
-
Dip a pH strip into the candidate waste container.
-
Requirement: pH must be ≥ 4 .
-
If pH < 4: Do NOT add this compound.[4] Select a different container or neutralize the container first.
-
-
Solvent Compatibility: Ensure the waste container does not contain strong oxidizers (Peroxides, Nitric Acid), which react violently with organic acids.
B. Disposal Workflow
Scenario 1: Pure Substance (Expired/Surplus Inventory)
-
Do not bulk. Keep in the original manufacturer vial if possible.
-
Labeling: Apply a hazardous waste label with the following constituents:
-
Chemical Name: 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid[5]
-
Hazards: Irritant, Combustible.
-
Note: "DO NOT MIX WITH ACIDS."
-
-
Disposal Path: Lab Pack for high-temperature incineration.
Scenario 2: Reaction Mixture / Dilute Waste
-
Step 1: Quench. If the reaction mixture contains acidic reagents (e.g., TFA, HCl), you must neutralize before disposal.
-
Protocol: Slowly add saturated Sodium Bicarbonate (
) solution until gas evolution ceases and pH is neutral (pH 7).
-
-
Step 2: Segregation.
-
Pour into Non-Halogenated Organic Waste .
-
Crucial: Verify the waste canister is grounded (prevent static ignition of the combustible solvent).
-
Emergency Procedures
Spill Response (Minor < 100mL):
-
Isolate: Evacuate the immediate area. Ensure no ignition sources are present.[2][4][6][7]
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.
-
Neutralize: Cover the spill with a generic spill absorbent (e.g., vermiculite) or a weak base (Sodium Carbonate) to neutralize the carboxylic acid.
-
Clean: Scoop into a disposal bag. Wipe surface with water.[1][2][8]
-
Disposal: Treat spill debris as solid hazardous waste (Incineration).
Exposure:
-
Skin Contact: Wash immediately with soap and water for 15 minutes. The compound is an irritant and can cause dermatitis.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][9] Remove contact lenses.[1][2][4][7][9] Seek medical attention if irritation persists.
Disposal Decision Tree
Use this logic flow to determine the correct disposal path.
Figure 2: Decision matrix for waste segregation and treatment.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-(tert-Butoxy)-2-methyl-3-oxopropanoic acid. Link
-
BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Link
-
National Institutes of Health (PubChem). (2025). Compound Summary: Mono-tert-butyl malonate derivatives. Link
-
TCI Chemicals. (2025). Safety Data Sheet: Mono-tert-butyl Malonate. Link
-
Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl methyl malonate. Link
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Personal protective equipment for handling 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid
An Essential Guide to Personal Protective Equipment for Handling 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid
As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to cultivate a culture of safety. The proper handling of chemical reagents is the bedrock of this principle. This guide provides a detailed operational plan for the safe use of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid, focusing on the selection and application of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to move beyond mere checklists, offering a framework grounded in the chemical's properties to ensure your work is not only productive but fundamentally safe.
Understanding the Hazard: Why Specific PPE is Crucial
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid, while not having an exhaustive toxicological profile in publicly available literature, belongs to the carboxylic acid family.[1] Compounds in this class are known irritants and can be corrosive. Safety data for analogous compounds indicates that this chemical should be treated as, at a minimum, a skin irritant, a serious eye irritant, and a potential respiratory tract irritant.[2][3][4] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
The primary risks associated with this compound are:
-
Skin Contact : Can cause irritation or potential chemical burns upon prolonged exposure.[2][4]
-
Eye Contact : Poses a serious risk of irritation or damage.[2][3][4]
-
Inhalation : If the material is a fine powder or if aerosols are generated, it may cause irritation to the respiratory tract.[2][3][5]
Our PPE strategy is a direct countermeasure to these specific hazards.
Core Protective Equipment: Your First Line of Defense
The foundation of safe handling rests on a multi-layered PPE approach. Each component serves a distinct, critical function.
Eye and Face Protection
Direct splashes are a primary concern. Standard laboratory safety glasses do not provide a sufficient seal against splashes, mists, or fine powders.
-
Mandatory : Chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[2][6]
-
Recommended for High-Risk Operations : When handling larger quantities or when there is a significant splash risk (e.g., during transfers or reaction quenching), a full-face shield should be worn over safety goggles.[2] This provides an essential secondary layer of protection for the entire face.
Hand Protection
Your hands are most likely to come into direct contact with the chemical. The choice of glove material is therefore not arbitrary.
-
Mandatory : Nitrile gloves are a suitable choice for incidental contact with many carboxylic acids.[7] Always inspect gloves for tears or pinholes before use.[2]
-
Protocol : Employ the "double-gloving" technique for added protection during prolonged handling. After handling is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated chemical waste stream.[2]
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is essential.
-
Mandatory : A clean, buttoned laboratory coat must be worn at all times.
-
Recommended : For tasks with a higher risk of spills, consider using a chemical-resistant apron made of rubber or a similar impervious material over the lab coat.[8]
Respiratory Protection
The need for respiratory protection is dictated by the work environment and the specific procedure.
-
Mandatory : All weighing and handling of the solid chemical should be performed within a certified chemical fume hood to control exposure to dust and potential vapors.[6][9][10]
-
Situational Requirement : If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with a particulate filter may be necessary.[6][9] However, the primary control measure should always be engineering controls like a fume hood.
PPE Selection and Use Workflow
The decision-making process for PPE selection should be systematic. The following workflow ensures all hazards are considered before work begins.
Caption: PPE Selection Workflow for Handling Carboxylic Acids.
Operational Protocols: From Preparation to Disposal
A disciplined approach to PPE use minimizes the risk of exposure and cross-contamination.
Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Chemical Fume Hood |
| Small-Scale Reactions | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Waste Disposal | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Well-Ventilated Area |
Step-by-Step Donning and Doffing Procedure
Contamination often occurs during the removal of PPE. Follow this sequence rigorously.
Donning (Putting On) Sequence:
-
Lab Coat : Fasten completely.
-
Goggles/Face Shield : Adjust for a secure fit.
-
Gloves : Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves : Remove first, using the glove-on-glove technique to avoid skin contact.
-
Face Shield/Apron : Remove by handling the straps, avoiding the contaminated front surface.
-
Lab Coat : Unbutton and roll it inside-out as you remove it.
-
Goggles : Remove last by handling the earpieces.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[2][4]
Emergency Response and Disposal Plan
In Case of Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation develops or persists.[2][9]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][9][10] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][10]
-
Spill : Evacuate the immediate area. Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material. Sweep up carefully without creating dust and place it in a sealed, labeled container for hazardous waste disposal.[2][5]
Waste Disposal Protocol
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Chemical Waste : All surplus 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid and materials contaminated with it (e.g., used gloves, weighing papers, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.[2][11]
-
Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses.
-
Consult EHS : Never dispose of this chemical down the drain.[2][9] Always contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal according to local, state, and federal regulations.[11]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your experimental results and, most importantly, in the well-being of your team.
References
- Chemcia Scientific. (n.d.). Material Safety Data Sheet.
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
- Aliphatic Chain Hydrocarbons. (n.d.). 3-(tert-Butoxy)-2-methyl-3-oxopropanoic acid.
- (2024, November 1).
- Sigma-Aldrich. (n.d.). 3-(tert-Butoxy)-2-methyl-3-oxopropanoic acid.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Benchchem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
- (2024, August 14).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 3-(Tert-butoxy)-3-oxopropanoic acid.
- ChemScene. (2025, November 6). Safety Data Sheet.
- Accio. (2026, February 20). PPE for Acid Handling: Safe & Reliable Protection.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- 3M. (2025, September 3). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
- Matrix Scientific. (2017, February 6). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Research Areas - Policies. (n.d.). Hazardous Waste Disposal Guide.
- Benchchem. (n.d.). Proper Disposal of Methyl (tert-butoxycarbonyl)-L-leucinate: A Guide for Laboratory Professionals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
